molecular formula C12H23ClO B139210 Lauroyl chloride CAS No. 112-16-3

Lauroyl chloride

Cat. No.: B139210
CAS No.: 112-16-3
M. Wt: 218.76 g/mol
InChI Key: NQGIJDNPUZEBRU-UHFFFAOYSA-N
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Description

Lauroyl chloride (CAS 112-16-3), with the molecular formula C12H23ClO, is an organic compound classified as an acyl chloride and is derived from lauric acid . It is a colorless to pale yellow liquid with a pungent odor and is known for its high reactivity, particularly with nucleophiles, making it a versatile reagent and building block in chemical synthesis . Its primary mechanism of action involves acting as an acylating agent, readily reacting with alcohols, amines, and other nucleophiles to form esters, amides, and acid derivatives . In research and industrial applications, this compound is a standard reagent for installing the lauroyl group . Its main application is as a precursor to dilauroyl peroxide, a common initiator for free-radical polymerizations . It is also a critical intermediate in the pharmaceutical industry for the synthesis of various drugs and Active Pharmaceutical Ingredients (APIs), where it serves as an acylation reagent . Furthermore, its value in organic synthesis extends to the production of performance chemicals, such as the mild anionic surfactant sodium lauroyl sarcosinate, which is used in high-end personal care products . It also finds use in agrochemicals as a building block for surfactants and emulsifiers, and in material science for modifying polymers to impart hydrophobic properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dodecanoyl chloride
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InChI

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3
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InChI Key

NQGIJDNPUZEBRU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)Cl
Source PubChem
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Molecular Formula

C12H23ClO
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DSSTOX Substance ID

DTXSID5044368
Record name Dodecanoyl chloride
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Molecular Weight

218.76 g/mol
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Physical Description

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Dodecanoyl chloride
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Boiling Point

145 °C @ 18 MM HG
Record name DODECANOYL CHLORIDE
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Solubility

SOL IN ETHER
Record name DODECANOYL CHLORIDE
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Color/Form

WATER-WHITE LIQUID

CAS No.

112-16-3
Record name Dodecanoyl chloride
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Melting Point

-17 °C
Record name DODECANOYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to Lauroyl Chloride (CAS: 112-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride, also identified by its CAS number 112-16-3 and IUPAC name dodecanoyl chloride, is a highly versatile and reactive acyl chloride.[1][2][3] Derived from lauric acid, a saturated fatty acid abundant in natural sources like coconut and palm kernel oil, this compound serves as a critical intermediate in a wide array of chemical syntheses.[4] Its long twelve-carbon aliphatic chain imparts significant hydrophobic properties, making it an essential building block in the production of surfactants, emulsifiers, and various specialty chemicals.[1][2]

This technical guide provides a comprehensive overview of the core properties, reactivity, experimental protocols, and safety information for this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[1][5][6] Its physical and chemical properties are summarized in the table below, reflecting its nature as a fatty acyl chloride.

PropertyValueSource(s)
CAS Number 112-16-3[2]
Molecular Formula C₁₂H₂₃ClO[1][2][3]
Molecular Weight 218.76 g/mol [2]
Appearance Colorless to pale yellow, clear liquid[1][2][5][7]
Odor Pungent, hydrochloric acid-like[1][5][8]
Density 0.946 g/mL at 25 °C[2][8]
Melting Point -17 °C to -13 °C[2][9][10]
Boiling Point 134-137 °C at 11 mmHg[2][8]
Flash Point 140 °C (284 °F) - closed cup[9]
Refractive Index n20/D 1.445[6]
Solubility Soluble in organic solvents like ether, chloroform, ethanol, and methanol.[1][8] Insoluble and reacts with water.[1][6]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral properties are outlined below.

Spectral Data TypeKey Features and References
¹H NMR Spectra available in databases like SDBS and ChemicalBook.[11] A representative spectrum shows signals at δ: 2.86 (t, 2H), 1.67–1.74 (m, 2H), 1.23–1.36 (m, 16H), 0.86 (t, 3H) in CDCl₃.[12]
¹³C NMR Spectrum data is available from spectral databases.
Infrared (IR) IR spectra are available in the Sadtler Research Laboratories Prism Collection.[3][6] The spectrum conforms to the structure.[13]
Mass Spectrometry (MS) GC-MS data is available from the NIST Mass Spectrometry Data Center.[3]

Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a valuable reagent in organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[5]

G General Reactivity of this compound LC This compound (R-COCl) Product Acylated Product (R-CONu) LC->Product + Nu-H HCl Hydrogen Chloride (HCl) LC->HCl - HCl Nuc Nucleophile (Nu-H) e.g., H₂O, R'OH, R'NH₂

General reaction of this compound with a nucleophile.

Key Reactions:

  • Hydrolysis: Reacts vigorously with water to form lauric acid and corrosive hydrogen chloride (HCl) gas.[1][5]

  • Alcoholysis: Reacts with alcohols to form laurate esters. This reaction is fundamental in synthesizing plasticizers and fragrance components.[5]

  • Aminolysis: Reacts with primary and secondary amines to form lauryl amides. This is a key step in the synthesis of surfactants and active pharmaceutical ingredients (APIs).[2][5]

Primary Applications:

  • Surfactants and Detergents: It is a primary precursor for mild surfactants like sodium lauroyl glutamate, used extensively in personal care products such as facial cleansers and shampoos.[4]

  • Pharmaceutical Synthesis: Used as an acylating agent in the synthesis of various pharmaceuticals and APIs.[2]

  • Organic Synthesis: Serves as a versatile intermediate for producing esters, amides, and other derivatives.[1] It can be used to prepare laurone (a ketone) and undecyl isocyanate via a Curtius rearrangement.[8]

  • Polymer and Materials Science: Employed for the chemical modification of materials like nanocellulose to improve their dispersibility in polymer composites.[7][8]

Experimental Protocols

Due to its reactivity, particularly with moisture, all reactions involving this compound should be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[14]

Synthesis of this compound from Lauric Acid

A common laboratory and industrial method for preparing this compound is the reaction of lauric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (B1210022).[9][15][16]

Methodology (Thionyl Chloride Route):

  • Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[15][17]

  • Reaction: Lauric acid is added to the flask. Thionyl chloride (in slight excess) is added dropwise to the lauric acid.[9]

  • Heating: The mixture is gently heated (e.g., to 75°C) and stirred for approximately 2 hours. The temperature is then raised (e.g., to 90°C) and the mixture is refluxed for an additional 2 hours to ensure the reaction goes to completion.[9] The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be vented into a proper scrubbing system.

  • Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[9] The remaining crude product is then purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature (e.g., 146-150°C at 2.13-2.27 kPa).[9] The yield is typically high, around 80-87%.[9][15]

G Workflow: Synthesis of this compound A 1. Charge flask with Lauric Acid B 2. Add Thionyl Chloride dropwise A->B C 3. Heat and reflux mixture (e.g., 75-90°C, 4h) B->C D 4. Remove excess SOCl₂ (Distillation) C->D E 5. Purify by Vacuum Distillation D->E F Pure this compound E->F

Synthesis workflow for this compound via thionyl chloride.
Synthesis of N-Aryl/Alkyl Amides (Schotten-Baumann Reaction)

The acylation of an amine with this compound is a classic example of the Schotten-Baumann reaction, which is widely used in pharmaceutical and organic synthesis.[18]

Methodology:

  • Setup: A stirring solution of the desired primary or secondary amine is prepared in an aprotic solvent like dichloromethane (B109758) (DCM) in a round-bottomed flask.[18]

  • Base Addition: An equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to the amine solution to act as an HCl scavenger.[18]

  • Acylation: The solution is often cooled (e.g., to 0°C). This compound (1-1.2 equivalents) is then added dropwise to the stirring mixture.[18]

  • Reaction: The reaction is stirred, allowing it to warm to room temperature, and is monitored for completion (typically 1-16 hours) using a suitable technique like Thin Layer Chromatography (TLC).[18]

  • Work-up and Purification: The reaction is quenched by adding water. The organic layer is separated, washed (e.g., with dilute acid, then brine), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

G Workflow: Schotten-Baumann Amidation A 1. Dissolve amine and base (e.g., TEA) in DCM B 2. Cool solution (e.g., 0°C) A->B C 3. Add this compound dropwise B->C D 4. Stir at room temp (1-16h), monitor by TLC C->D E 5. Quench with water & perform aqueous work-up D->E F 6. Dry, concentrate & purify product E->F G Pure N-Lauroyl Amide F->G

General workflow for amide synthesis using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[5]

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[3]
Corrosive to MetalsGHS05DangerH290: May be corrosive to metals.[3]
Handling and Storage Recommendations
  • Handling: Always handle this compound in a well-ventilated fume hood.[5] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (acid-resistant), safety goggles or a face shield, and a lab coat.[5] Avoid inhalation of vapors and any contact with skin or eyes.[5] In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[19]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][8] The product is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen).[4][6] Containers must be kept tightly closed to prevent hydrolysis from atmospheric moisture.[4][19] Store in a corrosive-resistant container.

References

Synthesis of Lauroyl Chloride from Lauric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing lauroyl chloride from lauric acid. This compound, the acyl chloride derivative of lauric acid, is a critical intermediate in the synthesis of various pharmaceuticals, surfactants, and other fine chemicals.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and experimental workflows.

Overview of Synthetic Methods

The conversion of lauric acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using a variety of chlorinating agents. The most common and industrially relevant methods employ thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or oxalyl chloride ((COCl)₂).[3][4][5] Each method offers distinct advantages and disadvantages concerning yield, purity, reaction conditions, and safety considerations.

Synthesis via Thionyl Chloride

The reaction of lauric acid with thionyl chloride is a widely used and effective method for producing this compound.[6][7] The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification.[8]

Reaction Pathway and Mechanism

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.[8][9][10]

G cluster_reactants Reactants cluster_products Products lauric_acid Lauric Acid (C12H24O2) lauroyl_chloride This compound (C12H23ClO) lauric_acid->lauroyl_chloride thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->lauroyl_chloride so2 Sulfur Dioxide (SO2) lauroyl_chloride->so2 Byproducts hcl Hydrogen Chloride (HCl) lauroyl_chloride->hcl

Caption: Reaction scheme for the synthesis of this compound using thionyl chloride.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound using thionyl chloride is as follows:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place 40g of lauric acid.[7]

  • Reaction Initiation: Heat the flask to between 50°C and 70°C to melt the lauric acid and begin stirring.[7]

  • Addition of Thionyl Chloride: Slowly add 95g of thionyl chloride over a period of 1 hour.[7]

  • Reflux: After the addition is complete, raise the temperature to between 70°C and 80°C and reflux the mixture for 5 hours.[7]

  • Purification: After the reaction is complete, remove any solvent (if used) by distillation under atmospheric pressure. The crude this compound is then purified by vacuum distillation, collecting the fraction at 122°C/8mmHg.[7] An alternative purification involves distillation through a 12-inch Vigreux column.[11][12]

Quantitative Data
ParameterValueReference
Yield ~80-87%[6][11]
Boiling Point 134-137°C / 11 mmHg[6]
146-150°C / 2.13-2.27 kPa[6]
122°C / 8 mmHg[7]
Melting Point -17°C[6]
Density 0.946 g/cm³[6]
Refractive Index 1.444-1.446[6]

Synthesis via Phosgene

Phosgene is another effective reagent for the synthesis of this compound. This method is often employed in industrial settings.[3] The use of phosgene requires stringent safety precautions due to its high toxicity.

Reaction Pathway

The reaction of lauric acid with phosgene produces this compound, carbon dioxide, and hydrogen chloride. Catalysts such as N,N-dimethylformamide (DMF), imidazole (B134444), or 2-methyl imidazole are often used to facilitate the reaction.[13][14][15][16]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products lauric_acid Lauric Acid lauroyl_chloride This compound lauric_acid->lauroyl_chloride phosgene Phosgene phosgene->lauroyl_chloride catalyst e.g., DMF, Imidazole catalyst->lauroyl_chloride co2 Carbon Dioxide lauroyl_chloride->co2 Byproducts hcl Hydrogen Chloride lauroyl_chloride->hcl

Caption: Reaction scheme for the phosgene-mediated synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis of this compound using phosgene is as follows:

  • Preparation: Charge a reaction vessel with 200g (1.0 mol) of lauric acid and a catalytic amount (2.0 mol%) of imidazole or 2-methyl imidazole.[13][16]

  • Heating: Heat the mixture with stirring to 90°C and maintain for 1 hour.[13][16]

  • Phosgene Addition: Introduce gaseous phosgene below the surface of the liquid at a rate that maintains a gentle reflux. The reaction temperature is generally maintained between 80-100°C.[13][16]

  • Reaction Monitoring: Continue the addition of phosgene until the evolution of hydrogen chloride ceases.[13][16]

  • Completion and Purification: Stop the phosgene feed and maintain the reaction mixture at 85-95°C until the evolution of carbon dioxide ceases (30-60 minutes). Purge the mixture with dry nitrogen at 90°C for 2 hours to remove dissolved phosgene. The product is then distilled at 10 mmHg.[13][16]

Quantitative Data
ParameterValueReference
Yield 91-94.5%[13][16]
Purity 99.1 area %[15]
Reaction Temperature 80-100°C[13][16]
Catalyst Loading 2.0 mol% (imidazole)[13][16]

Synthesis via Oxalyl Chloride and Other Reagents

Oxalyl chloride is a milder and more selective reagent for the preparation of acid chlorides compared to thionyl chloride.[17][18] It is particularly useful for substrates that are sensitive to the harsh conditions of other methods. The byproducts of the reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies workup.[17] Another method involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, which serves as a safer solid source of phosgene.[4]

Experimental Workflow

The general workflow for synthesizing this compound is applicable across the different methods and involves reaction setup, the reaction itself, and subsequent purification.

G start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reactants Add Lauric Acid & Chlorinating Agent setup->reactants reaction Heating & Reflux (Controlled Temperature) reactants->reaction workup Quenching & Initial Separation reaction->workup purification Vacuum Distillation workup->purification end Pure this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data for Bis(trichloromethyl) Carbonate Method
ParameterValueReference
Yield 85.5-95.0%[4]
Purity 98.0-99.0%[4]
Reaction Time 1-20 hours[4]
Reaction Temperature 35-100°C[4]

Comparative Summary of Synthetic Methods

MethodChlorinating AgentTypical YieldPurityKey AdvantagesKey Disadvantages
Thionyl Chloride SOCl₂80-87%[6][11]GoodReadily available, gaseous byproducts[8]Can lead to impurities if not carefully controlled
Phosgene COCl₂91-94.5%[13][16]High (99.1%)[15]High yield and purityHighly toxic, requires specialized handling
Bis(trichloromethyl) Carbonate (Cl₃CO)₂CO85.5-95.0%[4]High (98-99%)[4]Safer solid phosgene sourceMore expensive than other reagents
Oxalyl Chloride (COCl)₂HighHighMild conditions, gaseous byproducts[17]More expensive than thionyl chloride

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Thionyl Chloride: Corrosive and reacts violently with water. The byproducts, SO₂ and HCl, are toxic and corrosive gases.[6][7]

  • Phosgene: Extremely toxic and can be fatal if inhaled. Strict safety protocols and specialized equipment are mandatory.[3][13]

  • Oxalyl Chloride: Toxic and corrosive. It reacts violently with water.[18]

  • This compound: Corrosive and moisture-sensitive. It will hydrolyze to lauric acid and hydrochloric acid upon contact with water.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Emergency procedures for chemical exposure should be in place.

References

An In-depth Technical Guide to the Nucleophilic Acyl Substitution of Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic acyl substitution mechanism of lauroyl chloride. It includes detailed experimental protocols, quantitative data, and visual representations of the core concepts and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as dodecanoyl chloride, is a highly reactive acyl chloride that serves as a versatile reagent in organic synthesis.[1][2][3] Its structure, featuring a twelve-carbon aliphatic chain attached to a reactive acyl chloride group, makes it a key intermediate for the introduction of the lauroyl group into various molecules. This modification is particularly relevant in drug development for modulating the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients.

The core reactivity of this compound is governed by the electrophilic nature of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This guide delves into the mechanism of this fundamental reaction and provides practical insights into its application.

The Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

This mechanism is consistent across a variety of nucleophiles, including water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and carboxylates.

Quantitative Data Summary

The following tables summarize quantitative data for various nucleophilic acyl substitution reactions of this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Lauric AcidThionyl Chloride-902~80-[4]
Lauric AcidBis(trichloromethyl) carbonateChloroform35-402092.598.5[5]
Lauric AcidPhosgene (B1210022)Toluene1305--[6]

Table 2: Nucleophilic Acyl Substitution Reactions of this compound

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Triethylamine (B128534)LauroneAnhydrous Ether-Room Temp12-2454-63[7]
Glycine (B1666218)Lauroyl-glycineWaterNaOH30-552-3-[8]
Sodium Lauroyl GlycinateN-lauroyl glycenic lauric anhydrideDichloromethane-2512-[9]

Note: The reaction with triethylamine leads to the formation of laurone via a ketene (B1206846) intermediate, which is a subsequent reaction after an initial interaction with the acyl chloride.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound from Lauric Acid

Procedure:

  • To a reaction vessel, add lauric acid (1.0 mol) and a catalytic amount of imidazole (B134444) (2.0 mol%).

  • Heat the mixture with stirring to 90°C.

  • Introduce phosgene gas below the surface of the liquid at a rate that maintains a gentle reflux.

  • Continue the reaction at 80-100°C until the evolution of hydrogen chloride ceases.

  • Purge the reaction mixture with dry nitrogen at 90°C for 2 hours to remove dissolved phosgene.

  • Distill the product under reduced pressure (10 mmHg) to yield this compound.[3]

Yield: 91–94.5%[3]

Synthesis of Laurone from this compound

Procedure:

  • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube, place 1260 ml of anhydrous ether.

  • Commence stirring and rapidly add 153.0 g (0.7 mole) of this compound.

  • Cool the solution in an ice-water bath.

  • Add 70.7 g (0.7 mole) of triethylamine through the dropping funnel over 10 minutes.

  • Discontinue stirring after 1 hour and allow the mixture to warm to room temperature.

  • After 12 to 24 hours, extract the mixture with 125 ml of a 2% aqueous sulfuric acid solution to remove the triethylamine hydrochloride.

  • Transfer the wet ether layer to a distillation flask and add 150 ml of 2% sulfuric acid.

  • Distill to remove most of the ether.

  • Separate the hot, oily layer and distill under reduced pressure (3 mm).

  • Collect the fraction distilling at 215–230°C.

  • Recrystallize the product from 750 ml of acetone (B3395972) to obtain laurone.[7]

Yield: 54–63%[7]

Synthesis of Sodium Lauroyl-glycinate

Procedure:

  • In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 0.05 moles of glycine in 60 ml of water.

  • Adjust the pH of the solution to 11 by adding a 35% sodium hydroxide (B78521) solution.

  • Maintain the temperature at 10°C and add 0.05 moles of this compound dropwise over one hour, maintaining the pH at 11 with the addition of NaOH solution as needed.

  • After the addition is complete, heat the mixture to 30-55°C for 120-180 minutes.

  • Cool the reaction mixture and adjust the pH to 1.5 with 35% hydrochloric acid to precipitate the lauroyl-glycine.

  • Filter the crude product, wash with distilled water until the final pH is 7, and dry in an oven at a temperature below 50°C.[8]

Mandatory Visualizations

General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for the Synthesis of Laurone

Laurone_Synthesis_Workflow start Start: Prepare reaction setup add_reagents 1. Add anhydrous ether and this compound to flask start->add_reagents cool 2. Cool solution in ice bath add_reagents->cool add_tea 3. Add triethylamine dropwise cool->add_tea react 4. Stir for 1h, then let stand for 12-24h add_tea->react extract 5. Extract with 2% H2SO4 react->extract distill_ether 6. Distill to remove ether extract->distill_ether separate 7. Separate oily layer distill_ether->separate distill_product 8. Distill under reduced pressure separate->distill_product recrystallize 9. Recrystallize from acetone distill_product->recrystallize end End: Obtain pure Laurone recrystallize->end

Caption: Experimental workflow for the synthesis of Laurone.

Logical Relationship of this compound Reactivity

Lauroyl_Chloride_Reactivity LauroylChloride This compound (R-COCl) Water Water (H2O) LauroylChloride->Water Hydrolysis Alcohol Alcohol (R'-OH) LauroylChloride->Alcohol Alcoholysis Amine Amine (R'R''NH) LauroylChloride->Amine Aminolysis Carboxylate Carboxylate (R'-COO-) LauroylChloride->Carboxylate CarboxylicAcid Lauric Acid (R-COOH) Water->CarboxylicAcid Ester Laurate Ester (R-COOR') Alcohol->Ester Amide Lauramide (R-CONR'R'') Amine->Amide Anhydride Anhydride (R-CO-O-CO-R') Carboxylate->Anhydride

References

An In-depth Technical Guide to the Physical Properties of Lauroyl Chloride: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of lauroyl chloride, specifically its melting and boiling points. The document details the experimentally determined values for these properties and outlines the standard methodologies for their measurement, ensuring a thorough understanding for research, quality control, and drug development applications.

Core Physical Properties of this compound

This compound, also known as dodecanoyl chloride, is an acyl chloride derived from lauric acid. It is a key intermediate in various organic syntheses. Its physical state at ambient temperature is a colorless to pale yellow liquid.[1] The accurate determination of its melting and boiling points is crucial for its purification, handling, and application in chemical reactions.

The melting and boiling points of this compound have been determined and are summarized in the table below. It is important to note that the boiling point is significantly influenced by pressure.

Physical PropertyValueConditions
Melting Point-17 °CAtmospheric Pressure
Boiling Point145 °Cat 18 mmHg (2.40 kPa)[2][3]
134-137 °Cat 11 mmHg[4][5][6][7]
146-150 °Cat 16-17 mmHg (2.13-2.27 kPa)[1][4]
264 °Cat 760 mmHg (Atmospheric)[8]
266.6 °Cat 760 mmHg (Atmospheric)[9]

Experimental Protocols for Property Determination

The following sections describe the standard experimental methodologies for the determination of the melting and boiling points of organic compounds like this compound.

The capillary method is a standard technique for determining the melting point of a solid substance.[4] Since this compound is a liquid at room temperature, this method would be applied after freezing a sample.

Protocol:

  • Sample Preparation: A small sample of this compound is frozen. The solid sample is then finely powdered. A small amount of the powdered solid is introduced into a capillary tube, which is sealed at one end.[6] The tube is tapped gently to pack the sample at the bottom.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (like mineral or silicone oil) or an automated digital instrument.[7] The tube is positioned adjacent to a calibrated thermometer or temperature sensor.[4]

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[10]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[6] For a pure substance, this melting range is typically narrow.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[2]

Protocol:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube or fusion tube.[11]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[12]

  • Apparatus Assembly: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then immersed in a Thiele tube containing a suitable heating oil.[5][8]

  • Heating and Observation: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a stream of bubbles.[2] Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12]

  • Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[2][8] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.[8]

The boiling point is a critical parameter for the purification of this compound by distillation.[13] Synthesis of this compound, for instance from lauric acid and thionyl chloride, is often followed by fractional distillation under reduced pressure to separate the product from unreacted starting materials and byproducts.[14][15]

Protocol for Vacuum Distillation:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Procedure: The crude this compound is placed in the distilling flask. The system is evacuated to the desired pressure (e.g., 11 mmHg). The flask is then heated.

  • Fraction Collection: The fraction that distills at the boiling point corresponding to the applied pressure is collected in the receiving flask. For this compound, this would be the fraction distilling at 134-137 °C at 11 mmHg.[4][5][6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination start Start prep_sample Prepare Sample: Place this compound in a fusion tube. start->prep_sample insert_capillary Insert inverted sealed capillary tube into the fusion tube. prep_sample->insert_capillary assemble_apparatus Assemble Apparatus: Attach fusion tube to thermometer and place in Thiele tube. insert_capillary->assemble_apparatus heat_thiele Heat Thiele tube side arm gently. assemble_apparatus->heat_thiele observe_bubbles Observe for a continuous stream of bubbles from the capillary tube. heat_thiele->observe_bubbles observe_bubbles->heat_thiele No remove_heat Remove heat source. observe_bubbles->remove_heat Yes cool_down Allow apparatus to cool. remove_heat->cool_down observe_liquid_rise Observe when liquid is drawn into the capillary tube. cool_down->observe_liquid_rise observe_liquid_rise->cool_down No record_bp Record the temperature. This is the boiling point. observe_liquid_rise->record_bp Yes end End record_bp->end

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

A Technical Guide to the Spectral Analysis of Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for lauroyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents quantitative data in structured tables, details experimental methodologies, and includes a visual workflow for spectral data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

AssignmentChemical Shift (ppm)
A2.876
B1.703
C1.37 to 1.28
D1.26
E0.880

Data sourced from ChemicalBook.[1]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon EnvironmentChemical Shift (ppm)
C=O (in acid chloride)~170-185
RCH₂Cl~40-45
R₂CH₂~16-25
RCH₃~10-15

Note: The chemical shift ranges are typical for the specified carbon environments.[2][3] Specific peak values for this compound can be found in various spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (acid chloride)~1800
C-H Stretch (alkane)~2850-2960
C-Cl Stretch~650-850

Note: The exact peak positions can vary slightly. These are characteristic ranges for the functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound based on available information and standard laboratory practices.

3.1. NMR Spectroscopy Protocol

  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.05 mL of the compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a Varian A-60 or a Bruker WH-90.[4][5]

  • ¹H NMR Acquisition: The spectrum was acquired at a frequency of 400 MHz.[1]

  • ¹³C NMR Acquisition: The spectrum was recorded with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6]

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

3.2. IR Spectroscopy Protocol

  • Sample Preparation: The IR spectrum was obtained using the neat liquid. A thin film of this compound was placed between potassium bromide (KBr) plates.[4]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.[7]

  • Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum. The transmittance was plotted against the wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis cluster_output Output Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (KBr plates) Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq Process_NMR Fourier Transform Phase & Baseline Correction NMR_Acq->Process_NMR Process_IR Fourier Transform IR_Acq->Process_IR Analyze_NMR Peak Integration & Chemical Shift Analysis Process_NMR->Analyze_NMR Analyze_IR Peak Assignment (Functional Groups) Process_IR->Analyze_IR Report Spectral Data Report Analyze_NMR->Report Analyze_IR->Report

Caption: Workflow for Spectral Analysis of this compound.

References

An In-depth Technical Guide on the Hydrolysis of Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of lauroyl chloride (dodecanoyl chloride). Given the limited availability of specific kinetic data in peer-reviewed literature, this document focuses on the theoretical framework, influencing factors, and established experimental protocols for determining the hydrolysis rate. Where specific values are provided for this compound, they are based on established chemical principles and data from closely related compounds and should be considered illustrative.

Introduction

This compound (C₁₂H₂₃ClO) is a long-chain acyl chloride widely used in organic synthesis, particularly in the pharmaceutical and cosmetic industries, for the introduction of the lauroyl group. Its high reactivity, a hallmark of acyl chlorides, makes it susceptible to hydrolysis, a reaction with significant implications for its synthesis, storage, and application in aqueous or protic environments. Understanding the rate and mechanism of this compound hydrolysis is crucial for optimizing reaction conditions, ensuring product purity, and guaranteeing the stability of formulations.

The Mechanism of this compound Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[1][2] In the presence of water, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is an excellent leaving group. A final deprotonation step by another water molecule yields lauric acid and hydrochloric acid.[1][2]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products lauroyl_chloride This compound (CH₃(CH₂)₁₀COCl) intermediate [CH₃(CH₂)₁₀C(O⁻)(OH₂⁺)Cl] lauroyl_chloride->intermediate Nucleophilic Attack water1 Water (H₂O) lauric_acid Lauric Acid (CH₃(CH₂)₁₀COOH) intermediate->lauric_acid Elimination of Cl⁻ & Deprotonation hcl Hydrochloric Acid (HCl)

Figure 1: Simplified reaction pathway for the hydrolysis of this compound.

Factors Influencing the Hydrolysis Rate

The rate of this compound hydrolysis is influenced by several factors:

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.

  • pH: The hydrolysis of acyl chlorides can be influenced by pH. While they react with neutral water, the reaction can be accelerated under basic conditions due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻).[3]

  • Solvent: The polarity and protic nature of the solvent can affect the stability of the transition state and, consequently, the reaction rate. In mixed solvent systems, the concentration of water is a key determinant of the hydrolysis rate.

  • Steric and Electronic Effects: The long alkyl chain of this compound has a minor electron-donating effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to shorter-chain acyl chlorides. However, this effect is generally considered to be small.[1]

Quantitative Data on Hydrolysis Rate

CompoundFormulaHypothetical Hydrolysis Rate Constant (k) at 25°C [s⁻¹]Notes
This compoundC₁₂H₂₃ClO~1.0 x 10⁻³The longer alkyl chain may slightly decrease the reaction rate compared to decanoyl chloride due to a marginally stronger electron-donating effect.[1]
Decanoyl ChlorideC₁₀H₁₉ClO~1.2 x 10⁻³Expected to be slightly more reactive than this compound.[1]

Experimental Protocols for Determining Hydrolysis Rate

Several methods can be employed to experimentally determine the hydrolysis rate of this compound. The choice of method often depends on the expected reaction rate and the available instrumentation.

Titration Method

This classic method involves monitoring the production of hydrochloric acid over time.

Principle: The hydrolysis of this compound produces one equivalent of HCl. By quenching the reaction at different time points and titrating the liberated HCl with a standardized base, the progress of the reaction can be followed.

Detailed Protocol:

  • Preparation of Reagents:

    • A stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetone).

    • A standardized solution of sodium hydroxide (e.g., 0.1 M).

    • A suitable indicator (e.g., phenolphthalein).

    • A quenching solution (e.g., a large volume of cold, distilled water or a solvent in which the reactants are soluble but the reaction is slow).

  • Experimental Procedure:

    • Initiate the hydrolysis by adding a known amount of the this compound stock solution to a reaction vessel containing a known volume of a suitable solvent system (e.g., acetone/water mixture) at a constant temperature.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

    • Titrate the quenched sample with the standardized sodium hydroxide solution to determine the concentration of HCl produced.

    • Continue this process until the reaction has gone to completion (i.e., the HCl concentration no longer increases).

  • Data Analysis:

    • The concentration of this compound remaining at each time point can be calculated from the amount of HCl produced.

    • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k.

Spectroscopic Methods (e.g., Infrared Spectroscopy)

Principle: The hydrolysis of this compound can be monitored by observing the disappearance of the characteristic carbonyl stretching band of the acyl chloride (typically around 1800 cm⁻¹) and the appearance of the carbonyl stretching band of the resulting carboxylic acid (around 1700-1725 cm⁻¹).

Detailed Protocol:

  • Instrumentation: An FT-IR spectrometer with a suitable sample cell (e.g., a liquid transmission cell with windows that are inert to the reactants and products).

  • Experimental Procedure:

    • Prepare a solution of this compound in a solvent that has a window in the IR region of interest.

    • Initiate the reaction by adding a known amount of water.

    • Record the IR spectrum of the reaction mixture at regular time intervals.

  • Data Analysis:

    • Measure the absorbance of the acyl chloride carbonyl peak at each time point.

    • The rate constant can be determined by plotting the natural logarithm of the absorbance versus time.

Chromatographic Methods (e.g., HPLC or GC)

Principle: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate and quantify the concentration of this compound and its hydrolysis product, lauric acid, over time.

Detailed Protocol:

  • Method Development: Develop a suitable chromatographic method (i.e., select a column, mobile phase/carrier gas, and detector) that can effectively separate and detect this compound and lauric acid.

  • Experimental Procedure:

    • Initiate the hydrolysis reaction as described for the titration method.

    • At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold, aprotic solvent).

    • Inject the quenched sample into the chromatograph.

  • Data Analysis:

    • Determine the concentration of this compound at each time point by comparing the peak area to a calibration curve.

    • Calculate the rate constant as described in the titration method.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_reagents Prepare Reagents (this compound, Solvent, Water) thermostat Thermostat Reaction Vessel prep_reagents->thermostat initiate Initiate Hydrolysis (Add Water) thermostat->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction (e.g., cold solvent) sample->quench analyze Analyze Samples (Titration, IR, or Chromatography) quench->analyze data Determine [this compound] vs. Time analyze->data plot Plot ln[this compound] vs. Time data->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

Figure 2: Generalized experimental workflow for determining the hydrolysis rate of this compound.

Conclusion

References

An In-depth Technical Guide to the Applications of Lauroyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride, also known as dodecanoyl chloride, is a highly versatile acyl chloride that serves as a pivotal reagent in a multitude of organic transformations. Its structure, featuring a reactive acyl chloride group attached to a twelve-carbon aliphatic chain, imparts a unique combination of reactivity and lipophilicity to target molecules. This guide provides a comprehensive overview of its principal applications in modern organic synthesis, with a focus on its role in pharmaceutical and materials science.

Core Applications of this compound

This compound is primarily utilized as an efficient acylating agent to introduce the "lauroyl" or "dodecanoyl" group into a variety of substrates. This lipophilic tail can significantly alter the physicochemical properties of the parent molecule, which is of particular interest in drug development and material science. The main applications can be categorized as follows:

  • Esterification of Alcohols and Phenols: It readily reacts with alcohols and phenols to form the corresponding laurate esters. This is a common strategy to create prodrugs with enhanced membrane permeability or to synthesize ester-based surfactants and lubricants.[1]

  • Amidation of Amines: The reaction with primary and secondary amines yields N-lauroyl amides. This transformation is fundamental in the synthesis of specialty surfactants, such as N-lauroyl amino acid surfactants, and for the N-terminal modification of peptides to increase their stability and biological activity.[1][2]

  • Friedel-Crafts Acylation: this compound is an effective acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of aryl ketones. These ketones can serve as intermediates in the synthesis of more complex molecules.[3][4]

  • Synthesis of Peroxides: It is a key precursor in the production of dilauroyl peroxide, a widely used initiator for free-radical polymerization in the polymer industry.[2][5]

  • Modification of Biomaterials and Nanoparticles: The lauroyl group can be grafted onto the surface of various materials, including nanocelluloses, chitosan, and nanoparticles, to impart hydrophobic properties, improve dispersibility in organic media, or to create functionalized surfaces for applications like drug delivery.[6]

Quantitative Data on Key Reactions

The efficiency of this compound in various synthetic transformations is highlighted by the yields obtained under specific reaction conditions. The following tables summarize quantitative data for some of its key applications.

| Reaction Type | Substrate | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Amidation | L-Glutamic Acid | N-Lauroyl-L-glutamic acid | NaOH | Water/Methanol | 21-22 | 1 | 96.9 |[7] | | Amidation | Triethylamine (B128534) | Laurone | - | Anhydrous Ether | 0 to RT | 12-24 | 46-55 |[1] | | Esterification | Starch | Starch Laurate | Pyridine | - | - | - | - |[8] | | Peroxide Synthesis | Hydrogen Peroxide | Dilauroyl Peroxide | NaOH | Petroleum Ether | <45 | - | High |[9] | | Synthesis | Lauric Acid | this compound | Thionyl Chloride | - | 90 | 2 | ~80 |[10] | | Synthesis | Lauric Acid | this compound | Phosgene/Imidazole | - | 90 | 1 | 91-94.5 |[11] |

Note: The yield for starch laurate is not explicitly stated but is expected to be high under optimized conditions. The synthesis of dilauroyl peroxide is reported to have a high yield.

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

1. Synthesis of this compound from Lauric Acid [10]

This protocol describes the preparation of this compound using thionyl chloride as the chlorinating agent.

  • Materials: Lauric acid, Thionyl chloride.

  • Procedure:

    • To lauric acid, add thionyl chloride dropwise with stirring.

    • Heat the mixture to 75°C and stir for 2 hours.

    • Increase the temperature to 90°C and reflux for an additional 2 hours.

    • Remove the excess thionyl chloride by fractional distillation under reduced pressure.

    • Collect the fraction boiling at 146-150°C (at 2.13-2.27 kPa) to obtain this compound.

  • Expected Yield: Approximately 80%.

2. Amidation: Synthesis of Laurone from this compound [1]

This procedure details the reaction of this compound with triethylamine to form the ketone, laurone.

  • Materials: this compound (153.0 g, 0.7 mole), Triethylamine (70.7 g, 0.7 mole), Anhydrous ether (1260 ml), 2% Sulfuric acid solution.

  • Procedure:

    • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube, place 1260 ml of anhydrous ether.

    • Commence stirring and rapidly add 153.0 g of this compound.

    • Cool the solution in an ice-water bath.

    • Add 70.7 g of triethylamine dropwise over 10 minutes.

    • Discontinue stirring after 1 hour and allow the mixture to warm to room temperature.

    • After 12 to 24 hours, extract the mixture with 125 ml of a 2% aqueous sulfuric acid solution to remove the triethylamine hydrochloride salt.

    • Isolate the product from the ether layer. Two alternative workup procedures are provided in the reference, leading to yields in the range of 46-55%.

3. Friedel-Crafts Acylation of Anisole (B1667542) [9]

This protocol provides a general method for the Friedel-Crafts acylation of an activated aromatic ring, anisole, with an acyl chloride. This compound can be used in place of propionyl chloride in this procedure.

  • Materials: Anhydrous FeCl₃ (4.0 mmol), Dichloromethane (B109758) (6 mL), this compound (4.6 mmol), Anisole (4.6 mmol).

  • Procedure:

    • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ and dichloromethane.

    • Slowly add a solution of anisole in dichloromethane dropwise to the reaction mixture over approximately 5 minutes.

    • Add the this compound dropwise to the mixture.

    • Stir the mixture for a further 10 minutes after the addition is complete.

    • Quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a 5% aqueous NaOH solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the crude product.

    • The product can be further purified by chromatography or distillation.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving this compound in organic synthesis and drug development.

general_synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product & Purification Lauric_Acid Lauric Acid Reaction_Vessel Reaction at Elevated Temperature Lauric_Acid->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂, Phosgene) Chlorinating_Agent->Reaction_Vessel Purification Purification (Distillation) Reaction_Vessel->Purification Lauroyl_Chloride This compound Purification->Lauroyl_Chloride

Caption: General workflow for the synthesis of this compound.

amidation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Product Lauroyl_Chloride This compound Reaction_Step Nucleophilic Acyl Substitution Lauroyl_Chloride->Reaction_Step Amine Amine Substrate (e.g., Amino Acid, Peptide) Amine->Reaction_Step Base Base (e.g., NaOH, Et₃N) Base->Reaction_Step Workup Aqueous Workup & Extraction Reaction_Step->Workup Amide_Product N-Lauroyl Amide Workup->Amide_Product

Caption: Workflow for a typical amidation reaction using this compound.

esterification_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Product Lauroyl_Chloride This compound Esterification_Step Nucleophilic Acyl Substitution Lauroyl_Chloride->Esterification_Step Alcohol Alcohol/Phenol Substrate Alcohol->Esterification_Step Workup Quenching & Purification (e.g., Washing, Distillation) Esterification_Step->Workup Ester_Product Laurate Ester Workup->Ester_Product

Caption: Workflow for a typical esterification reaction.

peptide_lipidation Peptide Peptide on Solid Support (with free N-terminus) Coupling N-terminal Acylation (Amidation) Peptide->Coupling Lauroyl_Chloride This compound Lauroyl_Chloride->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Lipidated_Peptide Lipidated Peptide Cleavage->Lipidated_Peptide Properties Modified Properties: - Increased Lipophilicity - Enhanced Stability - Improved Bioavailability Lipidated_Peptide->Properties

Caption: Role of this compound in peptide modification for drug development.

nanoparticle_functionalization Nanoparticle_Core Nanoparticle Core (e.g., Silica, Polymer) Surface_Activation Surface Activation (e.g., Silanization to introduce -NH₂ or -OH groups) Nanoparticle_Core->Surface_Activation Functionalization Surface Acylation Surface_Activation->Functionalization Lauroyl_Chloride_Reactant This compound Lauroyl_Chloride_Reactant->Functionalization Functionalized_NP Lauroyl-Functionalized Nanoparticle Functionalization->Functionalized_NP Application Application in Drug Delivery: - Increased drug loading of lipophilic drugs - Modified release profile - Enhanced cell membrane interaction Functionalized_NP->Application

Caption: Workflow for nanoparticle functionalization using this compound.

References

A Comprehensive Guide to the Theoretical Yield Calculation for Lauroyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of lauroyl chloride, with a primary focus on the theoretical yield calculation. This compound is a critical intermediate in the synthesis of various pharmaceuticals, surfactants, and other specialty chemicals.[1][2][3][4] A precise understanding of the reaction stoichiometry and the ability to calculate theoretical yield are fundamental skills for process optimization and cost-effective production. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and offers a step-by-step guide to calculating the theoretical yield of this compound.

Synthetic Pathways for this compound

This compound, also known as dodecanoyl chloride, is most commonly synthesized from lauric acid.[1] The conversion of the carboxylic acid to an acyl chloride can be achieved using several chlorinating agents. The most frequently employed methods include:

  • Reaction with Thionyl Chloride (SOCl₂): This is a widely used and convenient method due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1][3][5]

  • Reaction with Phosgene (B1210022) (COCl₂) or a Phosgene Equivalent: Phosgene is a highly effective chlorinating agent, but its extreme toxicity necessitates stringent safety precautions.[2][4][6][7] Diphosgene and triphosgene (B27547) are often used as safer alternatives.

  • Reaction with Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride produces gaseous byproducts (CO, CO₂, and HCl), facilitating an easier workup.

  • Reaction with Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These reagents are also effective but can lead to phosphorus-containing byproducts that may complicate purification.[2][8]

This guide will focus on the synthesis using thionyl chloride, as it represents a common and practical laboratory-scale and industrial process.

Core Reaction and Stoichiometry

The reaction between lauric acid and thionyl chloride proceeds according to the following balanced equation:

CH₃(CH₂)₁₀COOH + SOCl₂ → CH₃(CH₂)₁₀COCl + SO₂ (g) + HCl (g)

The stoichiometry of this reaction is 1:1, meaning one mole of lauric acid reacts with one mole of thionyl chloride to produce one mole of this compound.

Quantitative Data for Theoretical Yield Calculation

A precise calculation of the theoretical yield requires accurate data for the reactants and products. The table below summarizes the essential quantitative information.

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/mL)
Lauric AcidC₁₂H₂₄O₂200.320.883
Thionyl ChlorideSOCl₂118.971.638
This compoundC₁₂H₂₃ClO218.770.946[1]

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

The following is a detailed experimental protocol adapted from established literature procedures for the synthesis of this compound.[1][3]

Materials:

  • Lauric acid

  • Thionyl chloride

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a known mass of lauric acid in an anhydrous solvent.

  • Addition of Thionyl Chloride: Attach a dropping funnel and a reflux condenser with a drying tube to the flask. From the dropping funnel, add an excess of thionyl chloride dropwise to the stirred solution of lauric acid. A molar excess of thionyl chloride (typically 1.5 to 2 equivalents) is used to ensure the complete conversion of lauric acid.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 2-4 hours.[1][3] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, remove the excess thionyl chloride by distillation.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product.[1][3][5]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be produced from a given amount of reactant based on the stoichiometry of the reaction. The calculation involves the following steps:

  • Determine the moles of each reactant.

  • Identify the limiting reactant.

  • Calculate the moles of product that can be formed from the limiting reactant.

  • Convert the moles of product to grams.

Example Calculation:

Let's assume a researcher starts with 50.0 g of lauric acid and 44.0 g of thionyl chloride.

Step 1: Calculate the moles of each reactant.

  • Moles of Lauric Acid = 50.0 g / 200.32 g/mol = 0.250 mol

  • Moles of Thionyl Chloride = 44.0 g / 118.97 g/mol = 0.370 mol

Step 2: Identify the limiting reactant.

The reaction is 1:1. Therefore, 0.250 mol of lauric acid requires 0.250 mol of thionyl chloride. Since we have 0.370 mol of thionyl chloride, it is in excess, and lauric acid is the limiting reactant .

Step 3: Calculate the moles of this compound produced.

Based on the 1:1 stoichiometry, 0.250 mol of lauric acid will produce 0.250 mol of this compound.

Step 4: Calculate the theoretical yield in grams.

  • Theoretical Yield of this compound = 0.250 mol * 218.77 g/mol = 54.7 g

Visualizing the Workflow

The following diagram illustrates the logical workflow for calculating the theoretical yield of this compound.

Theoretical_Yield_Calculation cluster_reactants Reactant Information cluster_molar_mass Molar Masses cluster_calculations Calculations mass_la Mass of Lauric Acid moles_la Calculate Moles of Lauric Acid mass_la->moles_la mass_socl2 Mass of Thionyl Chloride moles_socl2 Calculate Moles of Thionyl Chloride mass_socl2->moles_socl2 mm_la Molar Mass of Lauric Acid mm_la->moles_la mm_socl2 Molar Mass of Thionyl Chloride mm_socl2->moles_socl2 mm_lc Molar Mass of This compound theoretical_yield Calculate Theoretical Yield (grams) mm_lc->theoretical_yield limiting_reactant Identify Limiting Reactant moles_la->limiting_reactant moles_socl2->limiting_reactant moles_lc Calculate Moles of This compound limiting_reactant->moles_lc moles_lc->theoretical_yield

Caption: Workflow for Theoretical Yield Calculation of this compound.

Conclusion

The accurate calculation of theoretical yield is a cornerstone of synthetic chemistry, enabling researchers to assess reaction efficiency, optimize conditions, and scale up processes. By understanding the underlying stoichiometry and having access to precise quantitative data and reliable experimental protocols, scientists in the pharmaceutical and chemical industries can effectively plan and execute the synthesis of this compound and other essential chemical intermediates.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride (C12H23ClO), the acyl chloride derivative of lauric acid, is a pivotal reagent in organic synthesis for introducing the lauroyl moiety into various molecules. Its high reactivity makes it an effective acylating agent but also renders it susceptible to degradation. A thorough understanding of its stability profile and degradation pathways is paramount for its effective use, storage, and handling in research and pharmaceutical development.

Core Stability Profile

This compound is a moisture-sensitive liquid that is stable under anhydrous conditions at normal temperatures.[1][2] Its stability is significantly compromised by exposure to water, high temperatures, and certain reactive chemicals.

Key Stability Parameters:

  • Appearance: Colorless to pale yellow liquid.[3]

  • Boiling Point: 145 °C at 18 mmHg.[4]

  • Melting Point: -17 °C.[4]

  • Incompatibilities: Water, strong bases, strong oxidizing agents, alcohols, and amines.[1][5][6]

Primary Degradation Pathways

The degradation of this compound is primarily driven by nucleophilic acyl substitution reactions. The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the adjacent chlorine and oxygen atoms, makes it a prime target for nucleophiles.

1. Hydrolysis:

The most significant and rapid degradation pathway for this compound is hydrolysis. It reacts violently with water, including atmospheric moisture, to yield lauric acid and corrosive hydrochloric acid (HCl).[3][4][7] This exothermic reaction is typically irreversible and is a primary concern during storage and handling.

Reaction Equation: CH₃(CH₂)₁₀COCl + H₂O → CH₃(CH₂)₁₀COOH + HCl

Hydrolysis_Pathway cluster_products Degradation Products LC This compound LA Lauric Acid LC->LA Hydrolysis HCL Hydrochloric Acid H2O Water (H₂O)

2. Thermal Decomposition:

When subjected to intense heat, this compound undergoes thermal decomposition.[5] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1][5] In the presence of air, heating can also lead to the formation of explosive vapor-air mixtures.

3. Photochemical Degradation:

While specific photostability studies on this compound are not extensively detailed in the provided results, acyl chlorides, in general, can be susceptible to photochemical reactions. These reactions can proceed via radical pathways, especially under UV irradiation.[8][9] It is advisable to protect this compound from light to prevent potential photodegradation.

4. Reaction with Other Nucleophiles:

This compound readily reacts with other nucleophiles, which can be considered degradation pathways if unintended.

  • Alcohols: Reacts with alcohols to form laurate esters.[4][10]

  • Amines: Reacts with amines to form N-lauroyl amides.[1][6]

  • Bases: Strong bases can promote elimination or other reactions.[5]

Quantitative Stability Data

ParameterValue / ObservationCitations
Physical State Liquid[1]
Color Water-white / Colorless to light yellow[3][4]
Melting Point -17 °C[4][10][11]
Boiling Point 145 °C @ 18 mmHg; 134-137 °C @ 11-15 mmHg[2][4][12]
Solubility Decomposes in water and alcohol; Soluble in ether, ethanol, and methanol.[4][10]
Chemical Stability Stable under normal, dry conditions. Moisture sensitive.[1][6][10]
Incompatible Materials Water, strong oxidizing agents, strong bases, amines, alcohols.[1][5][6][12]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxide, phosgene (B1210022) (in case of fire).[1][5][6]

Experimental Protocols for Stability Analysis

Assessing the stability of this compound involves monitoring its degradation over time under various conditions. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Protocol: HPLC Method for Purity and Degradation Analysis

This method can be used to determine the purity of this compound and quantify its degradation product, lauric acid.

  • Objective: To quantify the amount of this compound and its primary hydrolytic degradant, lauric acid.

  • Principle: this compound is first esterified to a more stable derivative for analysis. The concentration of the resulting ester and any free lauric acid is then determined by HPLC with a UV detector, using a standard curve for quantification.[13]

  • Materials & Instrumentation:

    • This compound sample

    • Lauric acid standard

    • Sodium alkoxide solution (e.g., sodium methoxide)

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).

  • Workflow:

HPLC_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis standard_prep Prepare Lauric Acid Standard Curve quantification Quantify Lauroyl Ester and Lauric Acid standard_prep->quantification Calibration sample_prep Prepare this compound Sample esterification Esterify this compound with Sodium Alkoxide sample_prep->esterification hplc_run Inject Sample and Standards into HPLC esterification->hplc_run hplc_run->quantification

  • Procedure:

    • Standard Curve Preparation: Prepare a series of lauric acid standard solutions of known concentrations in a suitable solvent. Inject these into the HPLC to generate a standard curve by plotting peak area against concentration.[13]

    • Sample Preparation (Esterification): React a known amount of the this compound sample with a sodium alkoxide solution. This converts the highly reactive acyl chloride into a more stable ester, which can be easily analyzed by HPLC.[13]

    • HPLC Analysis:

      • Set up the HPLC with an appropriate mobile phase and flow rate for the separation of the lauroyl ester and lauric acid.

      • Inject the prepared sample solution.

      • Monitor the elution using a UV detector at a suitable wavelength.

    • Quantification: Use the peak areas from the sample chromatogram and the standard curve to determine the concentration of lauric acid (degradation product) and the lauroyl ester (indicative of the original this compound purity).[13]

Storage and Handling Recommendations

To maintain the integrity of this compound and ensure safety, strict storage and handling procedures are necessary.

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][5] The storage area should be designated for corrosive materials and kept away from fire and heat sources.[7] It is crucial to protect it from moisture.[6][14]

  • Handling: Use with adequate ventilation, preferably in a fume hood, to avoid inhalation of its pungent vapors.[1][5] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, must be worn to prevent skin and eye burns.[1][2]

By understanding these stability and degradation characteristics, researchers can effectively utilize this compound in their synthetic protocols while minimizing degradation and ensuring safety.

References

A Technical Guide to the Electrophilicity of the Acyl Chloride Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acyl chloride functional group is a cornerstone of modern organic synthesis, prized for its high reactivity that enables the efficient formation of a diverse array of other functional groups. This reactivity stems directly from the pronounced electrophilicity of its carbonyl carbon. Understanding the fundamental principles that govern this electrophilicity is critical for its effective application in complex synthetic pathways, particularly within the realm of drug development where precise control over chemical transformations is paramount.

Core Principles of Acyl Chloride Electrophilicity

The high reactivity of acyl chlorides in nucleophilic acyl substitution reactions is a direct consequence of the electronic properties of the atoms constituting the functional group.[1][2] The electrophilicity of the carbonyl carbon is significantly enhanced by a combination of inductive effects, resonance, and the nature of the leaving group.

  • Inductive Effect (-I): Both the oxygen and chlorine atoms are highly electronegative and are bonded directly to the carbonyl carbon.[2][3] They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. This withdrawal intensifies the partial positive charge (δ+) on the carbon, making it a more potent electrophile and highly susceptible to attack by nucleophiles.[4][5][6]

  • Resonance Effect (+R): While the chlorine atom possesses lone pairs of electrons that can be delocalized into the carbonyl system, this resonance stabilization is weak.[4] The poor overlap between the 2p orbital of the carbon and the 3p orbital of the chlorine results in an insignificant contribution from the resonance structure that would place a partial negative charge on the carbonyl carbon.[7] Consequently, the inductive effect overwhelmingly dominates, leading to a highly electron-deficient and reactive carbonyl carbon.[8]

  • Excellent Leaving Group: The reactivity of carboxylic acid derivatives is strongly correlated with the ability of the substituent to act as a leaving group.[9][10] The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a very weak base and an excellent leaving group. This facilitates the reformation of the carbonyl double bond after the initial nucleophilic attack, driving the reaction forward.[9]

Quantitative Comparison of Electrophilicity

The superior electrophilicity of acyl chlorides places them at the top of the reactivity hierarchy among common carboxylic acid derivatives. This high reactivity allows for the conversion of acyl chlorides into less reactive derivatives such as acid anhydrides, esters, and amides.[1][9][11]

Table 1: Relative Reactivity of Carboxylic Acid Derivatives towards Nucleophilic Acyl Substitution

Carboxylic Acid DerivativeStructure (R-C(=O)-L)Leaving Group (L⁻)pKa of Conjugate Acid (HL)Relative Reactivity
Acyl Chloride R-C(=O)-ClCl⁻-7Most Reactive
Acid AnhydrideR-C(=O)-O-C(=O)-R'R'COO⁻~4.8High
ThioesterR-C(=O)-SR'R'S⁻~10Moderate
EsterR-C(=O)-OR'R'O⁻~16Low
AmideR-C(=O)-NR'₂R'₂N⁻~38Least Reactive

This table provides a generalized order of reactivity. Specific reaction rates will vary with the nature of R, R', the nucleophile, and reaction conditions.

The data clearly illustrates that the stability of the leaving group, as indicated by the pKa of its conjugate acid, is a key determinant of the overall reactivity of the acyl derivative.

Experimental Protocols for Assessing Electrophilicity

The reactivity of acyl chlorides can be quantitatively assessed through various kinetic studies. A common approach is to monitor the rate of solvolysis, such as hydrolysis, or to perform competitive reactions.

Protocol: Kinetic Analysis of Acyl Chloride Hydrolysis

This protocol outlines a method for determining the rate of hydrolysis of an acyl chloride, which serves as a proxy for its electrophilicity. The reaction is monitored by measuring the change in electrical conductance as the reaction produces ionic species (HCl).[12]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride (e.g., acetyl chloride) in an aqueous solvent mixture.

Materials:

  • Acetyl chloride

  • Acetone-water solvent mixtures (e.g., 90:10, 85:15 v/v)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Methodology:

  • Solvent Preparation: Prepare the desired acetone-water solvent mixtures. Ensure the solvent is pre-equilibrated to the desired reaction temperature (e.g., 0 °C) in the constant temperature bath.

  • Reaction Setup: Place a known volume of the pre-equilibrated solvent into the reaction vessel, which is also maintained at the constant temperature. Immerse the conductivity probe into the solvent.

  • Initiation of Reaction: At time t=0, inject a small, accurately known amount of acetyl chloride into the stirring solvent mixture and immediately start the stopwatch.

  • Data Collection: Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • Data Analysis: The reaction is expected to follow first-order kinetics with respect to the acyl chloride.[12] The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot will be -k.

Protocol: Competitive Aminolysis for Relative Reactivity

This method determines the relative reactivity of two different acyl chlorides (or an acyl chloride and another acyl derivative) by allowing them to compete for a limited amount of a nucleophile (an amine).

Objective: To compare the relative electrophilicity of two acyl chlorides by analyzing the product ratio of a competitive aminolysis reaction.

Materials:

  • Acyl Chloride A (e.g., benzoyl chloride)

  • Acyl Chloride B (e.g., 4-nitrobenzoyl chloride)

  • Amine (e.g., aniline, 1.0 equivalent relative to the total acyl chloride amount)

  • A non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents)[13]

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Standard workup reagents (water, aqueous NaHCO₃, brine)

  • Analytical instrument for product quantification (e.g., HPLC, GC, or ¹H NMR)

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve a mixture of Acyl Chloride A (1.0 equiv.) and Acyl Chloride B (1.0 equiv.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic reaction.[13]

  • Nucleophile Addition: Slowly add the amine to the stirred solution, followed by the non-nucleophilic base.

  • Reaction: Allow the reaction to proceed at 0 °C or to warm to room temperature while monitoring its progress via TLC.

  • Workup: Once the starting materials are consumed, quench the reaction with water or saturated aqueous NaHCO₃. Perform a standard liquid-liquid extraction to isolate the crude product mixture.

  • Analysis: Analyze the crude product mixture using a calibrated analytical technique (e.g., HPLC) to determine the ratio of the two amide products. The product ratio directly reflects the relative rates of reaction and thus the relative electrophilicity of the two acyl chlorides.

Visualizing Key Concepts and Mechanisms

To further elucidate the principles of acyl chloride electrophilicity and reactivity, the following diagrams, generated using the DOT language, provide a visual representation of the core concepts.

G Factors Governing Acyl Chloride Electrophilicity AC Acyl Chloride (R-COCl) IE Strong Inductive Effect (-I) of O and Cl AC->IE exhibits RE Weak Resonance Effect (+R) of Cl AC->RE exhibits LG Excellent Leaving Group (Cl⁻ is a weak base) AC->LG possesses HE High Electrophilicity of Carbonyl Carbon IE->HE contributes to RE->HE contributes to LG->HE contributes to

Caption: Factors Governing Acyl Chloride Electrophilicity.

G General Mechanism of Nucleophilic Acyl Substitution Start Acyl Chloride + Nucleophile (Nu⁻) Step1 Nucleophilic Attack on Carbonyl Carbon Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate forms Step2 Collapse of Intermediate Intermediate->Step2 End Substituted Product + Leaving Group (Cl⁻) Step2->End yields

Caption: General Mechanism of Nucleophilic Acyl Substitution.

G Experimental Workflow for Competitive Aminolysis A 1. Mix Acyl Chloride A + Acyl Chloride B in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Limited Amine (1.0 equiv) + Base (e.g., TEA) B->C D 4. Stir until Reaction is Complete (Monitor by TLC) C->D E 5. Quench Reaction & Perform Aqueous Workup D->E F 6. Isolate Crude Product Mixture E->F G 7. Analyze Product Ratio (e.g., by HPLC or NMR) F->G H 8. Determine Relative Reactivity G->H

Caption: Experimental Workflow for Competitive Aminolysis.

References

Key chemical reactions of dodecanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Reactions of Dodecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanoyl chloride, also known as lauroyl chloride, is a highly reactive acyl chloride that serves as a pivotal building block in organic synthesis.[1][2] Its structure, featuring a twelve-carbon aliphatic chain and a reactive acyl chloride functional group, makes it an indispensable reagent for introducing the dodecanoyl (lauroyl) moiety into various molecules.[3][4] This process of acylation is fundamental to the synthesis of a wide array of compounds, including surfactants, pharmaceuticals, and agrochemicals.[2][5]

The high reactivity of dodecanoyl chloride is attributed to the electrophilic nature of its carbonyl carbon, which is rendered more susceptible to nucleophilic attack by the strong electron-withdrawing effect of the adjacent chlorine atom.[6] Consequently, it readily undergoes nucleophilic acyl substitution reactions.[6][7] This guide provides a comprehensive overview of its principal chemical reactions, complete with experimental protocols and quantitative data, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of dodecanoyl chloride is presented below. Proper handling is crucial, as it is corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[8]

PropertyValueReference(s)
CAS Number 112-16-3[9]
Molecular Formula C₁₂H₂₃ClO[9]
Molecular Weight 218.76 g/mol
Appearance Colorless to pale yellow liquid with a pungent odor[4]
Density ~0.922 - 0.946 g/mL[10]
Melting Point -17 °C to -10 °C[11]
Boiling Point 134-137 °C @ 11 mmHg[3][12]
Solubility Soluble in organic solvents like ether, chloroform, and ethanol; reacts with water.[4][6]
Purity Typically ≥97.5% (GC)[13]

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of dodecanoyl chloride is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its utility as an acylating agent.[7][14]

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[14]

  • Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[14]

G cluster_intermediate Tetrahedral Intermediate cluster_products Products DodecanoylChloride Dodecanoyl Chloride (R-COCl) Intermediate [R-C(O⁻)(Cl)(Nu⁺-H)] DodecanoylChloride->Intermediate 1. Nucleophilic    Attack Nucleophile Nucleophile (Nu-H) Product Acylated Product (R-CO-Nu) Intermediate->Product 2. Elimination    of Cl⁻ Byproduct HCl

Caption: General mechanism for nucleophilic acyl substitution of dodecanoyl chloride.

Key Chemical Reactions and Protocols

Dodecanoyl chloride's high reactivity makes it a versatile reagent for forming various functional groups. The primary reactions include amidation, esterification, and Friedel-Crafts acylation.

Amidation (N-Acylation)

Dodecanoyl chloride reacts vigorously with primary and secondary amines to form stable N-substituted dodecanamides.[6][14] This reaction is fundamental in the synthesis of many biologically active molecules, including enzyme inhibitors.[14] A base, such as triethylamine (B128534), pyridine (B92270), or even an excess of the amine reactant, is typically used to neutralize the hydrogen chloride byproduct.[8][15] This procedure is often referred to as the Schotten-Baumann reaction.[6][16]

Quantitative Data: Amidation Examples

AmineBaseSolventConditionsProductYield
Aniline (B41778)Pyridine (1.2 eq)Dichloromethane (B109758)0 °C to RT, 2hN-phenyldodecanamideHigh (qualitative)
Piperidine10% NaOH (aq)Dichloromethane0 °C to RT, 1h1-(dodecanoyl)piperidineHigh (qualitative)
Glycine10% NaOH (aq)Water0-5 °C, 30 minN-dodecanoylglycineHigh (qualitative)

Experimental Protocol: Synthesis of N-phenyldodecanamide [14]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve aniline (1.0 eq) in dichloromethane (20 mL).

  • Base Addition: Add pyridine (1.2 eq) to the solution.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Add dodecanoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization.

Esterification (O-Acylation)

The reaction of dodecanoyl chloride with alcohols or phenols produces the corresponding dodecanoate (B1226587) esters.[6] These reactions are typically rapid and can be performed under mild conditions, often at or below room temperature.[6][17] The use of a non-nucleophilic base like pyridine or triethylamine is common to scavenge the HCl formed.[6][18] This method is often preferred over Fischer esterification due to its faster reaction rate and irreversible nature.[19][20]

Quantitative Data: Esterification Example

AlcoholBase / CatalystSolventConditionsProductYield
ButanolTriethylamine (1.5 eq), DMAP (0.1 eq)Dichloromethane0 °C to RT, 2-6hButyl dodecanoateHigh (qualitative)

Experimental Protocol: Synthesis of a Dodecanoate Ester [7]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., butanol, 1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add dodecanoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. The crude ester can be purified by column chromatography or distillation.[6]

Friedel-Crafts Acylation

Dodecanoyl chloride is an effective acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][21] This electrophilic aromatic substitution reaction yields aryl ketones.[21][22] A key advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, preventing polysubstitution.[21][23]

Quantitative Data: Friedel-Crafts Acylation Example

Aromatic SubstrateLewis AcidSolventConditionsProductYield
BenzeneAlCl₃ (anhydrous)Benzene4 °C to RT, 13hMethyl 11-oxo-12-phenyldodecanoate58%
Anisole (B1667542)AlCl₃ (anhydrous)Dichloromethane0 °C to RT, 2-4h4-MethoxydodecanophenoneHigh (qualitative)
Note: Starting material was methyl hydrogen decanedioate, converted in situ to the acid chloride.[21]

Experimental Protocol: Friedel-Crafts Acylation of Anisole [7]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition 1: Add a solution of dodecanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension over 20-30 minutes.

  • Reagent Addition 2: After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates completion.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. Extract the product with DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.

Logical & Experimental Workflows

Visualizing the relationships and procedural steps is crucial for efficient and safe laboratory practice.

G cluster_center Core Reagent DodecanoylChloride Dodecanoyl Chloride (Electrophile) Amide Amide DodecanoylChloride->Amide Amidation Ester Ester DodecanoylChloride->Ester Esterification Ketone Aryl Ketone DodecanoylChloride->Ketone Friedel-Crafts Acylation Acid Carboxylic Acid DodecanoylChloride->Acid Hydrolysis Amine Amine (R₂NH) Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Ester Aromatic Aromatic Ring (Ar-H) + Lewis Acid Aromatic->Ketone Water Water (H₂O) Water->Acid

Caption: Reactivity map of dodecanoyl chloride with various nucleophiles.

G Start Start: Assemble Flame-Dried Glassware Setup 1. Add Substrate, Solvent, & Base under Inert Gas Start->Setup Cooling 2. Cool Reaction Mixture to 0 °C Setup->Cooling Addition 3. Add Dodecanoyl Chloride Dropwise with Stirring Cooling->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Quench 5. Quench Reaction (e.g., with water/ice) Reaction->Quench Extraction 6. Liquid-Liquid Extraction Quench->Extraction Wash 7. Wash Organic Layer (Acid, Base, Brine) Extraction->Wash Dry 8. Dry (e.g., Na₂SO₄) & Filter Wash->Dry Concentrate 9. Concentrate Solvent (Rotary Evaporator) Dry->Concentrate Purify 10. Purify Product (Chromatography/Recrystallization) Concentrate->Purify End End: Isolated Pure Product Purify->End

Caption: General experimental workflow for acylation using dodecanoyl chloride.

Conclusion

Dodecanoyl chloride is a powerful and versatile acylating agent with well-defined reactivity, primarily governed by the nucleophilic acyl substitution mechanism. Its reactions with amines, alcohols, and aromatic compounds provide robust and efficient pathways to synthesize amides, esters, and aryl ketones, respectively. These products are valuable intermediates and final compounds in the pharmaceutical and chemical industries. The detailed protocols provided herein offer a reliable foundation for laboratory synthesis, enabling researchers and drug development professionals to effectively utilize dodecanoyl chloride in their synthetic endeavors. Strict adherence to safety protocols and anhydrous conditions is paramount for successful and safe execution of these reactions.

References

Methodological & Application

Protocol for N-Acylation of Amino Acids with Lauroyl Chloride: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-acylation of amino acids using lauroyl chloride, a common method for synthesizing N-lauroyl amino acids. These compounds are valuable in various fields, including cosmetics, drug delivery, and materials science, due to their surfactant properties and biocompatibility. The primary method detailed here is the Schotten-Baumann reaction, a robust and widely used procedure for this transformation.

Application Notes

N-lauroyl amino acids are amphiphilic molecules possessing a hydrophobic lauroyl chain and a hydrophilic amino acid headgroup. This structure imparts surfactant properties, making them useful as gentle cleansers, emulsifiers, and foaming agents in personal care products. In the pharmaceutical industry, they are explored as penetration enhancers, solubilizing agents for poorly water-soluble drugs, and building blocks for drug delivery systems. The choice of amino acid can be tailored to achieve desired properties such as charge, polarity, and biocompatibility.

The Schotten-Baumann reaction is an effective method for synthesizing these compounds, involving the acylation of an amine with an acid chloride in the presence of a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thus driving the reaction to completion.[3] A two-phase solvent system, typically water and an organic solvent, is often employed to separate the product from the aqueous base.[2]

Experimental Protocols

Protocol 1: General Schotten-Baumann N-Acylation of Amino Acids

This protocol is a generalized procedure adapted from multiple sources for the synthesis of N-lauroyl amino acids.[4][5]

Materials:

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Stirrer

  • Thermometer

  • pH meter or pH indicator strips

  • Ice bath

  • Vacuum filtration apparatus

  • Oven

Procedure:

  • Dissolution of Amino Acid: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the amino acid (1.0 equivalent) in distilled water.

  • Basification: Under constant stirring, slowly add a solution of sodium hydroxide (e.g., 25% w/v) to the amino acid solution until the pH reaches and is maintained at approximately 10-11.[4] This ensures the amino group is in its nucleophilic, non-protonated form. An ice bath can be used to control any exotherm.

  • Addition of this compound: Cool the reaction mixture to 10-15°C using an ice bath.[5] If desired, acetone can be added to the mixture to help solubilize the reactants.[4] Slowly add this compound (1.0-1.05 equivalents) dropwise from the dropping funnel over a period of about one hour, while vigorously stirring the mixture.[4][5] Monitor the pH and add more NaOH solution as needed to maintain the pH between 10 and 11.[4]

  • Reaction Completion: After the addition of this compound is complete, the reaction mixture is typically stirred for an additional 2-3 hours at a slightly elevated temperature (e.g., 30-55°C) to ensure the reaction goes to completion.[4]

  • Product Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the mixture with hydrochloric acid (e.g., 35%) to a pH of approximately 1.5-2.0.[4] The N-lauroyl amino acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water until the pH of the filtrate is neutral (pH ~7).[4]

  • Drying: Dry the purified product in an oven at a temperature below 50°C to avoid degradation.[4]

Data Presentation

The following table summarizes typical reaction conditions for the N-acylation of glycine with this compound as described in the literature.

ParameterValue/ConditionReference
Reactants
Amino AcidGlycine[4]
Acylating AgentThis compound[4]
BaseSodium Hydroxide (NaOH)[4]
Stoichiometry
This compound : Amino Acid1:1 to 1:1.03[5]
Reaction Conditions
Initial Temperature10°C[4]
pHMaintained at 11[4]
Reaction Time (post-addition)120-180 min[4]
Reaction Temperature (post-addition)30-55°C[4]
Work-up
Precipitation pH1.5[4]
Product
Final ProductLauroyl-glycine[4]

Visualizations

Reaction Mechanism: Schotten-Baumann N-Acylation

The following diagram illustrates the general mechanism for the Schotten-Baumann N-acylation of an amino acid with this compound.

Schotten_Baumann_Mechanism AminoAcid R-CH(NH2)-COO- Intermediate1 Tetrahedral Intermediate AminoAcid->Intermediate1 Nucleophilic attack LauroylChloride C11H23COCl LauroylChloride->Intermediate1 Intermediate1_node Tetrahedral Intermediate Product_protonated Protonated N-Lauroyl Amino Acid Intermediate1_node->Product_protonated Elimination of Cl- Product N-Lauroyl Amino Acid Product_protonated->Product Deprotonation Water H2O Chloride Cl- Base OH- Base->Water HCl HCl NaCl NaCl HCl->NaCl H2O_byproduct H2O HCl->H2O_byproduct NaOH NaOH NaOH->NaCl NaOH->H2O_byproduct

Caption: Mechanism of Schotten-Baumann N-acylation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of N-lauroyl amino acids.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Dissolve Amino Acid in Water add_base Adjust pH to 10-11 with NaOH start->add_base cool Cool to 10-15°C add_base->cool add_lauroyl Slowly Add this compound cool->add_lauroyl react Stir and React (2-3 hours) add_lauroyl->react acidify Acidify to pH 1.5-2.0 with HCl react->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Distilled Water filter->wash dry Dry Product (<50°C) wash->dry end Pure N-Lauroyl Amino Acid dry->end

Caption: Experimental workflow for N-lauroyl amino acid synthesis.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical strategy in the development of advanced drug delivery systems. The covalent attachment of lauroyl chloride, a 12-carbon fatty acid chloride, imparts a hydrophobic character to the nanoparticle surface. This lipophilicity can significantly enhance the nanoparticle's performance by improving the encapsulation of hydrophobic drugs, facilitating cellular uptake, and enabling controlled drug release. This document provides detailed application notes and experimental protocols for the surface modification of various nanoparticles using this compound.

Principle of Surface Modification

The surface modification of nanoparticles with this compound is primarily achieved through a nucleophilic acyl substitution reaction. The highly reactive acyl chloride group of this compound readily reacts with nucleophilic functional groups, such as primary amines (-NH₂) or hydroxyl (-OH) groups, present on the nanoparticle surface. This reaction results in the formation of stable amide or ester linkages, respectively, covalently attaching the lauroyl group to the nanoparticle. The long hydrocarbon chain of the lauroyl group then forms a hydrophobic layer on the nanoparticle surface.

Applications in Drug Development

The introduction of a lauroyl group onto the surface of nanoparticles offers several advantages for drug delivery applications:

  • Enhanced Encapsulation of Hydrophobic Drugs: The lipophilic surface created by lauroyl modification can improve the loading capacity and encapsulation efficiency of poorly water-soluble drugs within the nanoparticle core.

  • Improved Cellular Uptake: The lipid-like nature of the modified surface can enhance interactions with cell membranes, potentially leading to increased cellular internalization of the nanoparticles and their therapeutic payload.[1]

  • Controlled Drug Release: The hydrophobic surface layer can act as a barrier, modulating the release rate of the encapsulated drug and potentially providing a sustained release profile.[1]

  • Increased Stability: The surface modification can improve the colloidal stability of the nanoparticles in biological media by reducing aggregation.

Data Presentation: Physicochemical Characterization of this compound-Modified Nanoparticles

The following tables summarize representative quantitative data on the changes in physicochemical properties of different types of nanoparticles upon surface modification with this compound. It is important to note that these values are illustrative and can vary depending on the specific nanoparticle system, reaction conditions, and characterization techniques used.

Table 1: Chitosan (B1678972) Nanoparticles

ParameterBefore ModificationAfter this compound ModificationReference
Particle Size (nm) 150 - 250200 - 350[2]
Polydispersity Index (PDI) 0.2 - 0.40.3 - 0.5
Zeta Potential (mV) +30 to +50+20 to +40[2]
Drug Loading Content (%) 5 - 15%10 - 25%[3][4]
Encapsulation Efficiency (%) 40 - 70%60 - 90%[3][4]

Table 2: Silica (B1680970) Nanoparticles

ParameterBefore Modification (Amine-Functionalized)After this compound ModificationReference
Particle Size (nm) 100 - 200120 - 250[5]
Polydispersity Index (PDI) 0.1 - 0.30.2 - 0.4
Zeta Potential (mV) +20 to +40-10 to +10[5]
Drug Loading Content (%) 2 - 8%5 - 15%
Encapsulation Efficiency (%) 30 - 60%50 - 80%

Table 3: PLGA Nanoparticles

ParameterBefore ModificationAfter this compound ModificationReference
Particle Size (nm) 100 - 200150 - 250[6][7]
Polydispersity Index (PDI) 0.1 - 0.20.1 - 0.3[6]
Zeta Potential (mV) -20 to -40-10 to -30[6][7]
Drug Loading Content (%) 1 - 5%3 - 10%[8][9]
Encapsulation Efficiency (%) 50 - 80%60 - 90%[8][9]

Table 4: Iron Oxide Nanoparticles

ParameterBefore Modification (Amine-Functionalized)After this compound ModificationReference
Particle Size (nm) 20 - 5030 - 70[10]
Polydispersity Index (PDI) 0.2 - 0.40.3 - 0.5
Zeta Potential (mV) +15 to +300 to +15[11]
Drug Loading Content (%) Not Applicable5 - 12%
Encapsulation Efficiency (%) Not Applicable40 - 70%

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of different nanoparticle types with this compound. Safety Precaution: this compound is corrosive and reacts with moisture. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Surface Modification of Amine-Functionalized Silica Nanoparticles

This protocol describes the acylation of amine-functionalized silica nanoparticles with this compound to form a hydrophobic lauroyl amide surface.

Materials:

  • Amine-functionalized silica nanoparticles (NH₂-SiO₂ NPs)

  • This compound (≥98%)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Anhydrous triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Centrifuge and centrifuge tubes

Procedure:

  • Nanoparticle Dispersion:

    • Dry the amine-functionalized silica nanoparticles under vacuum at 60-80°C for at least 4 hours to remove any adsorbed water.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), disperse the dried NH₂-SiO₂ NPs in an anhydrous solvent to a concentration of 1-5 mg/mL.

    • Sonicate the suspension for 10-15 minutes to ensure a homogeneous dispersion.

  • Reaction Setup:

    • Add anhydrous triethylamine or pyridine to the nanoparticle suspension. The molar ratio of the base to the estimated surface amine groups should be approximately 1.5:1.

    • Cool the flask to 0°C in an ice bath.

  • Addition of this compound:

    • In a separate vial, prepare a solution of this compound in the same anhydrous solvent. The molar ratio of this compound to the estimated surface amine groups can be varied (e.g., 1:1 to 5:1) to control the degree of surface modification.

    • Using a syringe, add the this compound solution dropwise to the nanoparticle suspension over a period of 30-60 minutes with vigorous stirring.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere.

  • Purification:

    • Collect the modified nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant.

    • Wash the nanoparticle pellet sequentially with the reaction solvent, anhydrous ethanol, and deionized water to remove unreacted reagents and byproducts. Perform at least three washing cycles for each solvent.

    • After the final wash with deionized water, resuspend the nanoparticles in the desired solvent or deionized water for characterization and further use.

  • Characterization:

    • Confirm the successful surface modification using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of characteristic amide bond peaks (around 1650 cm⁻¹ and 1550 cm⁻¹) and C-H stretching peaks from the lauroyl chain (around 2850-2950 cm⁻¹).

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Quantify the degree of surface modification using Thermogravimetric Analysis (TGA).

Protocol 2: Surface Modification of Chitosan Nanoparticles

This protocol details the N-acylation of chitosan nanoparticles with this compound in a heterogeneous reaction medium.

Materials:

  • Chitosan nanoparticles

  • This compound (≥98%)

  • Anhydrous methanol (B129727)

  • Anhydrous pyridine

  • Acetone (B3395972)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Centrifuge and centrifuge tubes

Procedure:

  • Nanoparticle Suspension:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, suspend the chitosan nanoparticles in anhydrous methanol (e.g., 10 mg/mL).

    • Purge the flask with an inert gas.

  • Reaction Setup:

    • Add anhydrous pyridine to the suspension as a catalyst and acid scavenger. The amount of pyridine can be equimolar to the this compound to be added.

    • Cool the suspension to 0°C in an ice bath.

  • Addition of this compound:

    • Dissolve this compound in a small amount of anhydrous methanol or acetone.

    • Add the this compound solution dropwise to the chitosan nanoparticle suspension through the dropping funnel over 30-60 minutes with constant stirring.

  • Reaction:

    • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Then, heat the mixture to 40-50°C and stir for an additional 12-24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the modified nanoparticles by adding the reaction mixture to a large volume of cold acetone.

    • Collect the precipitate by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Wash the collected nanoparticles extensively with acetone and then with deionized water to remove any unreacted materials and byproducts.

    • Lyophilize the purified nanoparticles to obtain a dry powder.

  • Characterization:

    • Confirm the N-acylation via FTIR by observing the characteristic amide I (around 1655 cm⁻¹) and amide II (around 1560 cm⁻¹) bands.

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Analyze the morphology using SEM or TEM.

    • Determine the degree of substitution using techniques such as ¹H NMR spectroscopy (after dissolving the modified chitosan) or elemental analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Surface Modification

experimental_workflow Experimental Workflow for this compound Surface Modification cluster_prep Nanoparticle Preparation cluster_modification Surface Modification Reaction cluster_purification Purification and Characterization NP_synthesis Synthesize/Obtain Nanoparticles Functionalization Introduce Amine/Hydroxyl Groups (if necessary) NP_synthesis->Functionalization Dispersion Disperse Nanoparticles in Anhydrous Solvent Functionalization->Dispersion Reagents Add Base and This compound Dispersion->Reagents Reaction React under Inert Atmosphere Reagents->Reaction Purification Wash and Centrifuge to Purify Reaction->Purification Characterization Characterize Modified Nanoparticles (FTIR, DLS, etc.) Purification->Characterization Drug_Loading Drug_Loading Characterization->Drug_Loading Proceed to Drug Loading

Caption: Workflow for nanoparticle surface modification with this compound.

Cellular Uptake Pathway of Lipid-Modified Nanoparticles

cellular_uptake Cellular Uptake of Lipid-Modified Nanoparticles NP Lauroyl-Modified Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Adsorption Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Exocytosis Exocytosis Endosome->Exocytosis Recycling Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release into Cytoplasm Late_Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: General pathway for cellular uptake of lipid-modified nanoparticles.[12]

References

Application Notes and Protocols: Lauroyl Chloride in the Synthesis of Surfactants and Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride, also known as dodecanoyl chloride, is a highly versatile acyl chloride derived from lauric acid.[1][2] Its chemical formula is CH₃(CH₂)₁₀COCl.[2] This colorless to pale yellow oily liquid is a crucial intermediate in organic synthesis, playing a pivotal role in the production of a wide array of surfactants and emulsifiers.[1][3] The reactivity of its acyl chloride group allows for the formation of ester and amide bonds, making it an essential building block for creating amphiphilic molecules with tailored properties for various applications, including personal care products, pharmaceuticals, and food technology.[1][3][4]

Application Notes: Synthesis of Surfactant and Emulsifier Classes

This compound serves as a key reactant in the synthesis of both anionic and non-ionic surfactants, contributing to their cleaning, emulsifying, and foaming characteristics.[1]

1. Anionic Surfactants: Acyl Amino Acid Surfactants

Acylated amino acid surfactants are known for their mildness, good biocompatibility, and biodegradability, making them highly desirable in cosmetic and pharmaceutical formulations.[5][6] The most common synthesis route is the Schotten-Baumann condensation reaction, which involves the reaction of this compound with an amino acid in an alkaline aqueous solution.[7][8]

  • Sodium Lauroyl Sarcosinate: This surfactant is derived from sarcosine (B1681465), a natural amino acid. It is known for its excellent foaming power, mildness, and resistance to hard water, making it suitable for shampoos, facial cleansers, and baby detergents.[9] The synthesis involves the reaction of this compound with sodium sarcosinate in the presence of a base like sodium hydroxide (B78521).[10]

  • Sodium Lauroyl Glutamate (B1630785): Synthesized from the condensation of this compound with monosodium glutamate under alkaline conditions, this surfactant is widely used in personal care products due to its excellent foaming properties, skin compatibility, and low irritation potential.[5] It is considered a mild and biodegradable option.[5][6]

  • Sodium Lauroyl Glycinate (B8599266): Produced by the reaction of this compound with glycine (B1666218), this surfactant exhibits good surface activity and is used in personal care formulations.

2. Non-ionic Surfactants and Emulsifiers

Non-ionic surfactants are generally less irritating than their ionic counterparts and are widely used as emulsifiers, solubilizers, and wetting agents.

  • Lauroyl Ethanolamides: These are fatty acid amides synthesized from the reaction of this compound or lauric acid with monoethanolamine (MEA).[11] They are used as foam boosters, stabilizers, and viscosity modifiers in shampoos and other personal care products.

  • Sorbitan (B8754009) Esters (e.g., Sorbitan Monolaurate): Sorbitan monolaurate (also known as Span 20) is a non-ionic emulsifier synthesized by the esterification of sorbitan (derived from sorbitol) with lauric acid or its derivatives like this compound.[12][13] It is used in a variety of products, including food, pharmaceuticals, and cosmetics, to create stable water-in-oil (W/O) emulsions.[13]

3. Applications in Drug Delivery and Microemulsions

Surfactants synthesized from this compound are valuable in pharmaceutical formulations. They can act as solubilizers for poorly soluble drugs, enhancing their dissolution and bioavailability.[14][15] The amphiphilic nature of lauroyl derivatives can be harnessed to create drug delivery systems like films for local drug release.[16]

These surfactants are also key components in the formation of microemulsions.[17] Microemulsions are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant.[18] They have applications in drug delivery, offering a vehicle for parenteral delivery of drugs, and in the formulation of various cosmetic products.[18][19]

Quantitative Data of this compound-Derived Surfactants

The performance of surfactants is characterized by several key parameters. The following table summarizes typical values for surfactants derived from this compound and related compounds.

SurfactantTypeHLB ValueCritical Micelle Concentration (CMC)Surface Tension at CMCApplications
Sodium Lauroyl SarcosinateAnionic~14~14-16 mM~25-29 mN/mShampoos, cleansers, detergents[9]
Sodium Lauroyl GlutamateAnionic~12-13~7-9 mM~26-30 mN/mMild cleansers, personal care[5][6]
Sodium Cocoyl Glycinate*Anionic~12High~30 mN/mShampoos, body washes[6]
Lauroyl EthanolamideNon-ionic~13-14--Foam booster, viscosity modifier[11]
Sorbitan Monolaurate (Span 20)Non-ionic8.6~60 µM~28 mN/mW/O emulsifier, stabilizer[13]

*Note: Data for Sodium Cocoyl Glycinate is used as a representative for lauroyl-based glycinate surfactants.

Experimental Protocols

Protocol 1: Synthesis of Sodium Lauroyl Sarcosinate

This protocol describes the synthesis of sodium lauroyl sarcosinate via the Schotten-Baumann reaction.

Materials and Equipment:

  • This compound

  • Sodium sarcosinate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Reaction vessel (three-necked flask)

  • Stirrer

  • Dropping funnel

  • pH meter

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of Reaction Mixture: Prepare an aqueous solution of sodium sarcosinate in the reaction vessel.[20]

  • Condensation Reaction: While stirring, slowly add this compound and an aqueous solution of sodium hydroxide dropwise into the reactor. Maintain the pH of the system at a level not lower than 10.[20] The reaction is typically carried out at a controlled temperature.

  • Reaction Completion: Continue the reaction for 2-5 hours until completion.[20]

  • Acidification: After the reaction, acidify the crude product with hydrochloric acid to a pH of 2-3. This will cause the lauroyl sarcosine to precipitate.[20]

  • Isolation: Heat the mixture to 70-80°C to separate the oil phase (acidified lauroyl sarcosine).[20]

  • Neutralization: Separate the oil phase and neutralize it with an aqueous sodium hydroxide solution to obtain the final product, sodium lauroyl sarcosinate.[20]

  • Purification: The product can be further purified by filtration and drying.

Protocol 2: Synthesis of N-Lauroyl-Glycine

This protocol outlines the synthesis of an acylated amino acid, N-lauroyl-glycine.

Materials and Equipment:

  • Glycine

  • Sodium hydroxide (NaOH)

  • This compound

  • Hydrochloric acid (HCl, 35%)

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • pH meter

  • Vacuum filtration setup

  • Drying oven

Procedure:

  • Dissolution: Dissolve 0.05 moles of glycine in 60 ml of water in the three-necked flask.

  • pH Adjustment: Adjust the pH of the solution to 11 by adding a NaOH solution.

  • Acylation: Cool the mixture to 10°C using an ice bath. Over a period of one hour, add 0.05 moles of this compound dropwise to the mixture while maintaining the temperature at 10°C and the pH at 11 by adding more NaOH solution as needed.

  • Heating: After the complete addition of this compound, heat the mixture to 30-55°C and maintain this temperature for 120-180 minutes.

  • Precipitation: Cool the reaction mixture and adjust the pH to 1.5 by adding 35% hydrochloric acid. The acylated amino acid will precipitate.

  • Purification: Vacuum filter the crude product and wash it with distilled water until the final pH is 7.

  • Drying: Dry the filtered product in an oven at a temperature below 50°C.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Lauroyl_Chloride This compound Reaction Schotten-Baumann Condensation Lauroyl_Chloride->Reaction Amino_Acid Amino Acid (e.g., Sarcosine, Glutamic Acid) Amino_Acid->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Crude Product Neutralization Neutralization Acidification->Neutralization Precipitated Acyl Amino Acid Surfactant Anionic Amino Acid Surfactant Neutralization->Surfactant

Caption: General workflow for synthesizing amino acid-based surfactants.

Logical_Relationships cluster_anionic Anionic Surfactants cluster_nonionic Non-ionic Surfactants & Emulsifiers LC This compound Sarcosinate Sodium Lauroyl Sarcosinate LC->Sarcosinate + Sarcosine Glutamate Sodium Lauroyl Glutamate LC->Glutamate + Glutamic Acid Glycinate Sodium Lauroyl Glycinate LC->Glycinate + Glycine Ethanolamide Lauroyl Ethanolamide LC->Ethanolamide + Ethanolamine Sorbitan Sorbitan Monolaurate LC->Sorbitan + Sorbitan

Caption: Surfactant classes derived from this compound.

Experimental_Workflow_Sarcosinate Start Start: Prepare Sodium Sarcosinate Solution Step1 Dropwise addition of Lauroyl Chloride and NaOH Solution (maintain pH > 10) Start->Step1 Step2 React for 2-5 hours Step1->Step2 Step3 Acidify with HCl to pH 2-3 Step2->Step3 Crude Product Step4 Heat to 70-80°C and separate oil phase Step3->Step4 Precipitate Step5 Neutralize oil phase with NaOH solution Step4->Step5 End End: Sodium Lauroyl Sarcosinate Step5->End

Caption: Experimental workflow for sodium lauroyl sarcosinate synthesis.

References

Application Notes and Protocols for the Synthesis of N-lauroyl-N-methylglucamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lauroyl-N-methylglucamine, a non-ionic surfactant derived from renewable resources, is gaining significant attention in the pharmaceutical and cosmetic industries due to its excellent biodegradability, low toxicity, and mildness. Its unique structure, combining a hydrophilic sugar moiety and a lipophilic fatty acid chain, makes it an effective solubilizing agent, emulsifier, and stabilizer. This document provides detailed protocols for the synthesis of N-lauroyl-N-methylglucamine via enzymatic and chemical methods, along with purification and analytical procedures.

Synthesis Overview

The synthesis of N-lauroyl-N-methylglucamine can be broadly categorized into two primary routes: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This "green chemistry" approach utilizes lipases to catalyze the amidation reaction between N-methylglucamine and lauric acid or its esters. This method offers high selectivity and milder reaction conditions, often leading to higher purity products.

  • Chemical Synthesis: Traditional chemical methods involve the reaction of N-methylglucamine with lauroyl chloride or the amidation of N-methylglucamine with methyl laurate in the presence of a catalyst. While often faster, these methods may require more stringent purification steps to remove byproducts and unreacted reagents.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis methods described in this document.

Table 1: Enzymatic Synthesis Parameters and Yields

ParameterValueReference
Method 1: Solvent-Based
EnzymeNovozym 435 (immobilized lipase (B570770) from Candida antarctica)[1]
SubstratesN-methylglucamine (MGL), Lauric Acid (AL)[1]
Molar Ratio (MGL:AL)1:1[1]
Enzyme Concentration8% (w/w of substrates)[1]
Solventtert-Amyl alcohol[1]
Temperature50-55 °C[1]
Lauric Acid Conversion64.5%[1]
Yield96.5%[1]
Method 2: Solvent-Free
EnzymeNovozym 435[2]
SubstratesN-methylglucamine (MEG), Lauric Acid, Methyl Laurate[2]
Temperature90 °C[2]
Enzyme Concentration4 wt%[2]
Final Amide Yield (after hydrolysis)99%[2][3]

Table 2: Chemical Synthesis Parameters

ParameterValueReference
Method: Amidation with Methyl Laurate
ReactantsN-methylglucamine, Methyl Laurate[4]
Molar Ratio (N-methylglucamine:Methyl Laurate)1.0:1.0-1.1[4]
CatalystAlkali catalyst (e.g., water glass)[4]
Catalyst Loading1-5% of N-methylglucamine[4]
SolventAlcoholic solvent (e.g., ethanol)[4]
Temperature50-80 °C[4]
Reaction Time2-6 hours[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of N-lauroyl-N-methylglucamine (Solvent-Based)

This protocol is based on the optimized conditions for high-yield synthesis in a solvent system.[1]

Materials:

  • N-methylglucamine (MGL)

  • Lauric Acid (AL)

  • Novozym 435 (immobilized lipase from Candida antarctica)

  • tert-Amyl alcohol

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • To a reaction vessel, add N-methylglucamine and lauric acid in a 1:1 molar ratio.

  • Add tert-amyl alcohol as the solvent. The amount of solvent should be sufficient to ensure proper mixing of the reactants.

  • Add Novozym 435 to the mixture at a concentration of 8% (w/w) of the total substrate mass.

  • Heat the reaction mixture to 50-55 °C with continuous stirring.

  • Maintain the reaction at this temperature for the required time to achieve optimal conversion. The reaction progress can be monitored by HPLC.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Chemical Synthesis of N-lauroyl-N-methylglucamine (Amidation with Methyl Laurate)

This protocol describes a chemical synthesis route using an alkali catalyst.[4]

Materials:

  • N-methylglucamine

  • Methyl laurate

  • Ethanol (B145695) (or other suitable alcoholic solvent)

  • Alkali catalyst (e.g., sodium methoxide (B1231860) or water glass)

  • Reaction flask with a reflux condenser and stirring mechanism

  • Nitrogen inlet

Procedure:

  • In a reaction flask, dissolve N-methylglucamine in ethanol under a nitrogen atmosphere.

  • Add methyl laurate to the solution in a molar ratio of 1.0-1.1 to N-methylglucamine.

  • Add the alkali catalyst in an amount of 1-5% by mass of the N-methylglucamine.

  • Heat the reaction mixture to 50-80 °C and maintain it under reflux with stirring for 2-6 hours.

  • Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with an appropriate acid if necessary.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by recrystallization.

Protocol 3: Purification by Recrystallization

Recrystallization is a common method for purifying the synthesized N-lauroyl-N-methylglucamine.

Materials:

  • Crude N-lauroyl-N-methylglucamine

  • Suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot-filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven.

Protocol 4: HPLC Analysis for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) is a robust method for monitoring the synthesis of N-lauroyl-N-methylglucamine.[5][6]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and ELSD detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • A gradient elution is often employed to separate compounds with a wide range of polarities. A typical gradient might involve:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a calibration curve for the starting materials (N-methylglucamine and lauric acid/methyl laurate) and the product (N-lauroyl-N-methylglucamine).

  • During the synthesis, withdraw small aliquots of the reaction mixture at different time intervals.

  • Dilute the aliquots with a suitable solvent (e.g., the initial mobile phase composition).

  • Inject the diluted samples into the HPLC system.

  • Monitor the decrease in the peak areas of the reactants and the increase in the peak area of the product to determine the reaction progress and calculate the yield.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Addition Crude_Product Crude_Product Reaction_Vessel->Crude_Product Reaction HPLC_Analysis HPLC_Analysis Reaction_Vessel->HPLC_Analysis Monitoring Recrystallization Recrystallization Crude_Product->Recrystallization Dissolution & Cooling Purified_Product Purified_Product Recrystallization->Purified_Product Filtration & Drying Purified_Product->HPLC_Analysis Purity Check

Caption: Experimental workflow for the synthesis of N-lauroyl-N-methylglucamine.

Synthesis_Pathways cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Start Starting Materials NMG_LA N-methylglucamine + Lauric Acid Start->NMG_LA NMG_LC N-methylglucamine + this compound Start->NMG_LC NMG_ML N-methylglucamine + Methyl Laurate Start->NMG_ML Enzyme Lipase NMG_LA->Enzyme Product N-lauroyl-N-methylglucamine Enzyme->Product NMG_LC->Product Catalyst Alkali Catalyst NMG_ML->Catalyst Catalyst->Product

Caption: Synthetic pathways to N-lauroyl-N-methylglucamine.

References

Application of Lauroyl Chloride in Peptide Synthesis and Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl chloride, the acyl chloride of lauric acid, is a versatile reagent in bioconjugation and drug development, primarily utilized for the lipidation of peptides. The introduction of the 12-carbon lauroyl group imparts a lipophilic character to peptides, a modification that can significantly enhance their therapeutic potential. This process, known as lauroylation, can improve a peptide's stability against enzymatic degradation, facilitate its passage across cell membranes, and modulate its interaction with biological targets.[1] Lauroylated peptides, also known as lipopeptides, have shown promise in various applications, including the development of vaccines, drug delivery systems, and immunomodulatory agents.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis and modification. It is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the design and synthesis of novel peptide-based therapeutics.

Key Applications

The addition of a lauroyl group to a peptide can profoundly alter its physicochemical and biological properties, leading to several key applications:

  • Enhanced Biological Membrane Permeability: The lipophilic lauroyl chain can facilitate the passive diffusion of peptides across the lipid bilayer of cell membranes, improving their intracellular uptake.[1]

  • Increased Serum Half-Life: Lipidation can promote binding to serum proteins like albumin, reducing renal clearance and extending the peptide's circulation time in the body.[3]

  • Improved Stability: The lauroyl group can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.[1]

  • Targeted Drug Delivery: Lauroylated peptides can self-assemble into nanostructures such as micelles or hydrogels, which can encapsulate and deliver therapeutic agents.[4][5]

  • Immunomodulation: Lauroylated peptides can act as potent agonists for Toll-like receptors (TLRs), particularly TLR2, initiating innate immune responses. This property is exploited in the design of vaccine adjuvants and immunotherapies.[6][7]

Data Presentation: Quantitative Analysis of Lauroylation

The efficiency of peptide lauroylation can be assessed by various analytical techniques. Below is a summary of typical quantitative data obtained during the synthesis and purification of a model N-lauroyl peptide.

ParameterMethodTypical ValueReference
Resin Loading Fmoc-release UV-Vis0.5 - 1.0 mmol/g[8]
Lauroylation Reaction Yield (on-resin) HPLC of cleaved crude product> 90%Inferred from[8]
Final Peptide Purity (after HPLC) Analytical RP-HPLC (214 nm)> 95%[9]
Molecular Mass Verification Mass Spectrometry (MALDI-TOF or ESI-MS)Expected Mass ± 1 Da[10]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, modification, purification, and characterization of N-terminally lauroylated peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Parent Peptide

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in the synthesis vessel. Add DMF (10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[11] Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.[12]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU/HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 2: On-Resin N-Terminal Lauroylation

This protocol describes the acylation of the N-terminal amino group of the resin-bound peptide with this compound.

Materials:

  • Peptide-resin from Protocol 1 (with the N-terminal Fmoc group removed)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with anhydrous DCM (5 x 1 min) to ensure the resin is free of water and DMF.

  • Lauroylation Reaction:

    • Swell the resin in anhydrous DCM for 15 minutes.

    • In a separate vial, prepare a solution of this compound (5 equivalents relative to resin loading) and DIPEA (10 equivalents) in anhydrous DCM.

    • Add the this compound/DIPEA solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.[13]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5 x 1 min) and then with DMF (3 x 1 min).

  • Confirmation of Acylation: Perform a Kaiser test. A negative result confirms the complete acylation of the N-terminal amine.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the lauroylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Lauroylated peptide-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the lauroylated peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[14]

  • Cleavage:

    • Place the dry resin in a centrifuge tube.

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[14]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture at 3000-5000 x g for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Allow the peptide pellet to air dry in the fume hood to remove residual ether.

  • Lyophilization: Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile (B52724) mixture) and lyophilize to obtain a fluffy white powder.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol describes the purification of the crude lauroylated peptide using a preparative RP-HPLC system.

Materials:

  • Crude lauroylated peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Solvent Preparation:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.[15]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., a small amount of DMF or a water/ACN mixture). Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for a lauroylated peptide might be from 5% to 95% Solvent B over 30-60 minutes. The exact gradient will need to be optimized for each specific peptide.[1][16][17]

    • Monitor the elution at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified lauroylated peptide.

Protocol 5: Characterization

This protocol outlines the standard methods for verifying the identity and purity of the final lauroylated peptide.

1. Mass Spectrometry:

  • Technique: MALDI-TOF or ESI-MS.

  • Procedure: Dissolve a small amount of the purified peptide in an appropriate matrix (for MALDI-TOF) or solvent (for ESI-MS) and acquire the mass spectrum.

  • Expected Result: A major peak corresponding to the calculated molecular weight of the lauroylated peptide.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: 1H and 13C NMR.

  • Procedure: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O with acetonitrile-d3). Acquire 1D and 2D NMR spectra.

  • Expected Result: The spectra should show characteristic signals for both the amino acid residues of the peptide and the aliphatic protons and carbons of the lauroyl chain. For N-lauroylglycine, for instance, one would expect to see the characteristic signals for the glycine (B1666218) backbone protons and the long alkyl chain of the lauroyl group.[18][19]

Mandatory Visualizations

Experimental Workflow for Lauroylated Peptide Synthesis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_modification N-Terminal Lauroylation cluster_workup Cleavage & Purification cluster_analysis Characterization Resin Start: Rink Amide Resin SPPS Stepwise Fmoc-SPPS Resin->SPPS 1. Swell & Synthesize Deprotection N-terminal Fmoc Deprotection SPPS->Deprotection 2. Final Deprotection Lauroylation Acylation with This compound Deprotection->Lauroylation 3. On-Resin Modification Cleavage TFA Cleavage & Precipitation Lauroylation->Cleavage 4. Cleave & Deprotect Purification RP-HPLC Purification Cleavage->Purification 5. Purify Analysis Mass Spectrometry & NMR Purification->Analysis 6. Analyze FinalProduct Purified Lauroylated Peptide Analysis->FinalProduct

Caption: Workflow for the synthesis and modification of a lauroylated peptide.

Signaling Pathway of Lauroylated Peptides via TLR2

Lauroylated peptides are recognized by Toll-like receptor 2 (TLR2), which forms heterodimers with either TLR1 or TLR6 to initiate a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.

tlr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipopeptide Lauroylated Peptide (e.g., Pam3CSK4) TLR2 TLR2 Lipopeptide->TLR2 Binds to TLR1_6 TLR1 or TLR6 TLR2->TLR1_6 Dimerizes with MyD88 MyD88 TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Recruits & Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IκB IκB IKK->IκB Phosphorylates & Degrades NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to DNA DNA NFκB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Induces Transcription of

Caption: MyD88-dependent signaling cascade initiated by lauroylated peptides.

References

Application Note and Protocol: Derivatization of Alcohols with Lauroyl Chloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the derivatization of primary and secondary alcohols with lauroyl chloride to form their corresponding lauroyl esters. This derivatization is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis as it increases the volatility and thermal stability of the analytes, improves chromatographic resolution, and allows for sensitive detection and quantification.

The reaction involves the acylation of the alcohol's hydroxyl group with this compound in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenger for the hydrochloric acid byproduct. The resulting lauroyl esters are then extracted and analyzed by GC-MS. This method is applicable for the trace analysis of alcohols in various matrices.

Experimental Protocols

1. Materials and Reagents

  • This compound (≥98% purity)

  • Pyridine (anhydrous, ≥99.8%) or Triethylamine (≥99.5%)

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Alcohol standards (e.g., methanol, ethanol, propanol, butanol, pentanol, hexanol)

  • Internal standard (e.g., dodecane)

  • Deionized water

  • Glassware: reaction vials with screw caps, pipettes, volumetric flasks, syringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

2. Sample Preparation

For aqueous samples, a liquid-liquid extraction may be necessary to isolate the alcohols prior to derivatization. For non-aqueous samples, a direct derivatization can often be performed. Ensure the sample is free of water, as this compound readily hydrolyzes. If necessary, dry the sample extract over anhydrous sodium sulfate.

3. Derivatization Procedure

  • To a 2 mL reaction vial, add 100 µL of the sample or standard solution containing the alcohol(s) of interest.

  • Add 50 µL of an internal standard solution (e.g., dodecane (B42187) in hexane at 100 µg/mL).

  • Add 100 µL of anhydrous pyridine or triethylamine to the vial.

  • Add 50 µL of a 10% (v/v) solution of this compound in hexane.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 500 µL of deionized water to quench the reaction and dissolve the pyridinium (B92312) or triethylammonium (B8662869) salt.

  • Add 500 µL of hexane or dichloromethane, vortex for 1 minute, and centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5975 or similar

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Source Temperature: 230°C.[2]

  • MS Quadrupole Temperature: 150°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Presentation

The following tables summarize typical quantitative data obtained from the GC-MS analysis of this compound derivatized alcohols.

Table 1: GC-MS Retention Times of Lauroyl Esters of Primary Alcohols

Analyte (Alcohol)Derivatized Product (Lauroyl Ester)Expected Retention Time (min)
MethanolMethyl laurate~12.5
EthanolEthyl laurate~13.2
1-PropanolPropyl laurate~14.0
1-ButanolButyl laurate~14.8
1-PentanolPentyl laurate~15.5
1-HexanolHexyl laurate~16.2

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions used. The trend of increasing retention time with increasing alkyl chain length is expected.

Table 2: Recovery and Linearity Data for Selected Lauroyl Esters

Derivatized AlcoholRecovery (%)Linearity (R²)
Ethyl laurate95 ± 40.998
Butyl laurate97 ± 30.999
Hexyl laurate96 ± 40.998

Note: Recovery data is based on spiked samples at a concentration of 10 µg/mL. Linearity was assessed over a concentration range of 1-100 µg/mL.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Derivatized AlcoholLOD (µg/mL)LOQ (µg/mL)
Ethyl laurate0.10.3
Butyl laurate0.080.25
Hexyl laurate0.090.28

Note: LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample Containing Alcohols Add_IS Add Internal Standard Sample->Add_IS Add_Base Add Pyridine/Triethylamine Add_IS->Add_Base Add_LC Add this compound Add_Base->Add_LC React Heat at 60°C for 30 min Add_LC->React Quench Quench with Water React->Quench Extract Extract with Hexane/DCM Quench->Extract Separate Centrifuge and Collect Organic Layer Extract->Separate GCMS GC-MS Analysis Separate->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the derivatization of alcohols with this compound and subsequent GC-MS analysis.

References

Application Notes and Protocols for Lauroyl Chloride Reactions Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting reactions with lauroyl chloride under anhydrous conditions. This compound is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis, particularly for the preparation of esters and amides. Due to its reactivity with water, which leads to hydrolysis back to lauric acid and hydrochloric acid, strict anhydrous conditions are imperative for successful and high-yield reactions.[1]

Core Concepts and Safety Precautions

This compound is a corrosive and moisture-sensitive liquid.[1][2] Proper handling and storage are crucial to ensure safety and reaction efficacy. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][4] Glassware should be oven-dried before use, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Key Reactions of this compound

This compound readily undergoes nucleophilic acyl substitution reactions. The two primary classes of reactions detailed in these notes are:

  • Esterification: Reaction with alcohols to form laurate esters.

  • Amidation: Reaction with amines to form lauramides.

These reactions typically produce hydrogen chloride (HCl) as a byproduct, which is often neutralized by the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion.[5]

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative data for esterification and amidation reactions with this compound under anhydrous conditions.

Table 1: Esterification of Alcohols with this compound
Alcohol Base Solvent This compound (eq.) Alcohol (eq.) Base (eq.) Temperature (°C)
Starch (per anhydroglucose (B10753087) unit)PyridinePyridine3.01.0Excess100
Lauryl Alcohol-Dichloromethane (B109758)1.01.0-Reflux
Table 2: Amidation of Amines with this compound
Amine Base Solvent This compound (eq.) Amine (eq.) Base (eq.) Temperature (°C)
Glycine (B1666218)NaOHWater/Acetone (B3395972)1.01.0to pH 1110
Triethylamine-Anhydrous Ether1.01.0-0 to RT
General Primary/Secondary AmineTriethylamine/DIEADichloromethane (DCM)1.0-2.01.01.0Room Temperature

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound

This protocol provides a general method for the synthesis of laurate esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Dropping funnel

  • Calcium chloride drying tube or equivalent

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube under an inert atmosphere (nitrogen or argon).

  • In the flask, dissolve the anhydrous alcohol (1.0 eq.) and anhydrous pyridine or triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM to the dropping funnel.

  • Add the this compound solution dropwise to the stirred alcohol solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude laurate ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of N-Lauroylglycine[6]

This protocol details the amidation of glycine with this compound in an aqueous basic medium.

Materials:

  • Glycine

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (25%)

  • Acetone

  • Hydrochloric acid (HCl) (35%)

  • Three-necked flask with a thermometer, dropping funnel, and mechanical stirrer

Procedure:

  • In a three-necked flask, dissolve 0.05 moles of glycine in 60 mL of water.

  • Under constant stirring, add a 25% NaOH solution dropwise until the pH of the mixture reaches 11.

  • Add 25 mL of acetone to the flask.

  • Cool the mixture to 10 °C using an ice bath.

  • Over a period of one hour, add 0.05 moles of this compound dropwise to the mixture. Maintain the temperature at 10 °C and the pH at 11 by adding more NaOH solution as needed.

  • After the complete addition of this compound, heat the mixture to 30-55 °C and maintain this temperature for 2-3 hours.[6]

  • Cool the reaction mixture and adjust the pH to 1.5 by adding 35% hydrochloric acid, which will cause the N-lauroylglycine to precipitate.

  • Filter the crude product under vacuum and wash with distilled water until the final pH is neutral (pH = 7).

  • Dry the filtered product in an oven at a temperature below 50 °C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (N2/Ar) prep_reagents->prep_inert dissolve Dissolve Alcohol/Amine & Base in Solvent prep_inert->dissolve cool Cool to 0 °C dissolve->cool add_lc Dropwise Addition of this compound cool->add_lc react Stir at Room Temp (Monitor by TLC) add_lc->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end start Start start->prep_glass

Caption: Experimental workflow for this compound reactions.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts lauroyl_chloride This compound (R-COCl) product Product (Ester: R-COOR' Amide: R-CONHR') lauroyl_chloride->product reacts with hcl HCl lauroyl_chloride->hcl produces nucleophile Nucleophile (Alcohol: R'-OH Amine: R'-NH2) nucleophile->product nucleophile->hcl produces base Base (e.g., Pyridine) salt Base-HCl Salt base->salt neutralizes anhydrous Anhydrous Conditions anhydrous->lauroyl_chloride required for inert_atm Inert Atmosphere (N2 or Ar) inert_atm->lauroyl_chloride required for hcl->salt

Caption: Signaling pathway of this compound reactions.

References

Synthesis of laurate esters using lauroyl chloride and primary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Laurate Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of laurate esters from lauroyl chloride and various primary alcohols. Laurate esters are valuable compounds in biomedical research and drug development, often utilized as enzyme inhibitors, permeation enhancers, and in the formulation of drug delivery systems.

Overview

The synthesis of laurate esters from this compound and primary alcohols is a straightforward and efficient method for producing high-purity esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The reaction is typically rapid and exothermic, with the liberation of hydrogen chloride (HCl) gas. To neutralize the HCl and drive the reaction to completion, a base, such as pyridine (B92270) or triethylamine (B128534), is commonly used.

General Reaction Scheme:

Experimental Protocols

General Protocol for the Synthesis of Primary Alkyl Laurates

This protocol describes a general procedure for the synthesis of laurate esters from the reaction of this compound with primary alcohols (e.g., methanol, ethanol, propanol, butanol).

Materials:

  • This compound (98% purity)

  • Anhydrous primary alcohol (e.g., methanol, ethanol, 1-propanol, 1-butanol)

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the alcohol solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of the amine hydrochloride salt will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated amine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl to remove excess pyridine/triethylamine.

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude laurate ester.

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Purification Protocol: Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Transfer the crude laurate ester to the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction distilling at the appropriate boiling point and pressure for the specific laurate ester.

Data Presentation

Table 1: Physical and Spectroscopic Data of Representative Primary Alkyl Laurates
Ester NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
Methyl LaurateC₁₃H₂₆O₂214.35141-142 / 153.67 (s, 3H), 2.30 (t, 2H), 1.63 (m, 2H), 1.26 (m, 16H), 0.88 (t, 3H)174.3, 51.4, 34.1, 31.9, 29.6, 29.4, 29.3, 29.2, 29.1, 25.0, 22.7, 14.11740 (C=O), 1160 (C-O)
Ethyl LaurateC₁₄H₂₈O₂228.38152-154 / 154.12 (q, 2H), 2.28 (t, 2H), 1.62 (m, 2H), 1.25 (m, 16H), 1.25 (t, 3H), 0.88 (t, 3H)173.9, 60.1, 34.4, 31.9, 29.6, 29.4, 29.3, 29.2, 29.1, 25.1, 22.7, 14.3, 14.11738 (C=O), 1175 (C-O)
Propyl LaurateC₁₅H₃₀O₂242.41165-167 / 154.02 (t, 2H), 2.29 (t, 2H), 1.65 (m, 2H), 1.61 (m, 2H), 1.26 (m, 16H), 0.93 (t, 3H), 0.88 (t, 3H)173.9, 66.0, 34.4, 31.9, 29.6, 29.4, 29.3, 29.2, 29.1, 25.1, 22.7, 22.1, 14.1, 10.51739 (C=O), 1170 (C-O)
Butyl LaurateC₁₆H₃₂O₂256.43178-180 / 154.06 (t, 2H), 2.28 (t, 2H), 1.63 (m, 2H), 1.38 (m, 2H), 1.26 (m, 16H), 0.93 (t, 3H), 0.88 (t, 3H)173.9, 64.3, 34.4, 31.9, 30.7, 29.6, 29.4, 29.3, 29.2, 29.1, 25.1, 22.7, 19.2, 14.1, 13.71738 (C=O), 1172 (C-O)
Table 2: Representative Reaction Yields for the Synthesis of Primary Alkyl Laurates
Primary AlcoholProductRepresentative Yield (%)
MethanolMethyl Laurate>95
EthanolEthyl Laurate>95
1-PropanolPropyl Laurate>90
1-ButanolButyl Laurate>90

Note: Yields are representative and can vary based on reaction conditions and purification methods.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Lauroyl_Chloride This compound CH₃(CH₂)₁₀COCl Intermediate Tetrahedral Intermediate Lauroyl_Chloride->Intermediate Primary_Alcohol Primary Alcohol R-OH Primary_Alcohol->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Laurate_Ester Laurate Ester CH₃(CH₂)₁₀COOR Intermediate->Laurate_Ester HCl_Salt Amine Hydrochloride Base-H⁺Cl⁻ Intermediate->HCl_Salt

Caption: Nucleophilic acyl substitution for laurate ester synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix Primary Alcohol and Base in Solvent Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Add this compound Cooling->Addition Reaction 4. Stir at Room Temperature Addition->Reaction Filtration 5. Filter Precipitate Reaction->Filtration Washing 6. Wash Organic Layer Filtration->Washing Drying 7. Dry with Na₂SO₄ Washing->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Purification 9. Purify (Distillation/Chromatography) Concentration->Purification Analysis 10. Characterize (NMR, IR, MS) Purification->Analysis

Caption: Workflow for laurate ester synthesis and purification.

Applications in Drug Development

Laurate esters have several applications in the pharmaceutical sciences:

  • Prodrugs: The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug. This can improve the drug's solubility, stability, and bioavailability.

  • Permeation Enhancers: The lipophilic nature of the lauryl chain can enhance the penetration of drugs through biological membranes, such as the skin and the intestinal wall.

  • Excipients: Laurate esters are used as emollients, solubilizers, and viscosity-modifying agents in topical and oral formulations.

  • Nanoparticle Formulation: They can be used in the formation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for targeted drug delivery.

Application Notes and Protocols: Functionalization of Polymers with Lauroyl Chloride for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the functionalization of various polymers with lauroyl chloride. This modification enhances the hydrophobic character of polymers, making them suitable for the encapsulation and controlled release of therapeutic agents. The following sections detail the materials, experimental procedures, and characterization of lauroyl-functionalized chitosan (B1678972), starch, and citric acid-based dendrimers, with a focus on their application in drug delivery systems.

Introduction to this compound Functionalization

This compound (CH₃(CH₂)₁₀COCl) is a reactive acyl chloride used to introduce lauroyl groups onto polymers containing nucleophilic functional groups such as amines (-NH₂) and hydroxyls (-OH).[1][2] This process, known as lauroylation, increases the lipophilicity of the polymer, which can be advantageous for:

  • Enhanced Drug Encapsulation: Improving the loading capacity of hydrophobic drugs.[3]

  • Controlled Release: Modifying the release kinetics of encapsulated therapeutics.[4]

  • Improved Biocompatibility: Creating amphiphilic structures that can self-assemble into nanoparticles for drug delivery.[5]

  • Increased Stability: Protecting the polymer or the encapsulated drug from degradation.[6]

This document outlines the synthesis and characterization of lauroyl-functionalized polymers, providing a foundation for their application in advanced drug delivery systems.[7][8]

Experimental Protocols

Functionalization of Chitosan with this compound

This protocol describes the N-acylation of chitosan with this compound to form lauroyl-chitosan. The reaction primarily targets the amino groups of the chitosan backbone.[1]

Materials:

Procedure:

  • Dissolution of Chitosan: Prepare a 1% (w/v) chitosan solution in 1% (v/v) aqueous acetic acid. Stir the solution overnight at room temperature to ensure complete dissolution.

  • Reaction Setup: Transfer the chitosan solution to a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Reagents: Add triethylamine to the chitosan solution. The molar ratio of TEA to the amine groups of chitosan should be approximately 1.2:1.

  • Addition of this compound: Slowly add a solution of this compound in methanol dropwise to the reaction mixture under vigorous stirring at 18°C. The molar ratio of this compound to chitosan's repeating unit can be varied to achieve different degrees of substitution (DS).[5]

  • Reaction: Allow the reaction to proceed for 1 hour at 18°C.[5]

  • Purification:

    • Precipitate the lauroyl-chitosan by adding the reaction mixture to an excess of deionized water.

    • Collect the precipitate by filtration and wash it extensively with deionized water to remove unreacted reagents and byproducts.

    • Resuspend the product in deionized water and dialyze against deionized water for 48 hours, changing the water every 6 hours.

  • Lyophilization: Freeze-dry the purified lauroyl-chitosan to obtain a white, fluffy solid.

  • Characterization: Determine the degree of substitution (DS) using techniques such as ¹H NMR and FTIR spectroscopy.[1][6]

Functionalization of Starch with this compound

This protocol details the esterification of starch with this compound in an aqueous medium.

Materials:

Procedure:

  • Starch Dispersion: Disperse 4 g of starch in 40 mL of 0.1 M NaOH solution under mechanical stirring (300 rpm) at 25°C for 10 minutes.[9]

  • Addition of this compound: Add the desired volume of this compound dropwise to the starch dispersion over a period of 10 minutes. The reaction is allowed to proceed for another 10 minutes.[9]

  • Neutralization and Washing: Neutralize the reaction mixture with 1 M HCl. Wash the modified starch three times with a 50% (v/v) ethanol/water solution and then three times with absolute ethanol to remove unreacted this compound and salts.

  • Drying: Dry the resulting lauroyl-starch at 40°C in an oven until a constant weight is achieved.

  • Characterization: Determine the degree of substitution (DS) by ¹H NMR. Analyze changes in crystallinity and thermal properties using X-ray diffraction (XRD) and differential scanning calorimetry (DSC), respectively.[9]

Functionalization of Citric Acid-Based Dendrimers with Lauryl Alcohol (via this compound)

This protocol outlines the surface functionalization of hydroxyl-terminated citric acid-based dendrimers. While the source material uses lauryl alcohol, the principle can be adapted for this compound for esterification.

Materials:

  • Citric acid-based dendrimers (Generations 1, 2, or 3)

  • This compound

  • Pyridine (B92270) (as a catalyst and solvent)

  • Dichloromethane (DCM)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dendrimer Dissolution: Dissolve the citric acid-based dendrimer in pyridine.

  • Reaction with this compound: Slowly add this compound to the dendrimer solution at room temperature. The molar ratio of this compound to the terminal hydroxyl groups of the dendrimer will determine the percentage of grafting.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification:

    • Remove the pyridine by rotary evaporation.

    • Dissolve the residue in a minimal amount of DCM and precipitate in cold diethyl ether.

    • Collect the precipitate and redissolve it in an appropriate solvent.

    • Dialyze the solution against the same solvent to remove impurities.

  • Drying: Remove the solvent under vacuum to obtain the lauroyl-functionalized dendrimer.

  • Characterization: Confirm the grafting percentage using ¹H NMR by comparing the integral of the protons from the lauroyl chain to those of the dendrimer backbone.[3]

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the functionalization of different polymers with this compound.

Table 1: Functionalization of Chitosan with this compound

Molar Ratio (this compound : Amine Group)Degree of Substitution (DS) (%)Solubility of Modified ChitosanReference
Varied3 - 35Soluble in slightly acidic or neutral water (low DS), methanol (medium DS), or DMF (high DS)[1]
1:1--[2]
2:1--[2]

Table 2: Functionalization of Amaranth Starch with this compound

Molar Ratio (this compound / AGU*)Volume of this compound (mL) per 4g StarchDegree of Substitution (DS)Esterification Yield (%)Change in CrystallinityReference
0.422.50.0615.0No significant change[9]
0.835.00.9898.8Increased[9]
1.257.01.1692.8Increased[9]

*AGU: Anhydroglucose unit

Table 3: Functionalization of Sago Starch with this compound

This compound (eq/glucose)Degree of Substitution (DS)Yield (%)Reference
4.01.273[10]

Table 4: Functionalization of Citric Acid-Based Dendrimers

Dendrimer GenerationFunctionalizing AgentGrafting Percentage (%)Highest Drug (Fluoxetine) Loading (%)Reference
G1Lauryl Alcohol~60-[3]
G2Lauryl Alcohol~60-[3]
G3Lauryl Alcohol~33~52[3]

Visualizations

Experimental Workflow for Polymer Functionalization and Drug Loading

G cluster_0 Polymer Functionalization cluster_1 Drug Loading and Nanoparticle Formation cluster_2 Application Polymer Selection Polymer Selection Dissolution Dissolution Polymer Selection->Dissolution Polymer Reaction with this compound Reaction with this compound Dissolution->Reaction with this compound Polymer Solution Purification Purification Reaction with this compound->Purification Crude Product Characterization Characterization Purification->Characterization Purified Polymer Drug Loading Drug Loading Characterization->Drug Loading Functionalized Polymer Nanoparticle Formation Nanoparticle Formation Drug Loading->Nanoparticle Formation Drug-loaded Polymer Characterization of Nanoparticles Characterization of Nanoparticles Nanoparticle Formation->Characterization of Nanoparticles Nanoparticles In Vitro Drug Release In Vitro Drug Release Characterization of Nanoparticles->In Vitro Drug Release Cellular Uptake Studies Cellular Uptake Studies Characterization of Nanoparticles->Cellular Uptake Studies

Caption: Experimental workflow from polymer functionalization to in vitro studies.

Reaction Scheme for N-Acylation of Chitosan

G Chitosan Chitosan (-NH2) Reaction + Chitosan->Reaction LauroylChloride This compound (R-COCl) LauroylChloride->Reaction Product Lauroyl-Chitosan (-NH-CO-R) Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: N-acylation of chitosan with this compound.

Logical Relationship for Drug Delivery System Development

G Polymer Base Polymer (e.g., Chitosan, Starch) Functionalization Functionalization Polymer->Functionalization LauroylChloride This compound LauroylChloride->Functionalization AmphiphilicPolymer Amphiphilic Polymer Functionalization->AmphiphilicPolymer SelfAssembly Self-Assembly/ Nanoparticle Formation AmphiphilicPolymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly DrugDeliverySystem Drug Delivery System SelfAssembly->DrugDeliverySystem ControlledRelease Controlled Release DrugDeliverySystem->ControlledRelease ImprovedBioavailability Improved Bioavailability DrugDeliverySystem->ImprovedBioavailability

Caption: Logical steps in developing a lauroyl-functionalized polymer drug delivery system.

Conclusion

The functionalization of polymers with this compound offers a versatile platform for the development of novel drug delivery systems. By tuning the degree of substitution, researchers can modulate the physicochemical properties of polymers to optimize drug loading and release profiles. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development, enabling the rational design of next-generation polymer-based therapeutics. Further research can explore the in vivo efficacy and safety of these lauroyl-functionalized polymer systems.

References

Application Notes and Protocols: Schotten-Baumann Reaction Conditions for Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a versatile and widely employed method for the acylation of nucleophiles, particularly amines and alcohols, using an acyl chloride in the presence of a base. This application note provides detailed protocols and reaction conditions for the use of lauroyl chloride in Schotten-Baumann reactions. This compound, with its C12 aliphatic chain, is a key reagent for introducing lipophilicity into molecules, a critical strategy in drug development to enhance membrane permeability and modulate pharmacokinetic profiles.

The reaction typically proceeds in a biphasic system, where an aqueous phase containing a base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the organic phase contains the this compound and the nucleophilic substrate.[1][2][3] This method is valued for its generally high yields and straightforward procedure.[4]

Core Reaction Mechanism

The Schotten-Baumann reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A base is present to neutralize the resulting protonated amine or alcohol, as well as the HCl byproduct, which shifts the equilibrium towards the product.[5][6]

Experimental Protocols

The following protocols provide representative examples of the Schotten-Baumann reaction with this compound for the acylation of various nucleophiles.

Protocol 1: Acylation of a Primary Amino Acid (Glycine)

This protocol is adapted from procedures for the synthesis of N-acyl amino acid surfactants.

Materials:

Procedure:

  • In a flask equipped with a stirrer, dissolve 0.05 moles of glycine in 60 mL of water.

  • Adjust the pH of the solution to 11 by the dropwise addition of a 25% NaOH solution under constant stirring.

  • To the aqueous solution, add 25 mL of acetone.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add 0.05 moles of this compound to the mixture over a period of one hour, ensuring the temperature is maintained at 10°C. Continuously monitor and maintain the pH at 11 by adding NaOH solution as needed.

  • After the complete addition of this compound, heat the mixture to 30-55°C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture and adjust the pH to 1.5 with 35% HCl to precipitate the N-lauroyl glycine.

  • Filter the precipitate under vacuum and wash with distilled water until the final pH of the washings is neutral (pH 7).

  • Dry the product in an oven at a temperature below 50°C.

Protocol 2: Acylation of a Primary Amine (Aniline) - General Procedure

This protocol outlines a general procedure for the lauroylation of a primary aromatic amine.

Materials:

  • Aniline (B41778)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a flask, dissolve the aniline in dichloromethane.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Combine the aniline solution and the aqueous NaOH solution and cool the biphasic mixture in an ice bath with vigorous stirring.

  • Add this compound dropwise to the stirred mixture.

  • Continue stirring vigorously for 15-30 minutes after the addition is complete. The completion of the reaction can often be indicated by the disappearance of the smell of the acyl chloride.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-lauroylaniline.

  • The product can be further purified by recrystallization, typically from ethanol.

Protocol 3: Acylation of a Phenol (B47542) (General Procedure)

This protocol provides a general method for the esterification of a phenol with this compound.

Materials:

  • Phenol

  • This compound

  • Sodium Hydroxide (NaOH) or Pyridine (B92270)

  • An appropriate organic solvent (e.g., Dichloromethane or Toluene)

  • Water

Procedure:

  • Dissolve the phenol in the chosen organic solvent.

  • Add an aqueous solution of sodium hydroxide (typically 10-20%) or an organic base like pyridine to the solution.

  • Cool the mixture in an ice bath and add this compound dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for several hours or until completion as monitored by a suitable technique (e.g., TLC).

  • Work-up involves separating the organic phase, washing with dilute acid (if a basic catalyst like pyridine was used), then with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to yield the lauroyl ester.

  • Purification can be achieved by recrystallization or chromatography.

Data Presentation

The following table summarizes various reported conditions and yields for the Schotten-Baumann reaction of this compound with different nucleophiles.

NucleophileSubstrate TypeBaseSolvent SystemTemperature (°C)TimeYield (%)Reference
GlycinePrimary Amino AcidNaOHWater/Acetone10, then 30-551h addition, then 2-3hNot specified
LysinePrimary Amino AcidNot specifiedNot specifiedNot specifiedNot specified55.20 - 97.77[7]
GlucoseCarbohydratePyridinePyridineNot specifiedNot specified36.1[4][8]
FructoseCarbohydratePyridinePyridineNot specifiedNot specified77.8[4][8]
GalactoseCarbohydratePyridinePyridineNot specifiedNot specified72.2[4][8]
AnilinePrimary Aromatic AmineNaOHDichloromethane/WaterRoom Temp.15-30 minHigh (General)[9]
BenzylaminePrimary Aliphatic AmineNaOHDichloromethane/WaterRoom Temp.Not specifiedHigh (General)[1]
PhenolPhenolNaOH/PyridineDichloromethane/WaterRoom Temp.Several hoursHigh (General)[4]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Schotten-Baumann reaction.

Schotten_Baumann_Workflow start Start reagents 1. Prepare Solutions: - Nucleophile in Organic Solvent - Base in Aqueous Phase start->reagents mixing 2. Combine & Cool (Biphasic Mixture) reagents->mixing addition 3. Add this compound (Dropwise with Stirring) mixing->addition reaction 4. Reaction (Stir at RT) addition->reaction workup 5. Work-up: - Separate Layers - Wash Organic Phase - Dry reaction->workup purification 6. Purification: - Evaporate Solvent - Recrystallize/Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the Schotten-Baumann reaction.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship of the key components in the Schotten-Baumann reaction.

Schotten_Baumann_Logic lauroyl_chloride This compound (Electrophile) reaction_step Nucleophilic Acyl Substitution lauroyl_chloride->reaction_step nucleophile Nucleophile (Amine/Alcohol) nucleophile->reaction_step base Aqueous Base (e.g., NaOH) neutralization Neutralization base->neutralization product Acylated Product (Amide/Ester) reaction_step->product Forms hcl HCl Byproduct reaction_step->hcl Generates hcl->neutralization salt_water Salt + Water neutralization->salt_water Produces

Caption: Key components and transformations in the reaction.

Conclusion

The Schotten-Baumann reaction using this compound is a robust and efficient method for the synthesis of a variety of lauroyl amides and esters. The reaction conditions can be readily adapted for different nucleophiles, making it a valuable tool in the synthesis of compounds with tailored lipophilicity for applications in drug development and other areas of chemical research. The provided protocols and data serve as a practical guide for researchers employing this important transformation.

References

Application Notes and Protocols for Acylation of Chitosan with Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the acylation of chitosan (B1678972) with lauroyl chloride, a key modification to enhance the hydrophobicity of chitosan for various applications, including drug delivery.

Introduction

Chitosan, a linear polysaccharide derived from chitin, is a biocompatible, biodegradable, and non-toxic polymer with wide-ranging applications in the biomedical field. However, its hydrophilic nature and limited solubility in neutral or alkaline aqueous solutions can restrict its use. Acylation with hydrophobic moieties like this compound introduces long aliphatic chains onto the chitosan backbone, significantly increasing its hydrophobicity. This modification can lead to the formation of self-assembling nanoparticles, enhance drug encapsulation efficiency for hydrophobic drugs, and provide controlled-release characteristics.[1] The reaction primarily targets the amino groups of the chitosan glucosamine (B1671600) units, leading to the formation of an amide linkage (N-acylation), which is more stable than ester linkages that could form at the hydroxyl groups (O-acylation).[2] The degree of substitution (DS), which is the percentage of glucosamine units that have been acylated, is a critical parameter that influences the physicochemical properties of the resulting lauroyl chitosan.[3]

Key Applications

  • Drug Delivery: Hydrophobically modified chitosan can encapsulate lipophilic drugs, improving their solubility and bioavailability.[4]

  • Controlled Release: The hydrophobic matrix of lauroyl chitosan can sustain the release of incorporated drugs.[1]

  • Biomaterials: Acylated chitosan can be processed into films and scaffolds with modified mechanical properties and degradation rates.

  • Hemostasis: Modified chitosan has shown potential in hemostatic applications.[5]

Quantitative Data Summary

The degree of substitution (DS) is a crucial factor determining the properties of lauroyl chitosan. The DS can be controlled by varying the reaction conditions, such as the molar ratio of this compound to chitosan, reaction time, and temperature.

Molar Ratio (this compound:Chitosan)Reaction Time (h)Temperature (°C)Degree of Substitution (%)Reference
VariedOvernight-53 - 35[3][6]
Not Specified118Not Specified[5]
Not Specified5Not Specified~14[7]

Note: The degree of substitution is typically determined using techniques such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[3][6]

Experimental Protocols

Two primary methodologies for the acylation of chitosan with this compound are presented below. Method A is a widely cited approach emphasizing N-acylation, while Method B provides an alternative procedure.

Method A: Selective N-Acylation in a Methanol/Pyridine System

This method favors the N-acylation of the primary amino groups on the chitosan backbone by conducting the reaction at low temperatures.[3][6]

Materials:

  • Chitosan (degree of deacetylation > 85%)

  • This compound (98%)

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Acetic acid

  • Acetone

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with a cooling bath

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Protocol:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) solution of chitosan in a mixture of water, methanol, and acetic acid.

    • Dilute the solution with an excess of methanol.

  • Reaction Setup:

    • Cool the chitosan solution to -5 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of this compound:

    • Dissolve a predetermined amount of this compound in dry pyridine. The amount of this compound can be varied to achieve different degrees of substitution.[6]

    • Slowly add the this compound solution to the vigorously stirred chitosan solution using a dropping funnel.

  • Reaction:

    • Allow the reaction to proceed overnight with constant stirring at -5 °C.

  • Product Isolation and Purification:

    • Filter the resulting precipitate.

    • Wash the product thoroughly with an ethanol/acetone mixture.

    • Re-precipitate the product twice by dissolving it in a suitable solvent (e.g., dilute acetic acid) and then adding a non-solvent (e.g., acetone).

  • Drying:

    • The purified product can be cast into a film by pouring the solution into a Petri dish, de-aerating, and allowing it to dry slowly in the air.

    • Dry the final product under vacuum at 35 °C for 48 hours.[6]

Method B: Acylation in an Acetic Acid/Triethylamine (B128534) System

This method utilizes triethylamine as a base to neutralize the HCl generated during the reaction.[5]

Materials:

  • Chitosan

  • This compound

  • Glacial acetic acid

  • Triethylamine (TEA)

  • Deionized water

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • Filtration apparatus

Protocol:

  • Chitosan Solution Preparation:

    • Prepare a 1% (w/v) solution of chitosan in a 1% (v/v) aqueous solution of glacial acetic acid under constant stirring.[5]

  • Reaction:

    • To the chitosan solution, add triethylamine followed by the desired amount of this compound under continuous stirring.

    • Maintain the reaction at 18 °C for 1 hour.[5]

  • Product Isolation:

    • The resulting lauroyl chitosan will precipitate out of the solution.

    • Filter the precipitate and wash it with an appropriate solvent to remove unreacted reagents and byproducts.

  • Drying:

    • Dry the purified product in a vacuum oven.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the N-acylation of chitosan with this compound. The primary amino group of the glucosamine unit in the chitosan chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

Caption: N-acylation of chitosan with this compound.

Experimental Workflow (Method A)

This diagram outlines the key steps involved in the synthesis of lauroyl chitosan using Method A.

G Experimental Workflow for Lauroyl Chitosan Synthesis (Method A) A Prepare 2% Chitosan Solution (Water/Methanol/Acetic Acid) B Cool Chitosan Solution to -5 °C A->B D Slowly Add this compound Solution to Chitosan Solution with Vigorous Stirring B->D C Prepare this compound Solution (in dry Pyridine) C->D E React Overnight at -5 °C D->E F Filter the Precipitate E->F G Wash with Ethanol/Acetone F->G H Re-precipitate Twice G->H I Dry under Vacuum at 35 °C H->I J Lauroyl Chitosan Product I->J

Caption: Workflow for lauroyl chitosan synthesis.

Characterization of Lauroyl Chitosan

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the acylation, look for the appearance of new amide bands (around 1650 cm⁻¹ for amide I and 1550 cm⁻¹ for amide II) and an increase in the intensity of C-H stretching vibrations (around 2850-2950 cm⁻¹) from the lauroyl chains.[6]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to determine the degree of substitution by comparing the integration of the protons from the lauroyl chain with the protons from the chitosan backbone.[3]

  • Solubility Tests: Assess the solubility of the modified chitosan in various solvents (water, dilute acids, organic solvents) to confirm the change in its hydrophobic character.[6]

  • X-ray Diffraction (XRD): To analyze changes in the crystallinity of chitosan after modification.[7]

Safety Precautions

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable and toxic liquid. Work in a well-ventilated area and avoid inhalation or contact with skin.

  • Acetic acid is corrosive. Handle with care.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Synthesis of Specialty Lubricants Using Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty lubricants utilizing lauroyl chloride. The focus is on the esterification of polyols, specifically neopentyl glycol, trimethylolpropane (B17298), and pentaerythritol (B129877), to produce high-performance lubricant base stocks.

Introduction

This compound is a highly reactive derivative of lauric acid, making it an excellent starting material for the synthesis of specialty esters used as lubricants.[1][2] The reaction of this compound with polyhydric alcohols (polyols) proceeds via a nucleophilic acyl substitution to form stable ester linkages. This method offers a direct and often high-yielding route to synthetic lubricants with desirable properties such as high viscosity index, good thermal stability, and low pour points.[3][4] The resulting polyol esters are key components in the formulation of advanced lubricants for various demanding applications, including in the automotive and industrial sectors.[5]

Synthesis Overview

The general synthesis route involves the reaction of this compound with a polyol in the presence of a base, typically a tertiary amine like pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The reaction is usually carried out in an inert solvent to facilitate mixing and temperature control.

The selection of the polyol is critical in determining the final properties of the lubricant. Neopentyl glycol (NPG), with its two hydroxyl groups, forms a diester. Trimethylolpropane (TMP), with three hydroxyl groups, forms a triester, and pentaerythritol (PE), with four hydroxyl groups, forms a tetraester. The increasing number of ester groups generally leads to higher viscosity, a higher viscosity index, and improved thermal stability.

Performance Data of Laurate Polyol Ester Lubricants

The following table summarizes typical performance characteristics of specialty lubricants synthesized from lauric acid and various polyols. While the synthesis protocols provided below utilize this compound for a more direct reaction, the fundamental laurate ester structure is the same. Therefore, these values serve as a strong reference for the expected performance of the lubricants synthesized from this compound.

Lubricant Base StockViscosity Index (VI)Pour Point (°C)Oxidative Stability (Onset Temperature, °C)Flash Point (°C)
Neopentyl Glycol Dilaurate (from oleic acid)227-44177200
Neopentyl Glycol Diester (from palm oil fatty acids)16010184235
Trimethylolpropane Trilaurate (from palm kernel fatty acids)154-10-320
Pentaerythritol Tetralaurate (from lauric acid)16225216250

Experimental Protocols

Safety Precaution: this compound is corrosive and reacts vigorously with water. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use.

Synthesis of Neopentyl Glycol Dilaurate

Materials:

  • This compound (2.0 eq)

  • Neopentyl glycol (1.0 eq)

  • Pyridine (2.2 eq), dried

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl glycol (1.0 eq) in anhydrous dichloromethane.

  • Add dried pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (2.0 eq) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude neopentyl glycol dilaurate.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of Trimethylolpropane Trilaurate

Materials:

  • This compound (3.0 eq)

  • Trimethylolpropane (1.0 eq)

  • Pyridine (3.3 eq), dried

  • Toluene (B28343) (anhydrous)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add trimethylolpropane (1.0 eq) and anhydrous toluene.

  • Add dried pyridine (3.3 eq) to the suspension.

  • Heat the mixture to 50-60 °C with stirring to aid dissolution.

  • Slowly add this compound (3.0 eq) dropwise from the dropping funnel over 1-2 hours. An exothermic reaction may be observed.

  • After the addition, increase the temperature to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude trimethylolpropane trilaurate can be further purified by passing it through a short column of silica gel to remove polar impurities.

Synthesis of Pentaerythritol Tetralaurate

Materials:

  • This compound (4.0 eq)

  • Pentaerythritol (1.0 eq)

  • Pyridine (4.4 eq), dried

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend pentaerythritol (1.0 eq) in anhydrous DMF.

  • Add dried pyridine (4.4 eq) to the suspension.

  • Heat the mixture to 70-80 °C.

  • Add this compound (4.0 eq) dropwise over 2-3 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a larger beaker containing ice-water and stir vigorously.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash them with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude pentaerythritol tetralaurate.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product lauroyl_chloride This compound reaction Esterification lauroyl_chloride->reaction polyol Polyol (e.g., NPG, TMP, PE) polyol->reaction solvent Inert Solvent (e.g., Dichloromethane, Toluene) solvent->reaction base Base (e.g., Pyridine) base->reaction temperature Controlled Temperature temperature->reaction neutralization Neutralization reaction->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying purification Purification (Distillation/Chromatography) drying->purification lubricant Specialty Lubricant (Polyol Ester) purification->lubricant

Caption: General workflow for the synthesis of specialty lubricants.

Signaling_Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products LC This compound (Electrophile) step1 Nucleophilic Attack LC->step1 ROH Polyol (Nucleophile) ROH->step1 step2 Tetrahedral Intermediate step1->step2 step3 Elimination of Leaving Group step2->step3 Ester Laurate Ester (Lubricant) step3->Ester HCl HCl (byproduct) step3->HCl Base Base (Pyridine) (HCl Scavenger) HCl->Base neutralized by

Caption: Nucleophilic acyl substitution mechanism for ester synthesis.

References

Application Notes and Protocols for the Synthesis of Amide-Based Corrosion Inhibitors Using Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide-based compounds derived from fatty acids are a versatile class of molecules with significant applications as corrosion inhibitors. Their amphiphilic nature, comprising a hydrophobic fatty acid tail and a hydrophilic headgroup, allows them to adsorb onto metal surfaces and form a protective barrier against corrosive agents. This document provides detailed protocols for the synthesis of N-lauroyl amino acids, a prominent group of amide-based corrosion inhibitors, via the Schotten-Baumann reaction using lauroyl chloride. Furthermore, it presents a compilation of their corrosion inhibition performance data and outlines the experimental methodologies for their evaluation.

Data Presentation: Corrosion Inhibition Efficiency of N-Lauroyl Amino Acid Derivatives

The following table summarizes the corrosion inhibition efficiency of various N-lauroyl amino acid derivatives on steel surfaces in acidic and neutral environments. The data has been compiled from various studies and highlights the impact of the amino acid headgroup and experimental conditions on the inhibitor's performance.

InhibitorMetal SubstrateCorrosive MediumInhibitor Conc.Temperature (°C)Inhibition Efficiency (%)Measurement TechniqueReference
Sodium N-lauroyl sarcosinateCarbon Steel0.5 M HCl200 ppm2595.2Potentiodynamic Polarization[1]
Sodium N-lauroyl sarcosinateCarbon Steel0.5 M HCl200 ppm2594.7Electrochemical Impedance Spectroscopy[1]
Sodium N-lauroyl sarcosinateReinforcing SteelSimulated Concrete Pore Solution + 0.6 M NaCl100 mg/LNot SpecifiedGoodLinear Polarization & EIS[2]
N-lauroyl glycineMild Steel1 M HCl500 ppm3081.01Weight Loss[3]
N-lauroyl glycineMild Steel1 M HCl500 ppm7073.5Weight Loss[3]
N-dodecylglycine sodium (DOD)N80 Carbon SteelCO2-saturated brine100 mg/LNot Specified>94EIS & Potentiodynamic Polarization[1]

Experimental Protocols

Protocol 1: Synthesis of N-Lauroyl Amino Acids via Schotten-Baumann Reaction

This protocol details the general procedure for the synthesis of N-lauroyl amino acids (e.g., N-lauroyl glycine, N-lauroyl alanine, N-lauroyl valine, N-lauroyl leucine) from this compound and the corresponding amino acid.

Materials:

  • This compound (1.0 eq)

  • Amino acid (e.g., Glycine, Alanine, Valine, Leucine) (1.05 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.1 eq)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetone (for purification)

  • Ice bath

  • Magnetic stirrer

  • pH meter or pH paper

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amino acid (1.05 equivalents) in deionized water. Cool the solution to 0-5 °C using an ice bath.

  • Formation of Sodium Salt: Slowly add a 2 M solution of sodium hydroxide (1.05 equivalents) to the cooled amino acid solution while stirring. Maintain the temperature below 10 °C. This step forms the sodium salt of the amino acid.

  • Addition of this compound: Add this compound (1.0 equivalent) dropwise to the vigorously stirred amino acid salt solution over 30-60 minutes. It is crucial to maintain the reaction temperature between 0-10 °C to control the exothermic reaction.

  • pH Control: During the addition of this compound, hydrochloric acid is generated as a byproduct, causing the pH to decrease. Concurrently, add a 2 M sodium hydroxide solution (1.05 equivalents) dropwise to maintain the pH of the reaction mixture between 10 and 11.[4][5]

  • Reaction Completion: After the complete addition of this compound, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Precipitation of Product: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring to acidify the solution to a pH of approximately 2. The N-lauroyl amino acid will precipitate as a white solid.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification (Recrystallization): The crude N-lauroyl amino acid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone, and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water mixture, and dry the product under vacuum to a constant weight.

Characterization:

The structure and purity of the synthesized N-lauroyl amino acid can be confirmed using standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the common methods used to assess the performance of the synthesized amide-based corrosion inhibitors.

A. Weight Loss Method

  • Specimen Preparation: Prepare pre-weighed mild steel coupons of a defined surface area. Polish the coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Immersion Test: Immerse the prepared steel coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the synthesized inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, wash with deionized water, dry, and re-weigh.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the steel coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.[3]

B. Electrochemical Methods

Electrochemical measurements are typically performed using a three-electrode cell setup with the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (i_corr) is determined from the Tafel plots. The inhibition efficiency is calculated as: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plots, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100 Where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[1]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_workup Work-up & Purification lauroyl_chloride This compound reaction_vessel Reaction Vessel (0-10°C, pH 10-11) lauroyl_chloride->reaction_vessel amino_acid Amino Acid (e.g., Glycine) amino_acid->reaction_vessel naoh Sodium Hydroxide naoh->reaction_vessel pH control acidification Acidification (HCl) reaction_vessel->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product N-Lauroyl Amino Acid (Corrosion Inhibitor) drying->product

Caption: Workflow for the synthesis of N-lauroyl amino acid corrosion inhibitors.

Corrosion_Inhibition_Mechanism cluster_adsorption Adsorption Process metal_surface Metal Surface (e.g., Steel) adsorption Adsorption of Inhibitor on Metal Surface metal_surface->adsorption corrosion Corrosion metal_surface->corrosion corrosive_ions Corrosive Ions (e.g., Cl⁻, H⁺) corrosive_ions->metal_surface attacks inhibitor Amide-Based Inhibitor (N-Lauroyl Amino Acid) inhibitor->adsorption protective_film Protective Hydrophobic Film adsorption->protective_film protective_film->metal_surface protects protective_film->corrosive_ions blocks

Caption: Mechanism of corrosion inhibition by amide-based inhibitors.

References

Troubleshooting & Optimization

How to remove excess thionyl chloride after lauroyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of lauroyl chloride, with a specific focus on the removal of excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?

A1: The most common and effective methods for removing unreacted thionyl chloride are distillation and azeotropic distillation.[1] The choice between these methods depends on the thermal stability of the product and the scale of the reaction.

Q2: When is distillation the preferred method for purification?

A2: Distillation is the preferred method when the desired product, this compound, needs to be isolated in high purity and is sensitive to aqueous conditions.[2] Simple or fractional distillation separates the lower-boiling thionyl chloride from the higher-boiling this compound.[1] To prevent thermal decomposition of the product, vacuum distillation is often employed to reduce the boiling points of the components.[2][3]

Q3: How does azeotropic distillation help in removing thionyl chloride?

A3: Azeotropic distillation, typically using toluene (B28343), is an efficient method to remove thionyl chloride at a lower temperature than its normal boiling point.[1][4] Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal.[1] This is particularly useful for thermally sensitive compounds.

Q4: Can I use a chemical quenching method to remove excess thionyl chloride?

A4: While chemical quenching is a possible method, it is generally not recommended for the purification of this compound. Quenching with water or aqueous bases like sodium bicarbonate will hydrolyze the this compound product back to lauric acid.[1][5] Quenching with formic acid can also be used, which reacts with thionyl chloride to form gaseous byproducts, but distillation is a more direct method for isolating the acyl chloride.[6]

Q5: How can I confirm that all the thionyl chloride has been removed?

A5: A preliminary indicator of the complete removal of thionyl chloride is the absence of its characteristic pungent odor.[6] For more rigorous confirmation, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect any residual thionyl chloride.[2]

Troubleshooting Guide

Issue Potential Cause Solution
Product is decomposing or turning yellow/orange during distillation. The distillation temperature is too high. Thionyl chloride can decompose at temperatures just above its boiling point, and this compound may also be thermally sensitive.[3][7]Utilize vacuum distillation to lower the boiling points of both thionyl chloride and this compound, allowing for distillation at a lower, safer temperature.[2]
Incomplete removal of thionyl chloride. - Insufficient distillation time or temperature.- Inefficient azeotropic removal.- For simple/fractional distillation, ensure the distillation head temperature reaches the boiling point of thionyl chloride (or the azeotrope) and is maintained until all the thionyl chloride has distilled over.[1] - When performing azeotropic distillation with toluene, multiple additions of toluene may be necessary to completely remove the thionyl chloride.[4]
Corrosion of rotary evaporator tubing. Acidic vapors (HCl and SO₂) produced from the reaction of residual thionyl chloride with atmospheric moisture are corroding the tubing.[2]Install a cold trap (e.g., with a dry ice/acetone slurry or liquid nitrogen) between the evaporation flask and the vacuum pump to condense the corrosive vapors before they reach the pump and tubing.[2][3]
Low yield of this compound after purification. - Hydrolysis of the product due to exposure to moisture.- Inefficient separation during distillation.- Ensure all glassware is thoroughly dried before use and the reaction and distillation are carried out under anhydrous conditions.[8] - Use an efficient distillation setup, such as a Vigreux column, for better separation of thionyl chloride from this compound.[8]

Quantitative Data

The following table summarizes the physical properties relevant to the separation of this compound and thionyl chloride.

Compound Boiling Point (°C) Boiling Point under Vacuum Density (g/cm³)
Thionyl Chloride 76~40 °C (at 29 kPa)[3][4]1.631
This compound 258-260134-137 °C (at 11 mmHg)[9]0.946[9]
Toluene 111-0.867

Experimental Protocols

Synthesis of this compound
  • In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap containing an alkaline solution, add lauric acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the lauric acid with stirring. The reaction is often performed neat or in a suitable solvent like toluene.[4][10]

  • Heat the reaction mixture to reflux (around 75-90°C) for 2-5 hours.[9] The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases.

Method 1: Purification by Fractional Distillation under Reduced Pressure
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.[8]

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum and begin to heat the reaction flask gently in an oil bath.

  • First, collect the excess thionyl chloride, which will distill at a lower temperature.

  • After the thionyl chloride has been removed, increase the temperature of the oil bath to distill the this compound. Collect the fraction that distills at 146-150°C under a vacuum of 2.13-2.27 kPa.[9]

Method 2: Purification by Azeotropic Distillation
  • After the initial reaction, perform a simple distillation to remove the bulk of the excess thionyl chloride.[4]

  • Add dry toluene to the crude this compound in the distillation flask.[4]

  • Heat the mixture to distill the toluene-thionyl chloride azeotrope.

  • Repeat the process of adding and distilling toluene a few times to ensure all residual thionyl chloride is removed.[4]

  • The remaining liquid in the flask is crude this compound, which can be further purified by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Lauric Acid + Thionyl Chloride reaction Reflux (75-90°C, 2-5h) start->reaction 1 crude_product Crude this compound + Excess Thionyl Chloride reaction->crude_product 2 distillation_choice Choose Purification Method crude_product->distillation_choice 3 vacuum_distillation Fractional Vacuum Distillation distillation_choice->vacuum_distillation Method 1 azeotropic_distillation Azeotropic Distillation (with Toluene) distillation_choice->azeotropic_distillation Method 2 pure_product Pure this compound vacuum_distillation->pure_product waste Excess Thionyl Chloride (Waste) vacuum_distillation->waste azeotropic_distillation->pure_product azeotropic_distillation->waste

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Preventing hydrolysis of lauroyl chloride during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of lauroyl chloride during reaction workup.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low yield of the desired product and presence of lauric acid. Hydrolysis of this compound during aqueous workup.• Ensure all organic solvents are anhydrous.• Perform aqueous washes at low temperatures (0-5 °C).• Minimize the duration of contact with the aqueous phase.• Use mild acidic or basic washes (e.g., saturated NaHCO₃, saturated NH₄Cl) instead of strong acids or bases.[1]
Formation of an emulsion during extraction. High concentration of salts or polar byproducts.• Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.• If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure before the aqueous workup.
Product is partially soluble in the aqueous layer. The product has some degree of polarity.• "Salt out" the product by using brine for the final aqueous wash to decrease its solubility in the aqueous layer.• Perform multiple extractions with the organic solvent.
Reaction does not go to completion, and starting material is recovered. Insufficient reaction time or temperature. In the context of workup, this is not a workup issue but a reaction issue.Re-evaluate the reaction conditions (time, temperature, stoichiometry of reagents).
TLC analysis after workup shows a new, more polar spot. This new spot is likely lauric acid, the hydrolysis product.Confirm the identity of the new spot by co-spotting with a lauric acid standard. If confirmed, refer to the solutions for "Low yield..."

Frequently Asked Questions (FAQs)

Q1: How can I visually detect the hydrolysis of this compound during my workup?

A1: While there might not be a distinct visual cue in the reaction mixture itself, the presence of a white precipitate (lauric acid) upon cooling the organic layer after an aqueous wash can be an indicator. Analytically, the most common method is to observe a new, more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to lauric acid. This can be confirmed by co-spotting with a lauric acid standard. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify the presence of lauric acid in your product.

Q2: What is the effect of pH on the stability of this compound during an aqueous workup?

A2: The rate of hydrolysis of acyl chlorides is significantly influenced by pH. Both strongly acidic and strongly basic conditions can accelerate hydrolysis. For Schotten-Baumann reactions, which are biphasic, maintaining a pH between 9 and 11 is often optimal for the acylation of amines while minimizing the hydrolysis of the acyl chloride.[2] In these conditions, the amine is a better nucleophile than water. For a general workup, it is recommended to use mild aqueous solutions like saturated sodium bicarbonate (weakly basic) or dilute acids for short periods to neutralize the reaction mixture.

Q3: How does temperature affect the rate of this compound hydrolysis?

A3: Like most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, performing all aqueous workup steps at a reduced temperature (e.g., in an ice bath, 0-5 °C) is a critical step in minimizing unwanted hydrolysis.

Q4: Are there any alternatives to a traditional aqueous workup?

A4: Yes, non-aqueous workups can be employed, especially when the product is highly sensitive to water. One common method is to quench the reaction with an anhydrous nucleophile like an alcohol or an amine, converting the excess this compound into a more stable ester or amide, which can then be separated chromatographically. Another approach involves the use of a solid-phase scavenger resin to remove excess reagents and byproducts, followed by filtration and solvent evaporation. For reactions where a base like pyridine (B92270) or triethylamine (B128534) is used, the resulting hydrochloride salt can often be removed by filtration under an inert atmosphere, followed by evaporation of the solvent.

Q5: How can I remove the triethylamine hydrochloride salt without using an aqueous wash?

A5: If the reaction is performed in a non-polar solvent like diethyl ether, the triethylamine hydrochloride salt often precipitates and can be removed by filtration under an inert atmosphere.[3] It is crucial to ensure all glassware and solvents are scrupulously dry to prevent hydrolysis of the this compound during this process. Rinsing the filter cake with a small amount of the anhydrous solvent can help recover any product that may have been occluded.

Data Presentation: Influence of pH on Acylation vs. Hydrolysis

The following table summarizes the expected trend of product distribution based on the influence of pH during the acylation of a hydroxyl group with a long-chain acyl chloride in an aqueous-organic biphasic system. This data is extrapolated from studies on palmitoyl (B13399708) chloride and serves as a guide for this compound reactions.[1][4]

pH of Aqueous Phase Relative Rate of O-Acylation Relative Rate of Acyl Chloride Hydrolysis Primary Expected Products
< 7 (Acidic)LowModerateStarting materials, Lauric acid
7-8 (Neutral to slightly basic)ModerateLowDesired O-acylated product, some Lauric acid
9-11 (Basic)HighModerateDesired O-acylated product
> 12 (Strongly basic)DecreasingHighLauric acid, Saponification of ester product

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is suitable for the synthesis of an amide from this compound and a primary or secondary amine.

  • Reaction Quenching: Upon completion of the reaction (monitored by TLC or other suitable analytical method), cool the reaction mixture to 0-5 °C in an ice bath.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel containing cold deionized water. Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to extract the product.

  • Washing:

    • Wash the organic layer sequentially with cold 1 M HCl to remove any unreacted amine.

    • Wash with cold saturated aqueous NaHCO₃ solution to neutralize any excess acid and remove any lauric acid formed.

    • Wash with cold brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

Protocol 2: Non-Aqueous Workup for Ester Synthesis

This protocol is suitable for the synthesis of an ester from this compound and an alcohol, particularly when the product is sensitive to water.

  • Reaction Monitoring: Monitor the reaction for the complete consumption of the alcohol starting material by TLC or GC.

  • Quenching Excess this compound: If a significant excess of this compound was used, it can be quenched by the addition of a small amount of anhydrous pyridine or triethylamine to form a stable acylpyridinium or acylammonium salt.

  • Removal of Byproducts:

    • If a tertiary amine base (e.g., triethylamine) was used in the reaction, the resulting triethylamine hydrochloride salt can be removed by filtration under an inert atmosphere. Ensure all glassware and the filter funnel are thoroughly dried.

    • Wash the filter cake with a small amount of the anhydrous reaction solvent to recover any trapped product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and any volatile byproducts.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Aqueous Workup Workflow

aqueous_workup start Reaction Mixture (this compound, Product, Amine, etc.) cool Cool to 0-5 °C start->cool extract Extract with Organic Solvent and Water cool->extract wash_acid Wash with cold 1 M HCl extract->wash_acid wash_bicarb Wash with cold sat. NaHCO3 wash_acid->wash_bicarb wash_brine Wash with cold Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Crude Product concentrate->product

Caption: Workflow for a standard aqueous workup.

Non-Aqueous Workup Workflow

non_aqueous_workup start Reaction Mixture (this compound, Product, Base) filter_salt Filter Triethylamine HCl Salt (under inert atmosphere) start->filter_salt concentrate Concentrate in vacuo filter_salt->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product Pure Product purify->product

Caption: Workflow for a non-aqueous workup.

References

Technical Support Center: Lauroyl Chloride Reactions with Tertiary Amine Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lauroyl chloride and tertiary amine bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a tertiary amine base in reactions with this compound?

A1: Tertiary amines serve two primary functions in acylation reactions with this compound:

  • Acid Scavenger: They neutralize the hydrochloric acid (HCl) byproduct generated during the acylation of a nucleophile (e.g., an alcohol or a primary/secondary amine). This prevents the protonation of the nucleophile, which would render it unreactive.

  • Catalyst: Certain tertiary amines, like 4-(Dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts. They react with this compound to form a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the primary nucleophile.

Q2: What are the common side reactions observed when using this compound with tertiary amines?

A2: The most significant side reaction is the formation of decylketene.[1] This occurs when the tertiary amine is sufficiently basic and has accessible protons on the alpha-carbon of the acyl chloride to abstract. The resulting ketene (B1206846) is highly reactive and can undergo further reactions, such as dimerization, leading to impurities that can be challenging to remove. Another common issue is the precipitation of the tertiary amine hydrochloride salt, which can sometimes form a gel, complicating the reaction workup.[1]

Q3: How does the choice of tertiary amine affect the outcome of the reaction?

A3: The structure and basicity of the tertiary amine are critical factors:

  • Triethylamine (TEA): Being a relatively strong and sterically accessible base, TEA is prone to causing dehydrochlorination of this compound to form decylketene.

  • Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered, non-nucleophilic base. The bulky isopropyl groups impede its ability to act as a nucleophile and also make it less effective at abstracting the alpha-proton of this compound, thus minimizing ketene formation.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is an excellent nucleophilic catalyst. It reacts with this compound to form a highly reactive acyl-pyridinium salt. This intermediate is more susceptible to attack by nucleophiles than this compound itself, which can accelerate the desired acylation reaction and often outcompete the ketene formation pathway, especially when used in catalytic amounts with a less reactive amine as the stoichiometric base.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired acylated product and formation of a waxy solid. Formation of decylketene and its subsequent dimerization to a β-lactone, which can further react to form laurone.• Lower the reaction temperature. • Use a less basic, sterically hindered amine like DIPEA instead of TEA. • Add the tertiary amine slowly to the reaction mixture containing the this compound and the nucleophile. • Consider using a catalytic amount of DMAP with a stoichiometric amount of a weaker base.
A thick, gelatinous precipitate forms, making stirring and workup difficult. The tertiary amine hydrochloride salt has low solubility in the reaction solvent.• Choose a solvent in which the amine salt is more soluble (e.g., dichloromethane (B109758) or acetonitrile). • Add a co-solvent to improve solubility. • For workup, add water or an aqueous acid solution to dissolve the salt. Seeding the reaction mixture with a small crystal of the amine hydrochloride salt at the beginning can sometimes promote the formation of a more filterable solid.[1]
The reaction is very slow or does not proceed to completion. The nucleophile is weak, or the reaction conditions are not optimal.• Add a catalytic amount of DMAP (1-10 mol%) to accelerate the reaction. • Increase the reaction temperature, but monitor for an increase in side products. • Ensure all reagents and solvents are anhydrous, as water will react with this compound.
The final product is contaminated with a difficult-to-remove, non-polar impurity. The impurity is likely the decylketene dimer or laurone.Workup: After the reaction, wash the organic layer with a dilute aqueous acid (e.g., 2% H₂SO₄) to remove the amine and its salt. The decylketene dimer can then be removed by washing with an aqueous base (e.g., 5% NaOH), followed by re-acidification and extraction if the dimer itself is desired.[1] • Purification: Column chromatography on silica (B1680970) gel is often effective for separating the desired product from these non-polar byproducts.

Quantitative Data on Side Product Formation

The following table summarizes the yield of laurone, a ketone derived from the decylketene dimer, under specific experimental conditions using triethylamine. This provides an indication of the extent of the primary side reaction.

Acyl Chloride Tertiary Amine Solvent Temperature Yield of Ketone (from dimer) Reference
This compoundTriethylamineDiethyl ether0°C to Room Temp.46-55%Organic Syntheses, Coll. Vol. 4, p.555 (1963)[1]
Caproyl ChlorideTriethylamineNot specifiedNot specified60-71.5%Organic Syntheses, Coll. Vol. 4, p.555 (1963)[1]

Note: This data is for a reaction designed to produce the ketene dimer and subsequently the ketone, not to minimize it. However, it illustrates the significant potential for this side reaction with triethylamine.

Experimental Protocols

Protocol for Minimizing Ketene Formation in Acylation

This protocol is designed for the acylation of a generic alcohol (R-OH) with this compound, aiming to minimize the formation of decylketene dimer.

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Base and this compound:

    • Method A (Preferred): Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution of the alcohol. Cool the mixture to 0°C in an ice bath. Slowly add this compound (1.1 eq) dropwise over 15-30 minutes.

    • Method B (Catalytic DMAP): Add the alcohol (1.0 eq), a stoichiometric base like pyridine (B92270) or 2,6-lutidine (1.2 eq), and a catalytic amount of DMAP (0.05 eq) to the solvent. Cool to 0°C and slowly add this compound (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove the amine, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

G lauroyl_chloride This compound desired_product Desired Acylated Product lauroyl_chloride->desired_product + Nucleophile hcl HCl lauroyl_chloride->hcl ketene Decylketene (Side Product) lauroyl_chloride->ketene + Tertiary Amine (Dehydrochlorination) tertiary_amine Tertiary Amine (e.g., TEA) amine_salt Amine Hydrochloride Salt tertiary_amine->amine_salt + HCl nucleophile Nucleophile (R-OH, R-NH2) dimer Ketene Dimer ketene->dimer Dimerization

Caption: Primary reaction pathways of this compound with a tertiary amine and a nucleophile.

G start Start Reaction low_yield Low Yield or Stalled Reaction? start->low_yield check_completion Reaction Complete? check_completion->low_yield No workup Proceed to Workup check_completion->workup Yes precipitate Gelatinous Precipitate? low_yield->precipitate No add_dmap Add catalytic DMAP low_yield->add_dmap Yes change_solvent Change solvent or add co-solvent precipitate->change_solvent Yes side_products Significant Side Products? precipitate->side_products No add_dmap->check_completion change_base Switch to DIPEA, lower temperature change_base->start change_solvent->start side_products->check_completion No side_products->change_base Yes

Caption: Troubleshooting workflow for this compound acylation reactions.

References

Optimizing temperature for lauroyl chloride acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing lauroyl chloride acylation reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for this compound acylation reactions?

The optimal temperature for this compound acylation is highly dependent on the substrate (e.g., amine, alcohol, aromatic ring), solvent, and catalyst used. Many reactions with nucleophiles like amines or alcohols are vigorous and can be performed at temperatures ranging from 0°C to room temperature.[1][2] For less reactive nucleophiles or in cases of steric hindrance, gentle heating may be necessary.[1] However, excessively high temperatures can lead to side reactions and decomposition.[3] For instance, in the acylation of glycine (B1666218), this compound is added at 10°C, and the reaction is later heated to 30-55°C.[4]

Q2: My this compound acylation is resulting in a very low yield. What are the common causes?

Low yields in acylation reactions can stem from several factors. The most common issues include:

  • Moisture Sensitivity: this compound, like other acyl chlorides, is highly sensitive to moisture. Water present in the solvent, glassware, or reagents will hydrolyze the this compound to lauric acid, reducing the amount available for your desired reaction.[5][6] It is critical to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Inadequate Base: When acylating amines, a base is crucial to neutralize the hydrochloric acid (HCl) byproduct. If the HCl is not scavenged, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Typically, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is used.[5] Alternatively, two equivalents of the amine substrate can be used, with one acting as the base.[1]

  • Poor Nucleophilicity of the Substrate: If your substrate is a weak nucleophile (e.g., due to electron-withdrawing groups or steric hindrance), the reaction may be slow or not proceed at all.[1][5] In such cases, using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or increasing the reaction temperature may be necessary.[5]

  • Suboptimal Temperature: The reaction temperature may be too low, preventing the reaction from overcoming its activation energy. Conversely, a temperature that is too high can cause degradation of reactants or products.[3] Careful temperature control and monitoring are essential.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Side product formation is a common challenge. Key side reactions include:

  • Hydrolysis: As mentioned, the presence of moisture will lead to the formation of lauric acid.[5]

  • Di-acylation: With substrates containing multiple nucleophilic sites, such as primary amines or ureas, acylation can occur more than once.[5] This can often be controlled by the slow, dropwise addition of this compound to the reaction mixture and using a stoichiometric amount of the acylating agent.[5]

  • Friedel-Crafts Poly-substitution: While less common than with alkylation, poly-acylation can occur on highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[3]

  • Ketene (B1206846) Formation: In the presence of a non-nucleophilic base like triethylamine, this compound can form a ketene intermediate, which can lead to other undesired products.[2][7]

Q4: How can I purify my acylated product?

Purification strategies depend on the properties of the final product. Common techniques include:

  • Extraction: An aqueous workup is often used to remove the base (e.g., triethylamine hydrochloride) and any unreacted starting materials.[7]

  • Recrystallization: This is a powerful technique for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.[8]

  • Chromatography: Techniques like column chromatography are effective for separating the desired product from closely related impurities.

  • Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification.[9]

Troubleshooting Guide

Issue: Low to No Product Yield

This guide provides a systematic approach to troubleshooting low yields in your this compound acylation reaction.

G start Low Yield Observed check_reagents 1. Check Reagent Quality & Handling start->check_reagents sub_reagents1 Is this compound pure/fresh? check_reagents->sub_reagents1 check_conditions 2. Review Reaction Conditions sub_conditions1 Is temperature optimal? check_conditions->sub_conditions1 check_workup 3. Analyze Workup & Purification sub_workup1 Is product lost during extraction? check_workup->sub_workup1 solution Yield Improved sub_reagents2 Are solvents anhydrous? Is substrate dry? sub_reagents1->sub_reagents2 Yes action_reagents1 Purify or use fresh This compound. sub_reagents1->action_reagents1 No sub_reagents2->check_conditions Yes action_reagents2 Use anhydrous solvents. Dry substrate. sub_reagents2->action_reagents2 No action_reagents1->check_conditions action_reagents2->check_conditions sub_conditions2 Is base adequate/correct? sub_conditions1->sub_conditions2 Yes action_conditions1 Adjust temperature. (Cool for reactive substrates, heat for unreactive ones). sub_conditions1->action_conditions1 No sub_conditions3 Is reaction time sufficient? sub_conditions2->sub_conditions3 Yes action_conditions2 Use ≥1 eq. non-nucleophilic base (e.g., Triethylamine). sub_conditions2->action_conditions2 No sub_conditions3->check_workup Yes action_conditions3 Monitor reaction by TLC/LC-MS to determine completion. sub_conditions3->action_conditions3 No action_conditions1->check_workup action_conditions2->check_workup action_conditions3->check_workup sub_workup1->solution No action_workup1 Optimize extraction pH. Perform back-extraction. sub_workup1->action_workup1 Yes action_workup1->solution

Caption: Troubleshooting workflow for low yield in acylation reactions.

Data Presentation: Temperature in this compound Reactions

The optimal temperature varies significantly based on the specific acylation reaction. Below is a summary of temperatures used in various published procedures.

Substrate/Reaction TypeThis compound Addition Temp.Reaction Temp.Reaction TimeReference
Acylation of Glycine10°C30 - 55°C120 - 180 min[4]
Acylation of L-lysine-5 to 5°C-5 to 5°CNot Specified[8]
Modification of SOD EnzymeNot Specified60°C30 min[9]
Modification of Electrical StoneNot Specified80°C5 hours[9]
Dehydrochlorination (Laurone Synthesis)Ice water bath (~0°C)Room Temperature12 - 24 hours[7]
Synthesis from Lauric Acid + Thionyl ChlorideNot Specified70 - 80°C5 hours[9]

Visualizations

General Mechanism: Nucleophilic Acyl Substitution

Acylation with this compound typically proceeds via a nucleophilic addition-elimination mechanism. A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the final acylated product.[10][11]

Caption: General mechanism for this compound acylation.

Experimental Workflow: Acylation of an Amine

The following diagram outlines a typical experimental workflow for the acylation of a primary or secondary amine with this compound.

G prep 1. Preparation - Oven-dry glassware - Use anhydrous solvent (e.g., DCM) - Work under inert atmosphere (N₂/Ar) reactants 2. Add Reactants - Dissolve amine and base (e.g., Et₃N) in solvent prep->reactants cool 3. Cool Reaction - Cool mixture in an ice bath (0°C) reactants->cool addition 4. Add this compound - Add this compound solution dropwise with vigorous stirring cool->addition reaction 5. Reaction - Allow to warm to room temperature - Stir for 1-24h, monitoring by TLC addition->reaction workup 6. Aqueous Workup - Quench reaction - Wash with dilute acid, then brine - Dry organic layer (e.g., MgSO₄) reaction->workup purify 7. Purification - Concentrate under reduced pressure - Purify by column chromatography or recrystallization workup->purify analysis 8. Analysis - Characterize product (NMR, MS, IR) purify->analysis

Caption: Typical experimental workflow for amine acylation.

Experimental Protocols

Protocol 1: Acylation of Glycine with this compound

This protocol is adapted from a procedure for synthesizing N-lauroyl-glycine.[4]

Materials:

  • Glycine

  • This compound

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Hydrochloric Acid (HCl) solution (35%)

  • Distilled Water

Procedure:

  • In a reaction vessel, dissolve 0.1 moles of glycine in a sodium hydroxide solution.

  • Cool the mixture to 10°C in an ice bath.

  • Over a period of one hour, add 0.05 moles of this compound dropwise to the mixture.

  • During the addition, maintain the mixture's temperature at 10°C and the pH at 11 by adding more NaOH solution as necessary.

  • After the complete addition of this compound, heat the mixture to 30-55°C and maintain this temperature for 120-180 minutes.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 1.5 by adding 35% hydrochloric acid, which will cause the N-lauroyl-glycine to precipitate.

  • Filter the crude product under vacuum and wash it with distilled water until the final pH of the wash is 7.

  • Dry the filtered product in an oven at a temperature below 50°C to avoid discoloration.

Protocol 2: Synthesis of ε-N-lauroyl-L-lysine

This protocol uses a metal chelate to protect the α-amino group of lysine (B10760008), directing acylation to the ε-amino group.[8]

Step 1: Chelate Formation (α-Amino Group Protection)

  • In a reaction flask, dissolve a divalent metal salt (e.g., CuSO₄ or ZnCl₂) in water.

  • In a separate vessel, dissolve L-lysine in water.

  • Slowly add the lysine solution to the metal salt solution with stirring.

  • Adjust the pH of the mixture to between 8.0 and 9.0 to facilitate the formation of the lysine-metal chelate. This can be carried out at room temperature (20-30°C).

Step 2: Amidation Reaction

  • Cool the solution containing the chelate to between -5°C and 5°C.

  • Slowly add this compound to the cooled solution while stirring vigorously.

  • Maintain the pH between 9.0 and 10.0 by concurrently adding a base (e.g., NaOH solution).

  • After the reaction is complete, proceed with the removal of the metal ion and purification of the final product, typically involving acid hydrolysis followed by recrystallization.[8]

References

Technical Support Center: Purification of Crude Lauroyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude lauroyl chloride via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using vacuum distillation to purify this compound?

A1: Vacuum distillation is employed to purify this compound because it allows for distillation at a lower temperature than the compound's atmospheric boiling point. This is crucial as this compound can be sensitive to high temperatures, and distillation at atmospheric pressure (approximately 275°C) could lead to decomposition.[1] By reducing the pressure, the boiling point is lowered, enabling purification without significant degradation of the product.

Q2: What are the typical temperature and pressure ranges for the vacuum distillation of this compound?

A2: this compound is typically distilled at a temperature of 145-146°C under a reduced pressure of 18 mbar.[2] Other reported conditions include 134-137°C at 11 mmHg and 145°C at 18 torr (2.4 kPa).[1][3][4]

Q3: What are the main impurities in crude this compound?

A3: Crude this compound may contain unreacted starting materials such as lauric acid, and reagents like thionyl chloride or oxalyl chloride, as well as byproducts from the synthesis.[5][6] Moisture can also be a significant impurity, leading to the hydrolysis of this compound back to lauric acid.[3]

Q4: How can I determine the purity of the distilled this compound?

A4: The purity of the distilled this compound can be assessed using analytical techniques such as Gas Chromatography (GC).[7] A purity of ≥98.5% is often achievable.[7]

Troubleshooting Guide

Problem 1: Product Discoloration (Yellow or Brown Tinge)

  • Q: My distilled this compound has a yellow or brown color. What could be the cause?

    • A: Discoloration is often an indication of thermal decomposition. This can occur if the distillation temperature is too high or if the residence time in the heated flask is too long. Ensure your vacuum is stable and at the target pressure to maintain a consistent and appropriate boiling temperature. Also, check for localized overheating in the distillation flask.

Problem 2: Low Yield

  • Q: I am experiencing a lower than expected yield of purified this compound. What are the potential reasons?

    • A: Several factors can contribute to low yield:

      • Incomplete Reaction: Ensure the initial synthesis of this compound has gone to completion.

      • Loss During Transfer: Be meticulous when transferring the crude product to the distillation apparatus.

      • Decomposition: As with discoloration, high temperatures can lead to product loss through decomposition.

      • Improper Fraction Collection: You may be cutting off the collection of the main fraction too early or too late. Monitor the distillation temperature closely to collect the fraction boiling at the correct temperature and pressure.[2]

      • Leaks in the System: A leak in the vacuum system will result in a higher pressure, requiring a higher temperature for distillation and potentially leading to product loss.

Problem 3: Pressure Instability

  • Q: The pressure in my vacuum distillation setup is fluctuating. How can I resolve this?

    • A: Pressure instability is a common issue in vacuum distillation.[8][9]

      • Check for Leaks: The most common cause is a leak in the system. Carefully inspect all joints, seals, and tubing for any potential leaks.

      • Vacuum Pump Performance: Ensure your vacuum pump is functioning correctly and has fresh oil if it is an oil-based pump.

      • Outgassing: The crude material or the system itself may be outgassing, especially if not properly dried.

      • Inadequate Cold Trap: Ensure your cold trap is sufficiently cold (e.g., using dry ice/acetone or liquid nitrogen) to effectively trap volatile substances that could otherwise enter the vacuum pump.

Problem 4: Foaming or Bumping

  • Q: The crude this compound is foaming or bumping violently during distillation. What should I do?

    • A: Foaming and bumping can be caused by the presence of volatile impurities or dissolved gases.[10]

      • Stirring: Ensure efficient and smooth stirring of the distillation flask to promote even boiling.

      • Heating Rate: Apply heat gradually to the distillation flask to avoid sudden, vigorous boiling.

      • Degassing: Before starting the distillation, you can try to degas the crude material by applying a gentle vacuum at a lower temperature.

      • Use of a Capillary: A fine capillary tube can be inserted to provide a steady stream of bubbles, which can help to prevent bumping.

Data Presentation

Pressure (mmHg/torr)Pressure (kPa)Boiling Point (°C)
760101.3~275
182.4145
111.47134-137
81.07122

Note: The boiling point at atmospheric pressure is an approximation and decomposition may occur.[1][3][4][5]

Experimental Protocols

Detailed Methodology for Purification of Crude this compound by Vacuum Distillation

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge and a cold trap.

    • Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the this compound.[3]

    • Use appropriate joint grease to ensure a good seal for all connections.

  • Preparation:

    • Transfer the crude this compound to the round-bottom distillation flask. Add a magnetic stir bar for smooth boiling.

    • The flask should not be more than two-thirds full.

  • Distillation Procedure:

    • Begin stirring the crude this compound.

    • Gradually apply vacuum to the system, ensuring there are no significant leaks. Monitor the pressure until it stabilizes at the target value (e.g., 11-18 mmHg).[3][4]

    • Once the desired vacuum is achieved, begin to heat the distillation flask using a heating mantle.

    • Increase the temperature gradually to avoid bumping and foaming.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or volatile byproducts.

    • When the distillation temperature stabilizes at the expected boiling point of this compound at the applied pressure (see data table), switch to a clean receiving flask to collect the main fraction.

    • Continue to collect the product as long as the temperature remains stable.

    • Once the temperature starts to drop or rise significantly, or if the distillation rate slows considerably, stop the distillation.

    • Allow the system to cool down completely before carefully releasing the vacuum.

  • Product Handling and Storage:

    • The purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[3]

    • Store in a cool, dry place.

Mandatory Visualization

TroubleshootingWorkflow start Start: Distillation Issue check_pressure Is pressure stable? start->check_pressure check_temp Is temperature correct? check_pressure->check_temp Yes leak_check Action: Check for leaks in the system. check_pressure->leak_check No check_color Is product discolored? check_temp->check_color Yes temp_adjust Action: Adjust heating to match pressure. check_temp->temp_adjust No check_yield Is yield low? check_color->check_yield No reduce_temp Action: Lower distillation temperature (improve vacuum). check_color->reduce_temp Yes check_boiling Is boiling smooth? check_yield->check_boiling No fraction_check Action: Verify correct fraction collection range. check_yield->fraction_check Yes stirring_check Action: Ensure adequate and smooth stirring. check_boiling->stirring_check No end End: Successful Purification check_boiling->end Yes pump_check Action: Check vacuum pump performance. leak_check->pump_check pump_check->start temp_adjust->start reduce_temp->start fail End: Re-evaluate Synthesis fraction_check->fail heating_rate Action: Reduce heating rate. stirring_check->heating_rate heating_rate->start

Caption: Troubleshooting workflow for vacuum distillation of this compound.

References

Troubleshooting low yield in laurate ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Laurate Ester Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during laurate ester synthesis, primarily focusing on the Fischer esterification method.

Troubleshooting Guide

Question 1: My Fischer esterification of lauric acid is resulting in a very low yield. What are the primary reasons for this?

Answer: Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction. The reaction between lauric acid and an alcohol reaches an equilibrium that may not favor the ester product.[1][2] Several factors can contribute to a poor yield:

  • Equilibrium Limitations: The reaction produces water as a byproduct.[1][2][3] The presence of this water can drive the reaction backward, hydrolyzing the ester back into the carboxylic acid and alcohol, thus lowering the final yield.[1][2]

  • Insufficient Reactant Excess: To shift the equilibrium toward the product side, a large excess of one reactant, usually the less expensive alcohol, is required.[1][2][3] Molar ratios of alcohol to lauric acid can range from 3:1 to as high as 60:1 to achieve high conversion.[1][4]

  • Ineffective Water Removal: Failure to actively remove water as it forms is a major cause of low yields.[1][2]

  • Suboptimal Catalyst Activity or Concentration: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be inactive, or its concentration may be too low to effectively promote the reaction.[1]

  • Low Reaction Temperature: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion. Typical reaction times can vary from 1 to 10 hours.[5]

Question 2: I suspect the water produced is inhibiting my reaction. How can I effectively remove it to improve the yield?

Answer: Actively removing water is crucial for driving the esterification equilibrium towards the product. Several standard laboratory techniques can be employed:

  • Dean-Stark Apparatus: This is a highly effective method where the reaction is run in a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane.[2][6] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[2] This physically removes the water, preventing the reverse reaction.[2]

  • Molecular Sieves: Adding a drying agent like 3Å or 4Å molecular sieves directly to the reaction mixture can sequester the water as it is formed.[1] This is a convenient method for smaller-scale reactions.

  • Use of Excess Sulfuric Acid: Concentrated sulfuric acid not only acts as a catalyst but also as a powerful dehydrating agent, absorbing the water produced.[4]

  • Excess Reactant: Using a large excess of the alcohol reactant can shift the equilibrium forward, partially compensating for the presence of water, though this is often used in conjunction with other water removal techniques.[1][2][3]

Question 3: What are the typical reaction parameters for synthesizing a laurate ester like ethyl laurate?

Answer: Optimal conditions depend on the specific alcohol and scale, but general guidelines for Fischer esterification are summarized below. For example, a 99% yield of methyl laurate was achieved with a 16:1 methanol (B129727) to lauric acid molar ratio using a specific heterogeneous catalyst.[1][7] Another study on enzymatic synthesis of ethyl laurate reported high conversion with a 2:1 ethanol (B145695) to lauric acid ratio.[8]

ParameterTypical Range/ValuePurpose
Alcohol:Lauric Acid Molar Ratio 3:1 to 60:1Shifts equilibrium towards ester product.[1][4][7]
Catalyst Loading (Homogeneous) 1-5 mol% of the limiting reagentTo sufficiently increase the reaction rate.
Catalyst Type H₂SO₄, p-Toluenesulfonic acid (p-TsOH)Strong acid catalysts to protonate the carbonyl.[5]
Temperature 60–120 °C (Typically reflux)To increase reaction rate; dependent on alcohol/solvent boiling point.[5]
Reaction Time 1–10 hoursTo allow the reaction to approach completion.[5]
Water Removal Method Dean-Stark, Molecular SievesTo drive the equilibrium forward.[1][2]

Question 4: My analysis shows significant side-product formation. What are these side products and how can I prevent them?

Answer: Side reactions can compete with the desired esterification, reducing the overall yield. The most common side reactions include:

  • Alcohol Dehydration: This is particularly prevalent with secondary and tertiary alcohols, which can eliminate water in the presence of a strong acid catalyst to form alkenes.[1][5][9] To minimize this, consider using a milder catalyst or lower reaction temperatures.[1]

  • Ether Formation: At higher temperatures, two molecules of the alcohol can condense to form an ether, especially with primary alcohols. Controlling the reaction temperature is the primary way to avoid this.

  • Polymerization: In some specific cases, such as the synthesis of vinyl laurate, polymerization can be an issue.[1] Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize this.[10]

Question 5: I seem to lose a significant amount of my product during the work-up and purification steps. What can I do to improve recovery?

Answer: Product loss during purification is a frequent challenge. Here are some best practices to maximize your isolated yield:

  • Neutralization: After the reaction, the acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base like a 5% sodium bicarbonate solution.[3] Perform this step carefully in a separatory funnel, venting frequently to release the CO₂ gas produced.[11]

  • Breaking Emulsions: Emulsions can form during aqueous washes, making layer separation difficult and leading to product loss.[1] Washing the organic layer with brine (a saturated NaCl solution) can help break these emulsions by increasing the ionic strength of the aqueous phase.[1][3]

  • Thorough Extraction: If the laurate ester has some solubility in water, perform multiple extractions (e.g., 3 times) with the organic solvent to ensure maximum recovery from the aqueous layer.[1]

  • Efficient Drying: Ensure the extracted organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal.[12] Residual water can lead to hydrolysis of the ester during final purification steps like distillation.

  • Appropriate Purification Technique: For volatile esters, distillation is often effective.[3] For less volatile or heat-sensitive esters, column chromatography on silica (B1680970) gel may be a better choice to separate the product from non-volatile impurities.[13]

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is best for laurate ester synthesis? A: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification.[5] Sulfuric acid has the added benefit of being a dehydrating agent.[4] Lewis acids can also be used.[5] For sensitive substrates or greener processes, enzymatic catalysts like lipases are an excellent alternative.[8][14]

Q2: Can I perform this reaction without a solvent? A: Yes, the reaction can often be carried out using a large excess of the alcohol reactant as the solvent.[5] This is particularly common when using low-boiling alcohols like methanol or ethanol. This approach maximizes the concentration of one reactant to help drive the equilibrium forward.[2][3]

Q3: How can I monitor the progress of the reaction? A: The reaction progress can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. The disappearance of the lauric acid spot indicates the reaction is nearing completion.

  • Gas Chromatography (GC): For quantitative analysis, GC can be used to measure the disappearance of starting materials and the appearance of the ester product.[15]

  • Water Collection: If using a Dean-Stark trap, you can monitor the volume of water collected. The reaction is complete when water no longer accumulates in the trap.[6]

Q4: What is a typical isolated yield for laurate ester synthesis? A: Yields are highly dependent on the specific alcohol, reaction conditions, and purification effectiveness. With optimized conditions, including the use of excess alcohol and effective water removal, isolated yields can be very high, often exceeding 90-95%.[7][8][12] However, without these optimizations, yields can be much lower, sometimes in the 25-65% range.[2][16]

Key Experimental Protocol: Synthesis of Ethyl Laurate

This protocol describes a standard lab-scale Fischer esterification using a Dean-Stark apparatus to ensure a high yield.

Materials:

  • Lauric Acid

  • Absolute Ethanol (200 proof)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • 5% Sodium Bicarbonate (aq) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask. Ensure all glassware is thoroughly dry.

  • Reagents: To the flask, add lauric acid (1.0 eq), ethanol (3.0 eq), p-TsOH (0.05 eq), and enough toluene to fill about half the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC analysis shows complete consumption of the lauric acid (typically 3-5 hours).

  • Cooling & Dilution: Allow the reaction flask to cool to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • 5% Sodium Bicarbonate solution (2x, vent frequently!)[3]

      • Brine (1x)[3]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[12]

  • Isolation: Filter off the drying agent and remove the solvent (toluene and extraction solvent) using a rotary evaporator.

  • Purification: Purify the resulting crude ethyl laurate by vacuum distillation to obtain the final, pure product.

Visualizations

Troubleshooting_Workflow Start Low Laurate Ester Yield Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Products Side Products Observed? Start->Side_Products Purification_Loss High Purification Loss? Start->Purification_Loss Check_Equilibrium Address Equilibrium Incomplete_Rxn->Check_Equilibrium Yes Control_Temp Control Temperature Side_Products->Control_Temp Yes Optimize_Workup Optimize Work-up Purification_Loss->Optimize_Workup Yes Increase_Alcohol Increase Alcohol:Acid Ratio (e.g., >3:1) Check_Equilibrium->Increase_Alcohol Remove_Water Actively Remove H₂O (Dean-Stark / Sieves) Check_Equilibrium->Remove_Water Check_Catalyst Check Catalyst Activity & Concentration Check_Equilibrium->Check_Catalyst Check_Conditions Optimize Time & Temp Check_Equilibrium->Check_Conditions Lower_Temp Lower Reaction Temp (Minimizes Dehydration/Ether) Control_Temp->Lower_Temp Milder_Catalyst Use Milder Catalyst Control_Temp->Milder_Catalyst Neutralize Careful Neutralization (NaHCO₃) Optimize_Workup->Neutralize Break_Emulsion Use Brine to Break Emulsions Optimize_Workup->Break_Emulsion Extract Multiple Extractions Optimize_Workup->Extract Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products LauricAcid Lauric Acid (R-COOH) Protonation 1. Protonation of Carbonyl LauricAcid->Protonation Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst_In Acid Catalyst (H⁺) Catalyst_In->Protonation Protonation->Attack Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Water_Elim 4. Elimination of Water Proton_Transfer->Water_Elim Deprotonation 5. Deprotonation Water_Elim->Deprotonation Water Water (H₂O) Water_Elim->Water Ester Laurate Ester (R-COOR') Deprotonation->Ester Catalyst_Out Regenerated Catalyst (H⁺) Deprotonation->Catalyst_Out

References

Technical Support Center: Managing HCl Byproduct in Lauroyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauroyl chloride synthesis and the management of its hydrogen chloride (HCl) byproduct.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound in a laboratory setting?

The most prevalent and well-documented laboratory method is the reaction of lauric acid with thionyl chloride (SOCl₂).[1][2][3] This reaction is effective and yields this compound, with gaseous byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) that must be managed.[4]

2. What are the primary byproducts of the this compound synthesis using thionyl chloride?

The reaction between lauric acid and thionyl chloride produces this compound along with two gaseous byproducts: hydrogen chloride (HCl) and sulfur dioxide (SO₂).[4][5] Both are corrosive and require appropriate handling and disposal, typically through a scrubbing system.

3. How can I effectively neutralize the HCl gas produced during the reaction?

A common and efficient method for neutralizing HCl gas is to use a wet scrubber with an alkaline solution.[6] A solution of sodium hydroxide (B78521) (NaOH) is frequently used as the scrubbing liquid. The HCl gas reacts with the NaOH to form sodium chloride (NaCl) and water, which are harmless salts.[6]

4. What should I do if my this compound yield is lower than expected?

Low yields in this compound synthesis can be attributed to several factors. Ensure that all glassware is thoroughly dried, as this compound is sensitive to moisture and will hydrolyze back to lauric acid.[3] Using a slight excess of thionyl chloride can also help drive the reaction to completion. Additionally, ensure the reaction temperature is appropriate and that the reaction is allowed to proceed for a sufficient amount of time.[2] Purification steps, such as distillation, should be performed carefully to avoid loss of product.[1][2]

5. My final this compound product has a yellow tint. What is the cause and how can I purify it?

A yellow tint in the final product can indicate the presence of impurities. This may be due to side reactions or the use of aged or impure thionyl chloride. Purification can be achieved through vacuum distillation, which separates the this compound from less volatile impurities.[1][2] In some cases, washing the crude product with a mild base solution can help remove acidic impurities, but this must be done cautiously to prevent hydrolysis of the this compound.

6. What are the safety precautions I should take when working with thionyl chloride and this compound?

Both thionyl chloride and this compound are corrosive and react with moisture.[3] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible. Avoid inhalation of vapors and direct contact with skin and eyes.

7. How should I dispose of the waste from the reaction and the HCl scrubbing process?

The reaction mixture containing residual thionyl chloride and this compound should be treated as hazardous waste and disposed of according to your institution's guidelines. The spent sodium hydroxide solution from the scrubber, which now contains sodium chloride and sodium sulfite (B76179) (from the reaction with SO₂), should be neutralized to a pH between 5.5 and 9.5 before disposal down the drain with copious amounts of water, provided it does not contain other hazardous materials.[7] Always consult your local regulations for proper disposal procedures.[8]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Moisture in Glassware or Reagents Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the lauric acid is dry.
Incomplete Reaction Ensure a slight molar excess of thionyl chloride is used. Monitor the reaction progress by checking for the cessation of HCl gas evolution. Consider extending the reaction time or slightly increasing the reaction temperature.[2]
Product Loss During Workup Be meticulous during the purification steps. If performing vacuum distillation, ensure the vacuum is stable and the collection flask is properly cooled to minimize loss of the volatile product.[1]
Side Reactions The formation of lauric anhydride (B1165640) can occur. Using a catalyst such as pyridine (B92270) can sometimes minimize side reactions.[9]
Issue 2: Inefficient HCl Gas Scrubbing
Potential Cause Recommended Solution
Low Concentration of NaOH Solution Use a sodium hydroxide solution of appropriate concentration (e.g., 0.005 N or higher) for effective neutralization.[10]
Insufficient Contact Time Ensure the gas dispersion tube in the scrubber produces fine bubbles to maximize the surface area of contact between the gas and the scrubbing solution. A packed column in the scrubber can also increase contact time.
Low Flow Rate of Scrubbing Liquid Increasing the flow rate of the alkaline solution can enhance the absorption of HCl gas.
Exhaustion of Scrubbing Solution Monitor the pH of the scrubbing solution. If it becomes acidic, replace it with a fresh solution.
Issue 3: Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Lauric Acid Ensure the reaction goes to completion. Purify the final product via vacuum distillation to separate the this compound from the less volatile lauric acid.[1]
Residual Thionyl Chloride After the reaction is complete, distill off the excess thionyl chloride under reduced pressure before distilling the this compound.[2]
Colored Impurities Use fresh, high-purity thionyl chloride. Purify the final product by vacuum distillation.[1]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

Parameter Condition 1 Condition 2
Lauric Acid 200 g (1.0 mol)40 g
Thionyl Chloride 1 kg (excess)95 g
Temperature Heat to 75°C, then reflux at 90°CHeat to 50-70°C, then reflux at 70-80°C
Reaction Time 2 hours at 75°C, then 2 hours at 90°C1 hour for addition, then 5 hours reflux
Purification Vacuum DistillationVacuum Distillation
Reported Yield 87%~80%
Reference [1][1]

Table 2: HCl Gas Scrubbing Efficiency with NaOH Solution

Gas Flow Rate (Nm³/s) Liquid Flow Rate (m³/s) Inlet HCl Conc. (ppm) NaOH Conc. (kmol/m³) Removal Efficiency (%) Reference
8.297 x 10⁻⁴48.183 x 10⁻⁶3000.00593.98
13.829 x 10⁻⁴48.183 x 10⁻⁶3000.005~92
19.36 x 10⁻⁴48.183 x 10⁻⁶3000.005~90

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from lauric acid and thionyl chloride.

Materials:

  • Lauric acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Gas outlet tube

  • HCl gas scrubber (with NaOH solution)

  • Vacuum distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser, heating mantle, and magnetic stirrer in a fume hood.

  • Place the desired amount of lauric acid into the flask.

  • Slowly add a slight molar excess of thionyl chloride to the lauric acid while stirring. The reaction is exothermic and will begin to evolve HCl and SO₂ gas.

  • Connect the gas outlet of the reflux condenser to an HCl gas scrubber containing a sodium hydroxide solution.

  • Heat the reaction mixture to 70-90°C and maintain it at reflux for 2-5 hours, or until the evolution of gas ceases.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Set up a vacuum distillation apparatus and carefully distill off the excess thionyl chloride.

  • Increase the vacuum and temperature to distill the this compound. Collect the fraction at the appropriate boiling point and pressure (e.g., 146-150°C at 2.13-2.27 kPa).[2]

Visualizations

Lauroyl_Chloride_Synthesis_Workflow cluster_reaction Reaction Stage cluster_byproduct Byproduct Management cluster_purification Purification Stage Reactants Lauric Acid + Thionyl Chloride ReactionVessel Reaction at 70-90°C Reactants->ReactionVessel 1. Charge & Heat GaseousByproducts HCl + SO₂ Gas ReactionVessel->GaseousByproducts 2. Evolve Gas CrudeProduct Crude this compound ReactionVessel->CrudeProduct Scrubber NaOH Scrubber GaseousByproducts->Scrubber 3. Neutralize Distillation Vacuum Distillation CrudeProduct->Distillation 4. Purify FinalProduct Pure this compound Distillation->FinalProduct

This compound Synthesis and Purification Workflow

HCl_Scrubbing_Process Reaction This compound Synthesis (Source of HCl) HCl_Gas HCl Gas Byproduct Reaction->HCl_Gas Generates Scrubber Wet Scrubber with NaOH Solution HCl_Gas->Scrubber Enters Neutralization Neutralization Reaction: HCl + NaOH -> NaCl + H₂O Scrubber->Neutralization Facilitates Exhaust Cleaned Gas to Vent Scrubber->Exhaust Exits Spent_Solution Spent Scrubber Solution (NaCl in water) Neutralization->Spent_Solution Produces

Logical Flow of HCl Gas Scrubbing

References

Technical Support Center: Lauroyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lauroyl chloride reactions, specifically addressing the common problem of reaction mixtures turning dark.

Troubleshooting Guide: Why is My this compound Reaction Turning Dark?

The development of a dark color (ranging from yellow to brown or black) during a reaction involving this compound is a common indicator of undesired side reactions or the presence of impurities. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My reaction mixture turned dark upon addition of this compound or during the reaction. What are the potential causes and how can I fix it?

Answer: A dark coloration in your this compound reaction can stem from several factors, primarily related to the purity of your reagents and the reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate the Quality of this compound

The purity of your this compound is the first and most critical factor to assess.

  • Issue: Commercial this compound can vary in color from colorless to light yellow.[1][2] Crude this compound can have a significant yellow hue, which can be indicative of impurities from its synthesis from lauric acid.[3] These impurities can themselves be colored or can react to form colored byproducts under reaction conditions.

  • Solution:

    • Check the APHA Color: If possible, check the A-PHA (American Public Health Association) color value of your this compound. High-purity grades should have a low APHA value (e.g., ≤ 60 APHA).[2][4][5][6]

    • Purification: If you suspect your this compound is impure, consider purification by distillation under reduced pressure.[7] this compound has a boiling point of 134-137 °C at 11 mmHg.[1] Distilling the this compound can remove less volatile colored impurities.

Parameter Specification for High-Purity this compound Potential Implication of Deviation
Appearance Clear, colorless to light yellow liquidA darker yellow or brown color indicates impurities.
APHA Color ≤ 60Higher values suggest the presence of color-forming impurities.
Purity (by GC) ≥ 98%Lower purity increases the likelihood of side reactions.
Step 2: Ensure Anhydrous Reaction Conditions

This compound is highly reactive with water (moisture-sensitive).[1]

  • Issue: Hydrolysis of this compound with residual water in your solvent or on your glassware produces lauric acid and hydrochloric acid. The HCl generated can catalyze further degradation or side reactions, potentially leading to colored products.

  • Solution:

    • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Step 3: Control Reaction Temperature

Excessive heat can lead to the decomposition of this compound and other reactants.

  • Issue: While the boiling point of this compound is high, thermal decomposition can occur at elevated temperatures, leading to the formation of colored byproducts.[8] Acylation reactions, particularly with amines, can be highly exothermic, leading to localized heating if the addition of reagents is not controlled.[9]

  • Solution:

    • Cooling Bath: Begin the reaction at a reduced temperature (e.g., 0 °C or -15 °C) using an ice bath or other cooling system, especially during the addition of this compound.[10]

    • Slow Addition: Add the this compound dropwise to the reaction mixture to control the exotherm.

    • Monitor Temperature: Use a thermometer to monitor the internal temperature of the reaction and ensure it does not rise uncontrollably.

Step 4: Assess Amine/Base Reactivity and Purity (for Amide Synthesis)

When synthesizing amides, the nature of the amine and the base used is crucial.

  • Issue:

    • Side Reactions with Bases: In reactions involving a base (e.g., in a Schotten-Baumann reaction), the base itself can sometimes react with the acyl chloride, especially at higher temperatures, to produce colored byproducts.[11][12][13][14][15]

    • Oxidation of Amines: Some amines, particularly aromatic amines, are susceptible to oxidation, which can be accelerated by reaction conditions and lead to highly colored impurities.

  • Solution:

    • Use a Non-Nucleophilic Base: If a base is required to scavenge HCl, consider using a non-nucleophilic, sterically hindered base like triethylamine (B128534) or diisopropylethylamine (DIPEA).

    • Purify the Amine: Ensure your amine starting material is pure and free of oxidized contaminants. Distillation or recrystallization may be necessary.

    • Reaction Conditions: For sensitive amines, conduct the reaction at low temperatures and under an inert atmosphere to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: Can the order of addition of reagents affect the color of the reaction?

A1: Yes, the order of addition can be critical. For amide synthesis, it is generally recommended to add the this compound slowly to a solution of the amine (and any base, if used).[16] This ensures that the this compound is always in the presence of an excess of the nucleophile, which can help to minimize self-condensation or decomposition reactions.

Q2: My reaction turned dark even with purified this compound and anhydrous conditions. What else could be the cause?

A2: If you have ruled out the quality of your starting materials and the presence of water, consider the following:

  • Solvent Reactivity: Ensure your solvent is inert to the reaction conditions. For example, in Friedel-Crafts acylations, the solvent can sometimes participate in the reaction.

  • Light Sensitivity: Some organic compounds are light-sensitive and can decompose to form colored products. While not commonly reported for this compound itself, it's a possibility for other reactants or products. Try running the reaction in a flask wrapped in aluminum foil.

  • Contamination from Stir Bars or other Equipment: Ensure all equipment is scrupulously clean. Residual contaminants can catalyze side reactions.

Q3: How can I remove the dark color from my final product?

A3: If your reaction has produced a colored product, you may be able to remove the impurities through:

  • Column Chromatography: This is often the most effective method for separating colored impurities from your desired product.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be very effective at removing colored impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product, followed by filtration, can adsorb colored impurities. This should be done with caution as it can also adsorb your product.

Experimental Protocol: Synthesis of N-benzyl lauramide

This protocol provides a detailed methodology for the acylation of benzylamine (B48309) with this compound under conditions designed to minimize color formation.

Materials:

  • This compound (high purity, colorless)

  • Benzylamine (purified by distillation)

  • Triethylamine (distilled from CaH₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Initial Mixture: In the flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • This compound Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude N-benzyl lauramide.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Dark this compound Reactions

Troubleshooting_Lauroyl_Chloride_Reaction cluster_reagent This compound Quality cluster_conditions Reaction Conditions cluster_reactants Other Reactants (e.g., Amines/Bases) cluster_purification Final Product start Reaction Turns Dark check_reagent 1. Check this compound Purity start->check_reagent reagent_color Is it colorless to pale yellow? check_reagent->reagent_color check_conditions 2. Verify Reaction Conditions anhydrous Are conditions anhydrous? check_conditions->anhydrous check_reactants 3. Evaluate Other Reactants amine_purity Is the amine/substrate pure? check_reactants->amine_purity purify_product 4. Product Purification purify_options Remove color by: - Column Chromatography - Recrystallization - Activated Carbon purify_product->purify_options reagent_color->check_conditions Yes reagent_purify Action: Purify by vacuum distillation. reagent_color->reagent_purify No reagent_purify->check_reagent Re-evaluate temp_control Is temperature controlled? anhydrous->temp_control Yes fix_anhydrous Action: Use oven-dried glassware and anhydrous solvents. anhydrous->fix_anhydrous No inert_atm Is it under inert atmosphere? temp_control->inert_atm Yes fix_temp Action: Use cooling bath and control addition rate. temp_control->fix_temp No inert_atm->check_reactants Yes fix_atm Action: Use N2 or Ar atmosphere. inert_atm->fix_atm No base_choice Is the base non-nucleophilic? amine_purity->base_choice Yes purify_amine Action: Purify amine/substrate. amine_purity->purify_amine No base_choice->purify_product Yes change_base Action: Use a sterically hindered base. base_choice->change_base No

Caption: Troubleshooting workflow for dark this compound reactions.

Signaling Pathway of Amide Formation and Potential Side Reactions

Amide_Formation_Pathway cluster_main_path Desired Reaction Pathway cluster_side_reactions Side Reactions Leading to Color lauroyl_cl This compound intermediate Tetrahedral Intermediate lauroyl_cl->intermediate Nucleophilic Attack colored_byproducts Dark Colored Byproducts lauroyl_cl->colored_byproducts Hydrolysis amine Amine (R-NH2) amine->intermediate amine->colored_byproducts amide Desired Amide Product intermediate->amide Elimination of HCl impurities Impurities in This compound impurities->colored_byproducts Decomposition water Water (H2O) water->lauroyl_cl heat Excess Heat heat->lauroyl_cl Thermal Degradation heat->amine Oxidation base Reactive Base base->lauroyl_cl Side Reaction

Caption: Amide formation pathway and potential side reactions.

References

Technical Support Center: Improving the Selectivity of N-Acylation over O-Acylation with Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving selective N-acylation over O-acylation using lauroyl chloride.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N- and O-acylated products in my reaction. Why is the selectivity poor?

A1: Poor selectivity between N- and O-acylation arises from the competing nucleophilicity of the amine and hydroxyl groups. While amines are generally more nucleophilic than alcohols, several factors can influence the reaction outcome. O-acylation can be favored under acidic conditions, which protonate the amine group, thereby reducing its nucleophilicity.[1][2] Conversely, N-acylation is typically favored under basic or neutral conditions.[1] The reaction solvent, temperature, and steric hindrance at each site also play critical roles.

Q2: How can I increase the selectivity for N-acylation over O-acylation?

A2: To favor N-acylation, reaction conditions should be optimized to enhance the nucleophilicity of the nitrogen atom relative to the oxygen atom. Key strategies include:

  • Use of a Base: Incorporating a base, such as triethylamine (B128534) or operating in a phosphate (B84403) buffer, scavenges the HCl generated from the this compound, preventing the protonation of the amine and maintaining its nucleophilicity.[1][3]

  • Solvent Choice: Polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are often effective.[3][4] For certain substrates, biocompatible conditions using a phosphate buffer have shown high N-acylation selectivity.[1]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity, as O-acylation may become more competitive at elevated temperatures.[5]

  • Stoichiometry: Using a stoichiometric amount (e.g., 1.0-1.2 equivalents) of this compound can help prevent side reactions, including di-acylation.[5]

Q3: My N-acylation reaction has a low yield. What are the potential causes?

A3: Low yields can stem from several issues. Common causes include the poor solubility of the starting amino alcohol, decomposition of reagents at high temperatures, or insufficient activation of the acylating agent.[5] If starting material remains after a prolonged reaction, consider increasing the stoichiometry of the this compound to drive the reaction to completion.[5]

Q4: Is a catalyst necessary to achieve high N-acylation selectivity?

A4: While high selectivity can often be achieved by controlling pH and other reaction conditions, certain catalysts can be employed. For instance, catalytic amounts of dibutyltin (B87310) oxide have been reported to promote chemoselective N-acylation of amino alcohols.[1] However, for many standard applications with this compound, a catalyst is not required if conditions are properly optimized.[1][3]

Troubleshooting Guide

This guide addresses common problems encountered during the selective N-acylation of substrates containing both amine and hydroxyl groups with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor N/O Selectivity Reaction conditions are too acidic, protonating the amine.Add a non-nucleophilic base (e.g., triethylamine, 2-3 equivalents) to scavenge HCl.[3] Alternatively, perform the reaction in a phosphate buffer to maintain a neutral pH.[1]
High reaction temperature favoring O-acylation.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor progress by TLC.[5]
Low Conversion / Yield Incomplete reaction due to insufficient acylating agent.Increase the stoichiometry of this compound (e.g., 1.2-1.5 equivalents) and monitor the reaction.[5]
Poor solubility of the starting material.Select a more suitable solvent in which the substrate is fully dissolved.
Deactivated amine (e.g., due to steric hindrance).More forcing conditions may be required, such as a slight increase in temperature or prolonged reaction time. Monitor carefully to avoid decomposition.[5]
Formation of Di-acylated Products Excess this compound is present in the reaction mixture.Use a stoichiometric amount of this compound (1.0-1.2 equivalents) and add it slowly or dropwise to the reaction mixture.[5]
Starting Material Decomposition Reaction temperature is too high or reaction time is too long.Run the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5]

Quantitative Data Summary

The following table summarizes representative yields for the selective N-acylation of amino alcohols with fatty acid chlorides, including this compound.

Substrate TypeAcylating AgentReaction ConditionsN-Acylation Yield (%)O-AcylationReference
Amino AlcoholsThis compoundPhosphate Buffer, 20 min73-84% (Isolated)Not reported[1]
D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediolPalmitoyl ChlorideMethylene Chloride, Triethylamine86% (Purity by NMR)Not detected by TLC/NMR[6]
PhytosphingosineStearic Acid / p-Toluene sulfonyl chlorideMethylene Chloride, Triethylamine75%Not specified[3]
PhytosphingosinePalmitic Acid / p-Toluene sulfonyl chlorideMethylene Chloride, Triethylamine85.6%Not specified[3]

Experimental Protocols

Protocol 1: Selective N-Acylation in an Organic Solvent

This protocol is a general method adapted from procedures for the selective acylation of amino alcohols.[3][6]

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.0-2.5 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to a suitable temperature, typically between 0 °C and 24 °C.

  • Acyl Chloride Addition: Add this compound (1.0-1.2 equivalents) dropwise to the stirred solution while maintaining the temperature.

  • Reaction: Allow the reaction to stir for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N-Acylation in an Aqueous Buffer (Biocompatible Method)

This protocol is based on a metal-free, biocompatible method for the chemoselective N-acylation of amino alcohols.[1]

  • Setup: Dissolve the amino alcohol (1.0 equivalent) in a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

  • Acyl Chloride Addition: Add this compound (1.0-1.2 equivalents) to the vigorously stirred aqueous solution at room temperature.

  • Reaction: Continue stirring for approximately 20-30 minutes. The N-acylated product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with water to remove any residual buffer salts and dry under vacuum. Further purification by recrystallization may be performed if necessary.

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_decision Troubleshooting Path cluster_solutions Solutions cluster_end Finish start Run Acylation Reaction (e.g., Protocol 1) analyze Analyze Product Mixture (TLC, LC-MS, NMR) start->analyze check_selectivity Is N-acylation selectivity >95%? analyze->check_selectivity check_yield Is yield acceptable? check_selectivity->check_yield Yes optimize_base Adjust Base: - Increase equivalents of Et3N - Switch to aqueous buffer check_selectivity->optimize_base No optimize_stoich Adjust Stoichiometry: - Increase this compound (1.2-1.5 eq) - Check starting material purity check_yield->optimize_stoich No end_ok Process Complete check_yield->end_ok Yes optimize_temp Adjust Temperature: - Lower to 0°C optimize_base->optimize_temp optimize_temp->start Re-run Experiment optimize_stoich->start Re-run Experiment end_fail Consult Further Literature or Technical Support optimize_stoich->end_fail No Improvement

Figure 1: Troubleshooting workflow for optimizing N-acylation selectivity.

ReactionPathways reactants Substrate (R-NH₂ / R-OH) This compound conditions Reaction Conditions reactants->conditions path_n N-Acylation (Favored Pathway) conditions->path_n Basic / Neutral pH Lower Temperature Amine more nucleophilic path_o O-Acylation (Side Reaction) conditions->path_o Acidic pH (Amine Protonation) Higher Temperature product_n N-Lauroyl Product (Desired) path_n->product_n product_o O-Lauroyl Product (Impurity) path_o->product_o

Figure 2: Factors influencing the selectivity between N- and O-acylation pathways.

References

Incomplete conversion in the synthesis of amides from lauroyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conversion during the synthesis of amides from lauroyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete conversion in the synthesis of amides from this compound?

Incomplete conversion in this amidation reaction typically stems from several key factors:

  • Hydrolysis of this compound: Acyl chlorides are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware can hydrolyze this compound to lauric acid, which is unreactive under these conditions.[1]

  • Inadequate Base: A base is crucial to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[][3] If the HCl is not scavenged, it will protonate the amine nucleophile, rendering it unreactive.[4]

  • Suboptimal Reaction Temperature: The reaction is typically exothermic.[] While often run at 0°C to room temperature, the optimal temperature can depend on the reactivity of the amine.[1][5]

  • Stoichiometry Imbalance: Incorrect molar ratios of reactants can lead to unreacted starting material.

  • Low Amine Nucleophilicity: Sterically hindered or electron-deficient amines may exhibit low reactivity towards the acyl chloride, requiring more forcing conditions or catalytic activation.[]

  • Improper Order of Addition: The order in which reagents are added can significantly impact the reaction's success. It is generally recommended to add the this compound slowly to a solution of the amine and base.[1][6]

Q2: How can I prevent the hydrolysis of this compound?

Preventing hydrolysis is critical for a successful reaction. This compound is moisture-sensitive and will react with water to form the unreactive lauric acid.[1][7][8]

  • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Dichloromethane (DCM) is a common choice.[1]

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible substances like water, alcohols, and strong bases.[7][9]

Q3: What is the role of the base, and which one should I choose?

The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine reactant.[][10]

  • Common Bases: Tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) are frequently used.[1][11] Pyridine can also be used and may act as a nucleophilic catalyst.[6][12]

  • Stoichiometry: At least one equivalent of base is required per equivalent of amide formed. Often, a slight excess (1.1-1.5 equivalents) is used to ensure complete HCl scavenging.[1]

  • Inorganic Bases: In some cases, particularly under Schotten-Baumann conditions (a two-phase system), an aqueous inorganic base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) can be used.[]

Q4: My amine is not very reactive. How can I drive the reaction to completion?

For less reactive amines (e.g., sterically hindered anilines or electron-poor amines), standard conditions may be insufficient.[]

  • Increase Temperature: Gently heating the reaction mixture may increase the reaction rate, although this can also promote side reactions.[4][13]

  • Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the acylation, especially for less reactive amines.[]

  • Longer Reaction Time: Allow the reaction to stir for an extended period (e.g., 16 hours or more) and monitor progress by TLC or LC-MS.[1]

  • Use a More Activating Solvent: While less common for acyl chlorides, changing the solvent system could influence reactivity.

Troubleshooting Guide

Problem: The reaction has stalled, and a significant amount of starting amine remains.

Possible Cause Suggested Solution
Insufficient Base The HCl byproduct has protonated the amine. Add an additional equivalent of base (e.g., TEA or DIEA) and continue to monitor the reaction.[4][6]
Hydrolyzed this compound The acyl chloride may have degraded due to moisture.[1] Unfortunately, adding more acyl chloride to a wet reaction is often ineffective. The best course is to restart the reaction, ensuring all components and the reaction setup are scrupulously dry.
Low Reactivity The amine may be sterically hindered or electronically deactivated.[] Consider adding a catalytic amount of DMAP or gently heating the reaction.[][4]
Precipitation of Amine Salt The hydrochloride salt of the amine or base may have precipitated, hindering the reaction. Ensure adequate stirring and consider a solvent that better solubilizes all components.

Experimental Protocols

Protocol 1: Standard Amidation in Dichloromethane (DCM)

This protocol outlines a general method for the synthesis of amides from this compound in an organic solvent.[1]

Materials:

  • Amine (1.0 equiv)

  • This compound (1.0-1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stir bar, dropping funnel

  • Ice bath

  • Standard work-up and purification reagents (water, 1 M HCl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and the base (TEA or DIEA, 1.1-1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.0-1.1 equiv), either neat or as a solution in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes. A white precipitate of triethylammonium (B8662869) chloride may form.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours.

  • Monitoring: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.[1]

Data Presentation

Table 1: General Reaction Parameters for this compound Amidation
ParameterConditionRationale / Comment
Amine 1.0 equivLimiting reagent by convention.
This compound 1.0 - 1.1 equivA slight excess can help drive the reaction to completion.
Base (TEA/DIEA) 1.1 - 1.5 equivExcess is needed to neutralize the HCl byproduct effectively.[1]
Solvent Anhydrous DCM, THFAprotic solvents are required to prevent reaction with the acyl chloride.[3][11]
Temperature 0°C to Room TempInitial cooling helps control the exothermic reaction. Some reactions may require gentle heating.[1][13]
Reaction Time 1 - 16 hoursHighly dependent on the nucleophilicity of the amine. Must be monitored.[1][14]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C prep_amine->cool add_acyl Add this compound Dropwise cool->add_acyl react Warm to RT Stir 1-16h add_acyl->react monitor Monitor by TLC / LC-MS react->monitor quench Quench with H₂O or aq. NaHCO₃ monitor->quench extract Sequential Washes: 1M HCl, NaHCO₃, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify final_product final_product purify->final_product Pure Amide

Caption: General experimental workflow for amide synthesis.

Troubleshooting Logic Diagram

G start Incomplete Conversion (Starting Amine Remains) check_moisture Were anhydrous conditions used? start->check_moisture check_base Was >1.1 eq. of base used? check_moisture->check_base Yes restart Restart reaction under scrupulously dry conditions check_moisture->restart No check_reactivity Is the amine sterically hindered or electron-poor? check_base->check_reactivity Yes add_base Add another 0.5-1.0 eq. of base and continue stirring check_base->add_base No modify_conditions Add cat. DMAP or apply gentle heat. Increase reaction time. check_reactivity->modify_conditions Yes end_consult Consult further literature for specialized conditions check_reactivity->end_consult No end_ok Problem Resolved restart->end_ok add_base->end_ok modify_conditions->end_ok

Caption: Troubleshooting decision tree for incomplete amidation.

References

Technical Support Center: Lauroyl Amide Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of lauroyl amide using recrystallization techniques. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying lauroyl amide?

Recrystallization is widely regarded as the method of choice for purifying amides like lauroyl amide.[1] It is a simpler and often more efficient alternative to chromatographic techniques, especially for achieving high purity on a larger scale.

Q2: What are the common impurities found in crude lauroyl amide?

Common impurities can include unreacted starting materials such as lauric acid or its derivatives (e.g., lauroyl chloride), as well as byproducts from the synthesis reaction. The specific impurities will depend on the synthetic route used to prepare the lauroyl amide.

Q3: How do I choose a suitable solvent for the recrystallization of lauroyl amide?

The ideal solvent for recrystallization should dissolve lauroyl amide well at elevated temperatures but poorly at lower temperatures. Lauroyl amide, a long-chain fatty amide, is generally soluble in alcohols and some polar aprotic solvents, while being insoluble in water.[2] The selection of a solvent is a critical step and may require some empirical testing.

Data Presentation: Solvent Selection for Lauroyl Amide Recrystallization

SolventSuitability for RecrystallizationComments
Ethanol (B145695) Highly Recommended Lauroyl amide is soluble in hot alcohol and has lower solubility at room temperature, making it a good choice.[2]
Methanol Recommended Similar to ethanol, it can be an effective solvent for recrystallization.
Acetonitrile Recommended Acetonitrile is often a good solvent for the recrystallization of amides.[1]
Acetone Worth Considering Acetone can be a suitable solvent for amide purification.[1]
Water Not Recommended (as a single solvent) Lauroyl amide is insoluble in water.[2] However, a mixed solvent system (e.g., ethanol/water) could potentially be developed.
n-Hexane Not Recommended (as a single solvent) Due to the nonpolar nature of hexane (B92381) and the polar amide group of lauroyl amide, it is unlikely to be a good primary solvent.

Experimental Protocol: Recrystallization of Lauroyl Amide

This protocol provides a general procedure for the purification of lauroyl amide by recrystallization from an ethanol solution.

Materials:

  • Crude lauroyl amide

  • Ethanol (reagent grade)

  • Erhlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude lauroyl amide in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the lauroyl amide is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified lauroyl amide crystals. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of lauroyl amide (99-110°C).[2][3]

Mandatory Visualizations

Experimental Workflow for Lauroyl Amide Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Place crude lauroyl amide in flask B Add minimal hot ethanol A->B C Stir and heat until dissolved B->C D Hot filtration (if needed) C->D Clear solution? E Cool solution slowly D->E F Induce crystallization if necessary E->F G Cool in ice bath F->G H Vacuum filter crystals G->H I Wash with cold ethanol H->I J Dry purified crystals I->J

Caption: A flowchart of the lauroyl amide recrystallization process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of lauroyl amide.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure lauroyl amide.
"Oiling out" occurs (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the lauroyl amide.- The cooling rate is too fast.- High concentration of impurities.- Add more hot solvent to dissolve the oil and cool slowly.- Use a lower boiling point solvent.- Consider a pre-purification step to remove significant impurities.
Low yield of purified crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored or appear impure - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Troubleshooting Decision Tree

G start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield impure_crystals Crystals Impure/Colored start->impure_crystals sol1 Concentrate Solution (Boil off solvent) no_crystals->sol1 Too dilute? sol2 Scratch Flask or Add Seed Crystal no_crystals->sol2 Supersaturated? sol3 Add More Solvent & Cool Slowly oiling_out->sol3 Cooling too fast? sol4 Change Solvent oiling_out->sol4 Solvent issue? sol5 Concentrate Mother Liquor low_yield->sol5 Product in filtrate? sol6 Pre-heat Filtration Apparatus low_yield->sol6 Premature crystallization? sol7 Use Activated Charcoal impure_crystals->sol7

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Lauroyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the critical role of solvent selection in reactions involving lauroyl chloride. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reaction is sluggish or incomplete. Could the solvent be the issue?

A1: Absolutely. Solvent choice is a critical parameter influencing the reaction rate. If your reaction is slow, you may be using a solvent that is deactivating your nucleophile or is not sufficiently polar to facilitate the reaction. For instance, in nucleophilic substitution reactions, polar protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbonyl carbon of this compound.[1] This effect can significantly slow down the reaction. Consider switching to a polar aprotic solvent.

Q2: How does solvent polarity, in general, affect the reaction rate of this compound?

A2: Solvent polarity can have a profound impact on reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.[2] For reactions that proceed through charged intermediates, such as an SN1-type mechanism, polar solvents are essential to stabilize the carbocation intermediate, thereby accelerating the reaction.[3] For bimolecular reactions (SN2-type), polar aprotic solvents are often ideal as they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive.[1]

Q3: What is the practical difference between using a polar protic versus a polar aprotic solvent for my acylation reaction?

A3: The key difference lies in their ability to form hydrogen bonds.[4]

  • Polar Protic Solvents (e.g., water, ethanol, methanol (B129727), acetic acid) have hydrogen atoms connected to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen bond donors.[5] They excel at solvating both cations and anions. However, their strong solvation of anionic nucleophiles can decrease nucleophilicity and slow down many acylation reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[4][6] They effectively solvate cations but leave anions relatively "naked" and highly reactive. This often leads to a dramatic increase in reaction rates for SN2-type acylations compared to protic solvents.[1] For example, in the reaction of lauryl chloride with sodium hydrogensulfide, yields are high in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[7]

Q4: I'm observing the formation of unexpected side products. Can the solvent be the culprit?

A4: Yes, the solvent can influence the reaction pathway and lead to side products. For instance, in reactions with certain nucleophiles, protic solvents like ethanol and methanol can accelerate the formation of side products.[7] If the solvent itself can act as a nucleophile (a process called solvolysis), it may compete with your intended nucleophile, leading to undesired byproducts (e.g., ester formation if using an alcohol solvent).[3] Using an inert, aprotic solvent can often minimize these side reactions.

Q5: How do I choose the optimal solvent for my specific this compound reaction?

A5: Consider the following factors:

  • Reaction Mechanism: For SN2-type reactions with strong, anionic nucleophiles, a polar aprotic solvent (DMF, DMSO, acetonitrile) is generally preferred to maximize the nucleophile's reactivity. For SN1-type reactions that involve a carbocation intermediate, a polar protic solvent (water, alcohols) is more suitable.[3]

  • Solubility: Ensure that all your reactants are soluble in the chosen solvent to maintain a homogeneous reaction mixture.[8] this compound itself is soluble in common organic solvents like ether.[9]

  • Reagent Compatibility: The solvent should be inert and not react with any of your reagents. For example, using a protic solvent with a very strong base (like an organometallic reagent) would be inappropriate as the solvent would be deprotonated.[10]

  • Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.[8]

  • Downstream Processing: Consider how you will remove the solvent during product work-up and purification.[11]

Quantitative Data Summary

The following table summarizes the expected effect of different solvent classes on the reaction rate of a typical acylation using this compound. The rate constants are illustrative, based on established principles of solvent effects on nucleophilic substitution reactions.

Solvent ClassExample SolventsDielectric Constant (ε)Typical NucleophileExpected Relative Rate Constant (k_rel)Rationale
Non-Polar Hexane, Toluene~2 - 2.4Neutral (e.g., Amine)1Low polarity; poor at stabilizing polar transition states.
Polar Aprotic Acetone (B3395972), Acetonitrile (MeCN)21 - 38Anionic (e.g., R-O⁻, N₃⁻)1,000 - 5,000Solvates cation but leaves the nucleophile "naked" and highly reactive.
Polar Aprotic DMF, DMSO37 - 49Anionic (e.g., R-O⁻, N₃⁻)2,000 - 10,000High polarity and ability to dissolve reactants enhances rates significantly.[1][7]
Polar Protic Ethanol, Methanol25 - 33Anionic (e.g., R-O⁻, N₃⁻)1 - 10Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[1]
Polar Protic Water~80Anionic (e.g., R-O⁻, N₃⁻)10 - 50Very high polarity but also very strong hydrogen bonding and potential for hydrolysis.

Note: Dielectric constants are approximate values. Relative rate constants are hypothetical estimates for an SN2 reaction of an anionic nucleophile with this compound, relative to a non-polar solvent, to illustrate the magnitude of the solvent effect.

Experimental Protocols

Protocol 1: General Procedure for Acylation in an Aprotic Solvent

This protocol is adapted from a standard procedure for the reaction of this compound in an anhydrous aprotic solvent.[12]

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol or amine)

  • Anhydrous polar aprotic solvent (e.g., DMF or anhydrous ether)

  • Tertiary amine base (e.g., triethylamine), if necessary to scavenge HCl byproduct

  • Round-bottomed flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Set up a dry, three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen or argon inlet.

  • In the flask, dissolve the nucleophile and the tertiary amine base (if used) in the chosen anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add this compound dropwise to the stirred solution via a dropping funnel over 10-15 minutes.

  • Allow the reaction to stir at the specified temperature for a set time (monitor by TLC or LC-MS).

  • Upon completion, proceed with the appropriate aqueous work-up to quench the reaction and remove byproducts. For example, wash the reaction mixture with dilute acid to remove the amine base, followed by a wash with brine.[12]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Kinetic Analysis by Titration (Hydrolysis Rate)

This method can be used to compare the rate of this compound's reaction with water (hydrolysis) in different solvent systems.[13]

Materials:

  • This compound

  • Solvent of choice (e.g., acetone with a known quantity of water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Ice-cold acetone (for quenching)

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous solvent.

  • In a reaction flask, prepare a mixture of the solvent and a precise amount of distilled water.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the solvent-water mixture with vigorous stirring. Start a timer immediately.

  • At regular time intervals (e.g., every 60 seconds), withdraw a precise aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone.[13]

  • Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent pink color is observed. This determines the amount of HCl produced.

  • Plot the concentration of HCl produced versus time. The initial slope of this plot is proportional to the initial reaction rate.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Nucleophile) setup Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup prep_solvent Select & Dry Solvent prep_solvent->setup dissolve Dissolve Reactants setup->dissolve addition Add this compound (Controlled Temp) dissolve->addition react Stir for a Set Time (Monitor Progress) addition->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for a typical this compound reaction.

Solvent_Effect_Logic cluster_solvent Solvent Choice cluster_interaction Solvent-Nucleophile Interaction cluster_outcome Reaction Outcome protic Polar Protic (e.g., EtOH, H₂O) solvation Strong Nucleophile Solvation (H-Bonding) protic->solvation solvolysis Potential Solvolysis (Side Product) protic->solvolysis aprotic Polar Aprotic (e.g., DMF, MeCN) no_solvation Weak Nucleophile Solvation aprotic->no_solvation nonpolar Non-Polar (e.g., Hexane) poor_sol Poor Solubility / Very Slow Rate nonpolar->poor_sol slow_rate Slow Sₙ2 Rate (Deactivated Nucleophile) solvation->slow_rate fast_rate Fast Sₙ2 Rate ('Naked' Nucleophile) no_solvation->fast_rate

References

Technical Support Center: Safe Handling and Quenching of Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted lauroyl chloride.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[3][4][5] Inhalation can cause severe irritation to the respiratory tract, potentially leading to chemical pneumonitis.[1][4] It is also harmful if swallowed.[3][6]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. This includes:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary, especially when splashing is possible.[1][7][8]

  • Skin Protection: Wear suitable protective gloves and a complete suit that protects against chemicals.[7][8]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if vapors or aerosols are generated or if working outside a chemical fume hood.[7]

  • General Clothing: Wear appropriate protective clothing to prevent skin exposure and discard any contaminated shoes.[7]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] It must be kept away from incompatible substances such as water, strong oxidizing agents, acids, and bases.[5][6][9] The storage area should be designated for corrosive materials and equipped with emergency spill treatment equipment.[5][7]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[8] Remove all sources of ignition.[10] Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[6][7] Do not use combustible materials. Once absorbed, collect the material into a suitable, labeled container for hazardous waste disposal.[7][8] The affected area should then be thoroughly cleaned.[10]

Q5: My reaction is complete, but I have unreacted this compound. What is the safest way to quench it?

A5: Unreacted this compound must be quenched cautiously. A common and effective method is to slowly and carefully add the reaction mixture to a separate flask containing a suitable quenching agent, such as a dilute solution of sodium bicarbonate or another weak base, with vigorous stirring and cooling in an ice bath.[11] Alcohols like methanol (B129727) or ethanol (B145695) can also be used to neutralize this compound, which will form esters.[12] Always perform this in a chemical fume hood and monitor for any temperature increase or gas evolution.

Q6: I've noticed a pungent odor and fumes escaping from my reaction vessel. What is happening and what should I do?

A6: A pungent odor and fumes are likely due to the release of hydrogen chloride gas, which occurs when this compound comes into contact with moisture.[3] Ensure your reaction setup is under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried before use. If fumes are escaping, re-verify the integrity of your seals and ensure adequate ventilation in the fume hood.

Quantitative Data Summary

PropertyValueSource
Boiling Point 134-137 °C at 11 mm Hg[9]
Melting Point -17 °C[4][9]
Density 0.946 g/mL at 25 °C[9]
Flash Point >230 °F (>110 °C)[9]
Solubility Soluble in ether, ethanol, and methanol. Decomposes in water.[4][9]
Incompatible Agents Strong oxidizing agents, amines, strong bases, water.[9]

Experimental Protocols

Protocol for Quenching Unreacted this compound
  • Preparation:

    • Ensure all operations are conducted in a certified chemical fume hood.

    • Wear all mandatory personal protective equipment (goggles, face shield, gloves, lab coat).

    • Prepare a quenching solution. A 5-10% aqueous solution of sodium bicarbonate is a common choice. Alternatively, an alcohol like isopropanol (B130326) or ethanol can be used.

    • Prepare an ice bath to cool the quenching vessel.

  • Quenching Procedure:

    • Place the quenching solution in a flask larger than the volume of your reaction mixture and place it in the ice bath.

    • Slowly, and in small portions, add the reaction mixture containing unreacted this compound to the quenching solution with vigorous stirring.

    • Monitor the reaction for any signs of excessive heat generation or gas evolution. Control the rate of addition to keep the reaction under control.

    • After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the complete neutralization of the this compound.

  • Work-up and Waste Disposal:

    • Once the quenching is complete, the mixture can be worked up as required by the experimental procedure (e.g., extraction).

    • Dispose of all waste, including the aqueous layer and any contaminated materials, in accordance with local, regional, and national hazardous waste regulations.[13][14]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_post Post-Quenching PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood PrepareQuench Prepare Quenching Solution (e.g., NaHCO3) FumeHood->PrepareQuench IceBath Prepare Ice Bath PrepareQuench->IceBath AddSlowly Slowly Add Reaction Mixture to Quench IceBath->AddSlowly StirVigorously Stir Vigorously AddSlowly->StirVigorously Monitor Monitor Temperature and Gas Evolution StirVigorously->Monitor ContinueStir Continue Stirring for 30 min Monitor->ContinueStir WorkUp Proceed with Work-up ContinueStir->WorkUp WasteDisposal Dispose of Hazardous Waste WorkUp->WasteDisposal

Caption: Workflow for safely quenching unreacted this compound.

Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition Contain Contain Spill with Inert Absorbent Evacuate->Contain Ventilate->Contain Ignition->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Logical steps for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of Lauroyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. Lauroyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound purity against other analytical techniques, supported by experimental protocols and data presentation.

The Critical Role of Purity in this compound Applications

This compound is a highly reactive acylating agent used in a multitude of synthetic pathways. Impurities, even in trace amounts, can have significant downstream consequences, including:

  • Side Reactions: Unwanted impurities can lead to the formation of unintended byproducts, complicating purification processes and reducing the yield of the desired product.

  • Altered Product Profile: In drug development, impurities can lead to the formation of structurally related compounds with different pharmacological or toxicological profiles.

  • Inconsistent Results: Variable purity between batches of this compound can lead to a lack of reproducibility in experimental outcomes.

The primary route for the synthesis of this compound involves the reaction of lauric acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This process can introduce several potential impurities.

Common Potential Impurities in this compound:

  • Unreacted Lauric Acid: Incomplete reaction can leave residual lauric acid in the final product.

  • Thionyl Chloride and its Byproducts: Excess thionyl chloride, as well as byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl), may be present if not effectively removed during workup.[3]

  • Sulfur-containing Impurities: Reactions involving thionyl chloride can sometimes lead to the formation of sulfur-containing organic impurities.[4]

  • Anhydride Formation: Self-condensation of this compound or reaction with residual lauric acid can form the corresponding anhydride.

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

GC-MS for Purity Analysis: A Powerful Tool

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, providing a unique "fingerprint" for identification and quantification.

Comparison of Analytical Techniques

While GC-MS is a primary method for this compound analysis, other techniques can also be employed. The following table provides a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGC-MSHPLCqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or mass spectrometry.Quantitative analysis based on the integral of NMR signals relative to an internal standard.
Sample Volatility Required; suitable for volatile and semi-volatile compounds.Not required; suitable for non-volatile and thermally labile compounds.Not required.
Derivatization Generally not required for this compound itself, but may be used for non-volatile impurities.Often required for acyl chlorides to form stable, UV-active derivatives.[5][6]Not required.
Sensitivity High (ppm to ppb level).Moderate to high, depending on the detector.Lower sensitivity (typically >0.1%).
Impurity Identification Excellent; provides structural information from mass spectra.Good with MS detector, limited with UV detector.Good for known impurities with distinct signals.
Quantification Excellent with appropriate calibration standards.Good with appropriate calibration standards.Excellent for absolute quantification against a certified standard.
Speed Relatively fast analysis times.Can have longer run times depending on the separation.Relatively fast data acquisition, but sample preparation can be time-consuming.
Destructive YesYesNo

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the determination of this compound purity by GC-MS. Instrument parameters should be optimized for the specific system being used.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile and inert solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to achieve a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and known standards. The mass spectrum of lauric acid, a common impurity, would show a characteristic molecular ion peak at m/z 200.[7]

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a decision tree for selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Injection Inject Sample Diluting->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Integration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound purity.

Method_Selection Start Need to Analyze this compound Purity? Volatile Are Impurities Volatile & Thermally Stable? Start->Volatile Quant Absolute Quantification Needed? Start->Quant GCMS Use GC-MS Volatile->GCMS Yes HPLC Consider HPLC with Derivatization Volatile->HPLC No Quant->GCMS No qNMR Use qNMR Quant->qNMR Yes ID Is Impurity Structure Unknown? ID->GCMS Yes ID->HPLC No GCMS->ID

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

GC-MS stands out as a robust and highly informative method for assessing the purity of this compound. Its ability to separate and identify volatile and semi-volatile impurities provides a comprehensive purity profile that is essential for ensuring the quality and consistency of this critical reagent in research and development. While other techniques like HPLC and qNMR have their specific advantages, the detailed structural information and high sensitivity of GC-MS make it an indispensable tool for this application. The provided experimental protocol and workflows offer a solid foundation for implementing reliable purity testing of this compound in a laboratory setting.

References

A Comparative Guide to the Reactivity of Lauroyl Chloride and Stearoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of lauroyl chloride and stearoyl chloride, two long-chain aliphatic acyl chlorides pivotal in organic synthesis and the development of therapeutic agents. While both are highly reactive acylating agents, subtle differences in their alkyl chain lengths can influence their reaction kinetics and yields. This document outlines the theoretical basis for these differences and provides detailed experimental protocols for their empirical validation.

Theoretical Reactivity Comparison

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon, which is a target for nucleophilic attack. This electrophilicity is significantly enhanced by the electron-withdrawing inductive effects of both the chlorine and oxygen atoms. The primary distinction between this compound (C12) and stearoyl chloride (C18) lies in the length of their saturated alkyl chains, which can subtly modulate their reactivity through electronic and steric effects.

Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect demonstrates a slight increase with the length of the alkyl chain. Consequently, the longer stearoyl group (C18) is expected to exert a marginally stronger electron-donating effect on the carbonyl carbon compared to the lauroyl group (C12). This theoretically leads to a minor reduction in the electrophilicity of the carbonyl carbon in stearoyl chloride, rendering it slightly less reactive than this compound.

Steric Effects: For a nucleophilic attack to occur, the nucleophile must be able to approach the carbonyl carbon. The linear and flexible nature of the alkyl chains in both lauroyl and stearoyl chloride means they do not impose significant steric hindrance directly at the reaction center. Therefore, steric effects are generally considered to have a minimal impact on the difference in reactivity between these two molecules in most common reactions.

Based on these theoretical considerations, This compound is predicted to be slightly more reactive than stearoyl chloride due to a lesser electron-donating effect from its shorter alkyl chain. However, this difference is expected to be small and may only be discernible through sensitive kinetic studies or competitive reactions.

Quantitative Data Summary

While direct comparative kinetic data for this compound and stearoyl chloride is not extensively available in the literature, the following table provides a summary of their key physical and spectroscopic properties. The subsequent experimental protocols are designed to allow researchers to generate empirical comparative data.

PropertyThis compoundStearoyl Chloride
Molecular Formula C₁₂H₂₃ClOC₁₈H₃₅ClO
Molecular Weight 218.77 g/mol [1]302.92 g/mol
Appearance Colorless liquid[2]Colorless to pale yellow liquid/waxy solid[3]
Boiling Point 134-137 °C at 11 mmHg[4]174-178 °C at 2 mmHg
Melting Point -17 °C21-22 °C
Density 0.946 g/mL at 25 °C[4]0.897 g/mL at 25 °C
IR (C=O stretch) ~1800 cm⁻¹[1][5]~1800 cm⁻¹[5][6]
¹H NMR (CDCl₃, α-CH₂) ~2.88 ppm (triplet)[1][7]~2.88 ppm (triplet)[6][8]
¹³C NMR (CDCl₃, C=O) ~173.9 ppm[9][10]~173.9 ppm[8]

Experimental Protocols

To empirically determine the relative reactivity of this compound and stearoyl chloride, the following experimental protocols can be employed.

Comparative Esterification with an Alcohol

This experiment aims to compare the reaction rates and/or yields of esterification of a primary alcohol with this compound and stearoyl chloride under identical conditions.

Materials:

  • This compound (1.0 eq)

  • Stearoyl chloride (1.0 eq)

  • Ethanol (or other primary alcohol, e.g., benzyl (B1604629) alcohol) (1.2 eq)

  • Anhydrous pyridine (B92270) (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool both flasks to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: To one flask, add this compound (1.0 eq) dropwise over 15 minutes. To the other flask, add stearoyl chloride (1.0 eq) dropwise over the same duration.

  • Reaction: After the addition is complete, remove the ice baths and allow both reactions to warm to room temperature. Stir for a predetermined time (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Work-up: Quench both reactions by adding cold, dilute hydrochloric acid to neutralize the pyridine. Transfer the mixtures to separatory funnels and extract the organic layers. Wash the organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product yields by weight and purity by GC-MS or ¹H NMR to compare the extent of conversion.

Competitive Amidation with a Primary Amine

This experiment is designed to directly compare the reactivity of the two acyl chlorides by allowing them to compete for a limited amount of a primary amine.

Materials:

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.

  • Acyl Chloride Mixture: In a separate vial, prepare an equimolar mixture of this compound (1.0 eq) and stearoyl chloride (1.0 eq).

  • Reaction: Cool the amine solution to 0 °C and add the acyl chloride mixture dropwise with vigorous stirring. Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Analysis: Dry the organic layer, concentrate it, and analyze the product ratio (N-benzyllauroylamide vs. N-benzylstearoylamide) using HPLC or GC-MS. The ratio of the products will directly reflect the relative reactivity of the two acyl chlorides.

Visualizations

General Reaction Workflow for Comparative Analysis

G General Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Isolation cluster_3 Analysis Reactant_A This compound Solvent_Base Anhydrous Solvent + Base (e.g., Pyridine) Reactant_A->Solvent_Base Reaction 1 Reactant_B Stearoyl Chloride Reactant_B->Solvent_Base Reaction 2 Nucleophile Alcohol or Amine Nucleophile->Solvent_Base Temperature_Time Controlled Temperature and Time Solvent_Base->Temperature_Time Quenching Quenching Temperature_Time->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis Yield and Purity Determination (GC-MS, NMR, HPLC) Purification->Analysis

Caption: A generalized experimental workflow for comparing the reactivity of lauroyl and stearoyl chloride.

Nucleophilic Acyl Substitution Mechanism

G Nucleophilic Acyl Substitution Acyl_Chloride R-C(=O)-Cl Tetrahedral_Intermediate R-C(O⁻)(Cl)-Nu⁺H Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Tetrahedral_Intermediate Product R-C(=O)-Nu Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct H-Cl Tetrahedral_Intermediate->Byproduct Deprotonation

Caption: The general mechanism for nucleophilic acyl substitution of acyl chlorides.

References

Comparative Guide to Titration Methods for Lauroyl Chloride Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of lauroyl chloride concentration is critical for reaction monitoring, quality control, and ensuring the stoichiometric integrity of subsequent synthetic steps. This guide provides a comprehensive comparison of various analytical methods for quantifying this compound, with a focus on titration techniques and their alternatives. Experimental data, where available for analogous compounds, is provided to support the comparison.

Overview of Analytical Methodologies

The quantification of this compound, a reactive acyl chloride, can be approached through several analytical techniques. The primary methods rely on the reactivity of the acyl chloride functional group. These can be broadly categorized as:

  • Direct Acid-Base Titration: This method is based on the rapid hydrolysis of this compound to produce hydrochloric acid (HCl) and lauric acid, which are then titrated with a standardized base.

  • Indirect Argentometric Titration: This technique involves the complete hydrolysis of this compound to liberate chloride ions, which are subsequently quantified by titration with silver nitrate (B79036).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A chromatographic method that often involves derivatization of this compound to a more stable and volatile compound for separation and quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Another chromatographic technique that typically requires derivatization of the this compound to introduce a UV-absorbing chromophore for sensitive detection.

Below is a detailed comparison of these methods, including experimental protocols and performance data.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods. It is important to note that specific performance data for this compound is not extensively published; therefore, data from analogous long-chain acyl chlorides or related fatty acids are used as representative examples.

Parameter Direct Acid-Base Titration (Potentiometric) Indirect Argentometric Titration (Potentiometric) GC-FID (with Derivatization) HPLC-UV (with Derivatization)
Principle Neutralization of hydrolysis products (HCl and Lauric Acid)Precipitation of chloride ionsSeparation of volatile derivativesSeparation of UV-absorbing derivatives
Linearity (R²) Not Applicable (Direct Measurement)Not Applicable (Direct Measurement)> 0.999[1]> 0.99[2][3]
Limit of Detection (LOD) ~1000 ppm~10 ppm0.4-0.8 µg/g[1]0.01-0.03 µg/mL[2]
Limit of Quantification (LOQ) ~3000 ppm~30 ppm1.2-2.5 µg/g[1]0.03-0.1 µg/mL[2]
Accuracy (% Recovery) 98-102% (Typical)99-101%[4]97-102%[2][5]92-105%[3]
Precision (% RSD) < 1%< 0.5%[4]< 5%[5]< 5%[2]
Analysis Time per Sample ~15-20 minutes~20-30 minutes (excluding hydrolysis)~20-30 minutes~25-35 minutes
Cost per Sample LowLow to ModerateModerateHigh
Complexity LowModerateHighHigh
Selectivity Low (titrates all acidic species)High for chlorideHighHigh

Experimental Protocols and Workflows

Direct Acid-Base Titration

This method provides a rapid determination of the total acidic content arising from this compound and its hydrolysis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 1-2 g of the this compound solution into a dry, clean 250 mL beaker. Add 50 mL of anhydrous acetone (B3395972) and stir until the sample is fully dissolved.

  • Hydrolysis: While stirring, add 50 mL of deionized water to induce hydrolysis. Stir for 5 minutes to ensure the reaction is complete.

  • Titration: Immerse a calibrated pH electrode and a temperature probe connected to a potentiometer into the solution.

  • Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution. Record the volume of NaOH added and the corresponding pH.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the first derivative of the pH vs. volume curve). Two equivalence points may be observed, corresponding to the neutralization of HCl and then lauric acid. The first equivalence point corresponds to the moles of this compound.

  • Calculation: Calculate the concentration of this compound using the volume of NaOH at the first equivalence point and the initial sample weight.

Experimental Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Anhydrous Acetone weigh->dissolve hydrolyze Add Deionized Water for Hydrolysis dissolve->hydrolyze setup Set up Potentiometer with pH Electrode hydrolyze->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine First Equivalence Point plot->endpoint calculate Calculate Concentration endpoint->calculate

Direct Acid-Base Titration Workflow
Indirect Argentometric Titration

This method offers higher selectivity by specifically quantifying the chloride content after hydrolysis.

Experimental Protocol:

  • Quantitative Hydrolysis: Accurately weigh approximately 0.5-1 g of the this compound solution into a flask containing 50 mL of 0.5 M NaOH. Seal the flask and stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Neutralization: After hydrolysis, neutralize the excess NaOH by adding nitric acid (HNO₃) dropwise until the solution is slightly acidic (pH ~5-6).

  • Titration: Immerse a silver-ion selective electrode and a reference electrode into the solution.

  • Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution.

  • Endpoint Determination: The endpoint is identified by the largest potential change upon the addition of a small, fixed volume of AgNO₃.

  • Calculation: The concentration of this compound is calculated from the volume of AgNO₃ used to reach the endpoint.

Experimental Workflow:

cluster_prep Sample Preparation & Hydrolysis cluster_titration Argentometric Titration cluster_analysis Data Analysis weigh Weigh this compound Sample hydrolyze Hydrolyze with NaOH Solution weigh->hydrolyze neutralize Neutralize with Nitric Acid hydrolyze->neutralize setup Set up Potentiometer with Silver Electrode neutralize->setup titrate Titrate with Standardized AgNO3 setup->titrate record Record Potential vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Concentration endpoint->calculate

Indirect Argentometric Titration Workflow
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile compounds. For this compound, derivatization is often employed to improve volatility and thermal stability.

Experimental Protocol:

  • Derivatization: Accurately weigh a sample of the this compound solution into a vial. Add a solution of methanol (B129727) containing a catalyst (e.g., a small amount of pyridine) to convert the this compound to methyl laurate. Heat the mixture if necessary to ensure complete reaction.

  • Sample Preparation: After cooling, dilute the derivatized sample with a suitable solvent like hexane. Add an internal standard (e.g., methyl heptadecanoate) for improved quantitative accuracy.

  • GC-FID Analysis: Inject an aliquot of the prepared sample into the GC-FID system.

    • Column: A polar capillary column (e.g., ZB-WAX plus) is suitable.[1]

    • Oven Program: A temperature gradient program is used to separate the components.

    • Detector: Flame Ionization Detector (FID).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the methyl laurate derivative to a calibration curve prepared from standards.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis weigh Weigh this compound Sample derivatize Derivatize with Methanol to form Methyl Laurate weigh->derivatize dilute Dilute with Hexane and Add Internal Standard derivatize->dilute inject Inject Sample into GC-FID dilute->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calibrate Compare to Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_analysis Data Analysis weigh Weigh this compound Sample derivatize Derivatize with UV-active Agent (e.g., 2-nitrophenylhydrazine) weigh->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject Sample into HPLC-UV dilute->inject separate Separation on C18 Column inject->separate detect Detection by UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calibrate Compare to Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

References

Confirming the Synthesis of N-lauroyl glycine using FT-IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-lauroyl glycine (B1666218), an amino acid-based surfactant with applications in pharmaceuticals and cosmetics, requires robust analytical methods for confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible technique for verifying the successful formation of the amide bond between lauric acid and glycine. This guide provides a comparative analysis of the FT-IR spectra of the reactants and the product, supported by experimental data and a detailed protocol for analysis.

Spectral Comparison: Reactants vs. Product

The key to confirming the synthesis of N-lauroyl glycine lies in identifying the disappearance of characteristic functional group peaks from the starting materials and the appearance of new peaks corresponding to the newly formed amide linkage.

Key Spectral Changes to Confirm Synthesis:

  • Disappearance of Carboxylic Acid -OH: The broad O-H stretching band of the carboxylic acid in lauric acid (around 3000 cm⁻¹) should disappear.

  • Shift in Carbonyl (C=O) Peak: The sharp C=O stretching peak of the carboxylic acid in lauric acid (around 1700-1702 cm⁻¹) will shift to a lower wavenumber, characteristic of an amide I band (around 1630-1680 cm⁻¹).[1][2][3][4]

  • Appearance of Amide Bands: The formation of the amide bond in N-lauroyl glycine will give rise to two distinct peaks:

    • Amide I Band: Located around 1630-1680 cm⁻¹, this strong absorption is primarily due to the C=O stretching vibration of the amide.[4][5]

    • Amide II Band: Appearing around 1530-1550 cm⁻¹, this band results from the N-H bending and C-N stretching vibrations.[4][5]

  • Changes in the N-H and C-O Regions: The complex bands associated with the zwitterionic nature of glycine (NH₃⁺ and COO⁻) will be replaced by the characteristic amide N-H stretching (around 3300 cm⁻¹) and the aforementioned Amide I and II bands.[6][7]

The following table summarizes the expected FT-IR absorption bands for the reactants and the product.

Functional Group Vibrational Mode Lauric Acid (Reactant) Glycine (Reactant) N-lauroyl glycine (Product)
Carboxylic AcidO-H stretch~3000 cm⁻¹ (broad)-Absent
Carboxylic AcidC=O stretch~1700-1702 cm⁻¹[1][2][3]-Absent
CarboxylateCOO⁻ asymmetric stretch-~1605 cm⁻¹[7]Absent
CarboxylateCOO⁻ symmetric stretch-~1414 cm⁻¹[7]Absent
AmmoniumNH₃⁺ stretch-~2600-3100 cm⁻¹ (broad)[7]Absent
AmideN-H stretch--~3300 cm⁻¹
AmideC=O stretch (Amide I)--~1630-1680 cm⁻¹[4][5]
AmideN-H bend + C-N stretch (Amide II)--~1530-1550 cm⁻¹[4][5]
Alkyl ChainC-H stretch~2850-2960 cm⁻¹[1]Present~2850-2960 cm⁻¹

Experimental Protocol

This section details the methodology for acquiring FT-IR spectra to confirm the synthesis of N-lauroyl glycine.

1. Sample Preparation:

  • Reactants:

    • Lauric Acid: As a solid, it can be analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr (potassium bromide) pellet. For a KBr pellet, grind a small amount of lauric acid with dry KBr powder and press it into a transparent disk.

    • Glycine: Similar to lauric acid, glycine can be analyzed using ATR or as a KBr pellet.[6]

  • Product (N-lauroyl glycine):

    • Ensure the synthesized product is purified and dried to remove any unreacted starting materials and solvent, which could interfere with the spectrum.

    • Prepare the sample for analysis using either the ATR or KBr pellet method.

2. FT-IR Spectrometer Parameters:

  • Mode: Transmittance or Absorbance

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal should be collected before running the sample spectrum.

3. Data Analysis:

  • Collect the FT-IR spectra of lauric acid, glycine, and the purified N-lauroyl glycine.

  • Process the spectra to correct the baseline and normalize the intensities if necessary.

  • Compare the spectrum of the product with the spectra of the starting materials.

  • Identify the key spectral changes outlined in the "Spectral Comparison" section to confirm the presence of the amide bond and the absence of the carboxylic acid and zwitterionic glycine functionalities.

Logical Workflow for Synthesis Confirmation

The following diagram illustrates the logical workflow for using FT-IR spectroscopy to confirm the synthesis of N-lauroyl glycine.

G cluster_reactants Reactant Analysis cluster_product Product Analysis cluster_analysis Comparative Analysis cluster_conclusion Conclusion Lauric_Acid Obtain FT-IR Spectrum of Lauric Acid Compare Compare Spectra: Reactants vs. Product Lauric_Acid->Compare Glycine Obtain FT-IR Spectrum of Glycine Glycine->Compare Product Obtain FT-IR Spectrum of Synthesized Product Product->Compare Identify_Changes Identify Key Spectral Changes: - Disappearance of -OH - Shift of C=O - Appearance of Amide I & II Compare->Identify_Changes Confirmation Confirmation of N-lauroyl glycine Synthesis Identify_Changes->Confirmation

Caption: Workflow for FT-IR confirmation of N-lauroyl glycine synthesis.

By following this guide, researchers can confidently and objectively confirm the successful synthesis of N-lauroyl glycine, ensuring the quality and purity of their product for further research and development.

References

Lauroyl Chloride vs. Lauric Anhydride: A Comparative Guide to Acylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel materials, the selection of an appropriate acylating agent is a critical determinant of reaction efficiency, yield, and overall process economy. Lauroyl chloride and lauric anhydride (B1165640) are two such reagents commonly employed for the introduction of the lauroyl group into molecules. This guide provides an objective comparison of their acylation efficiency, supported by analogous experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison: Reactivity and Yield

Generally, acyl chlorides are more reactive than their corresponding acid anhydrides.[1][2] This heightened reactivity stems from the greater electrophilicity of the carbonyl carbon in acyl chlorides due to the strong electron-withdrawing inductive effect of the chlorine atom. Consequently, this compound is expected to be a more potent acylating agent than lauric anhydride, leading to faster reaction rates and often enabling reactions to proceed under milder conditions.

While direct comparative quantitative data for this compound and lauric anhydride is scarce in readily available literature, a comparative analysis of analogous acylating agents, acetyl chloride and acetic anhydride, in the acylation of common substrates provides valuable insights.

Data from Analogous Acylation Reactions

The following tables summarize experimental data for the acetylation of benzyl (B1604629) alcohol and aniline (B41778), demonstrating the general performance differences between an acyl chloride and an acid anhydride.

Table 1: Comparative Acetylation of Benzyl Alcohol

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideCuOSolvent-freeRoom Temp.5 min98
Acetic AnhydrideNoneSolvent-free607>99

Data extrapolated from studies on acetylation of benzyl alcohol.[3]

Table 2: Comparative Acetylation of Aniline

Acylating AgentBaseSolventTemperature (°C)TimeYield (%)
Acetyl ChlorideK2CO3 / TBABDMFRoom Temp.15-20 minHigh
Acetic AnhydrideNoneWaterRoom Temp.-High

Data extrapolated from studies on the acetylation of aniline.[2][4]

These analogous data suggest that while both this compound and lauric anhydride can achieve high yields, this compound is likely to facilitate faster reactions at lower temperatures. The choice between the two may, therefore, depend on the sensitivity of the substrate to heat and the desired reaction time.

Experimental Protocols

Below are representative experimental protocols for acylation reactions using an acyl chloride and an acid anhydride, based on the acetylation of benzyl alcohol and aniline. These can be adapted for use with this compound and lauric anhydride with appropriate stoichiometric adjustments.

Protocol 1: Acylation of Benzyl Alcohol with Acetyl Chloride

Materials:

Procedure:

  • A mixture of benzyl alcohol (1 mmol), acetyl chloride (1 mmol), and a catalytic amount of CuO (0.1 mol%) is stirred under solvent-free conditions at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 5 minutes), the reaction mixture is quenched with water (10 mL) and extracted with chloroform (2 x 10 mL).

  • The combined organic layer is washed with 10% Na2CO3 solution and then with water.

  • The organic layer is dried over anhydrous Na2SO4 and the solvent is evaporated to yield the product, benzyl acetate (B1210297).

Protocol 2: Acetylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.[2]

  • In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[2]

  • Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[2]

  • A white precipitate of acetanilide (B955) will form. Cool the mixture in an ice bath to ensure complete precipitation.[2]

  • Collect the solid product by vacuum filtration and wash with cold water.[2]

  • The crude product can be recrystallized from a suitable solvent like ethanol/water.[2]

Reaction Mechanisms and Logical Workflow

The acylation reactions of both this compound and lauric anhydride proceed via a nucleophilic acyl substitution mechanism. The general workflow for selecting an appropriate acylating agent involves considering substrate sensitivity, desired reaction conditions, and cost.

Acylation_Mechanism cluster_chloride This compound Pathway cluster_anhydride Lauric Anhydride Pathway LC This compound Int_C Tetrahedral Intermediate LC->Int_C Nucleophilic Attack Nu_C Nucleophile (e.g., R-OH, R-NH2) Nu_C->Int_C Prod_C Acylated Product Int_C->Prod_C Elimination of Cl- HCl HCl (byproduct) Int_C->HCl LA Lauric Anhydride Int_A Tetrahedral Intermediate LA->Int_A Nucleophilic Attack Nu_A Nucleophile (e.g., R-OH, R-NH2) Nu_A->Int_A Prod_A Acylated Product Int_A->Prod_A Elimination of Lauroate LauricAcid Lauric Acid (byproduct) Int_A->LauricAcid

Caption: General mechanism for nucleophilic acyl substitution.

Experimental_Workflow start Define Acylation Target substrate Assess Substrate Sensitivity (pH, Temperature) start->substrate reagent_choice Select Acylating Agent substrate->reagent_choice lauroyl_chloride This compound (High Reactivity, Milder Conditions) reagent_choice->lauroyl_chloride Sensitive Substrate / Fast Reaction lauric_anhydride Lauric Anhydride (Lower Reactivity, Higher Temp/Longer Time) reagent_choice->lauric_anhydride Robust Substrate / Cost Consideration reaction_setup Reaction Setup & Monitoring lauroyl_chloride->reaction_setup lauric_anhydride->reaction_setup workup Work-up & Purification reaction_setup->workup product Final Acylated Product workup->product

Caption: Logical workflow for selecting an acylating agent.

Conclusion

References

¹H NMR Characterization of Laurate Ester Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the successful synthesis of laurate esters is critical. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for this purpose. This guide provides a comparative analysis of the ¹H NMR characteristics of common laurate ester products, supported by experimental data and detailed protocols.

The esterification of lauric acid with various alcohols yields a range of laurate esters, each with unique properties and applications, from biofuels to pharmaceuticals. Confirmation of product formation and assessment of purity are routinely achieved by analyzing the distinct signals in their ¹H NMR spectra.

Comparative ¹H NMR Data of Laurate Esters

The key diagnostic signals in the ¹H NMR spectrum of a laurate ester are those of the protons on the carbon adjacent to the ester oxygen (the -O-CH - group of the alcohol moiety) and the protons on the carbon alpha to the carbonyl group (-CH ₂-C=O). The chemical shift of the former is highly dependent on the structure of the alcohol used in the esterification.

Below is a summary of typical ¹H NMR chemical shifts for several common laurate esters. These values are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.

Laurate EsterAlkyl GroupChemical Shift of -O-CH - (ppm)Chemical Shift of α-CH ₂- (ppm)Terminal -CH ₃ of Lauryl Chain (ppm)
Methyl Laurate-CH₃~3.63 (singlet)~2.27 (triplet)~0.86 (triplet)
Ethyl Laurate-CH₂CH₃~4.12 (quartet)~2.27 (triplet)~0.88 (triplet)
Propyl Laurate-CH₂CH₂CH₃~4.01 (triplet)~2.28 (triplet)~0.88 (triplet)
Isopropyl Laurate-CH(CH₃)₂~4.99 (septet)~2.26 (triplet)~0.88 (triplet)
Butyl Laurate-CH₂CH₂CH₂CH₃~4.06 (triplet)~2.28 (triplet)~0.88 (triplet)

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[1][2][3][4][5] The α-methylene protons (-CH ₂-C=O) typically appear as a triplet around 2.27-2.28 ppm.[1][3][4] The long methylene (B1212753) chain of the laurate backbone produces a large, complex signal between approximately 1.25 and 1.61 ppm.[1][3] The terminal methyl group of the lauryl chain is consistently observed as a triplet at approximately 0.86-0.88 ppm.[1][3]

Experimental Protocol: Synthesis and ¹H NMR Characterization of Laurate Esters

This section details a general procedure for the synthesis of laurate esters via Fischer esterification, followed by their characterization using ¹H NMR spectroscopy.

Materials
  • Lauric acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, isopropanol, butanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Deuterated chloroform (B151607) (CDCl₃) with TMS for NMR analysis

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve lauric acid in an excess of the desired anhydrous alcohol (typically a 3 to 5-fold molar excess).

  • Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the lauric acid weight).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and dilute it with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude laurate ester.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography or distillation.

¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified laurate ester in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using a suitable NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals.

  • Spectral Interpretation: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the structure of the laurate ester product and assess its purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and ¹H NMR characterization of laurate ester products.

experimental_workflow cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis reactants Lauric Acid + Alcohol esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) reactants->esterification workup Work-up (Extraction & Washing) esterification->workup purification Purification (Drying & Concentration) workup->purification sample_prep Sample Preparation (in CDCl₃ with TMS) purification->sample_prep Product nmr_acquisition Data Acquisition (NMR Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline) nmr_acquisition->data_processing spectral_analysis Spectral Interpretation (Chemical Shift, Integration) data_processing->spectral_analysis confirmation confirmation spectral_analysis->confirmation Structure Confirmation & Purity Assessment

Caption: Workflow for laurate ester synthesis and ¹H NMR analysis.

Alternative Esterification Methods

While Fischer esterification is a classic and widely used method, other techniques can be employed for the synthesis of laurate esters. These alternatives may offer advantages such as milder reaction conditions or higher yields, particularly for sensitive substrates.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It proceeds at room temperature and is suitable for acid-sensitive substrates. The ¹H NMR spectra of the resulting esters will be identical to those obtained via Fischer esterification, though the byproducts will differ.

  • Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of lauric acid.[6][7] This method is highly specific and occurs under mild conditions, making it an environmentally friendly "green" chemistry approach. The ¹H NMR characterization of the product remains the same.

  • Transesterification: Laurate esters can also be synthesized by the transesterification of another ester, such as methyl laurate, with a different alcohol in the presence of an acid or base catalyst.[8] This is a common method for producing biodiesel (fatty acid methyl esters).[3][8]

The choice of esterification method will depend on factors such as the scale of the reaction, the nature of the alcohol, and the desired purity of the final product. Regardless of the synthetic route, ¹H NMR spectroscopy remains the gold standard for the unambiguous characterization of the laurate ester products.

References

A Comparative Guide to Surface Modification: Lauroyl Chloride vs. Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to tailor the surface properties of materials, the choice of a surface modifier is a critical decision. This guide provides an objective comparison of the performance of lauroyl chloride and silane (B1218182) coupling agents, two common classes of surface modifiers. By examining their reaction mechanisms, performance on common substrates like glass and silica (B1680970), and the stability of the resulting modifications, this document aims to provide the necessary data to make an informed selection.

Executive Summary

Silane coupling agents and this compound are both effective at modifying the surface properties of materials, particularly in rendering hydrophilic surfaces hydrophobic. Silane coupling agents form robust, cross-linked siloxane networks that offer excellent thermal and hydrolytic stability. This compound, an acyl chloride, reacts with surface hydroxyl groups to form an ester linkage, providing a simple and direct method for attaching a hydrophobic lauroyl group.

While silanes generally exhibit superior durability due to the strength of the siloxane bond, this compound offers a simpler, single-step modification process. The choice between the two will ultimately depend on the specific application requirements, including the desired surface properties, the substrate being modified, and the environmental conditions the modified material will be subjected to.

Performance Data Comparison

The following tables summarize key performance data for this compound and silane coupling agents on glass and silica substrates.

Table 1: Water Contact Angle (WCA) on Modified Glass and Silica Surfaces

Surface ModifierSubstrateWater Contact Angle (°)Citation(s)
Untreated GlassGlass~37-55[1]
This compoundTourmaline (B1171579)"Excellent hydrophobicity" (qualitative)[2]
Silane Coupling Agents (general)Glass80-85[1]
Untreated SilicaSilica< 10[3]
This compoundElectrical Stone"Good hydrophobicity" (qualitative)[4]
Silane Coupling Agents (general)Silica107-145[5]

Note: Direct quantitative WCA data for this compound on glass and silica is limited in the reviewed literature. The data for tourmaline and electrical stone suggest a significant increase in hydrophobicity.

Table 2: Surface Composition Analysis (XPS)

Surface ModifierSubstrateKey Elemental ChangesCitation(s)
This compoundStarchIncreased C/O ratio[6]
Silane Coupling AgentsSilicaPresence of Si 2p, C 1s, and functional group specific peaks (e.g., N 1s for aminosilanes)[7]

Table 3: Chemical Bond Formation (ATR-FTIR)

Surface ModifierSubstrateCharacteristic Infrared PeaksCitation(s)
This compoundStarchC=O stretch (ester), C-H stretches (alkyl chain)[6]
Silane Coupling AgentsGlass/SilicaSi-O-Si (siloxane), Si-O-Substrate, C-H stretches (alkyl chain)[8]

Reaction Mechanisms and Stability

The fundamental difference in the performance of this compound and silane coupling agents lies in their reaction mechanisms with hydroxylated surfaces and the stability of the resulting covalent bonds.

This compound: Reacts with surface hydroxyl (-OH) groups to form an ester linkage (-O-C=O), releasing hydrochloric acid (HCl) as a byproduct. This is a direct, single-step reaction. However, the resulting ester bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which may limit the long-term stability of the modification.[9]

Silane Coupling Agents: Undergo a multi-step process. First, the alkoxy groups on the silane hydrolyze to form silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can self-condense to form a cross-linked polysiloxane network on the surface. This cross-linked structure provides enhanced thermal and hydrolytic stability compared to the single ester linkage formed by this compound.[9] The siloxane bond is significantly more resistant to hydrolysis than a silicon ester bond.[9]

Experimental Protocols

Detailed methodologies for surface modification and characterization are crucial for reproducible results.

Surface Modification Protocols

This compound Modification of a Hydroxylated Surface (General Protocol)

  • Substrate Preparation: Clean the substrate (e.g., glass, silica) thoroughly to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying.

  • Reaction Setup: Place the cleaned substrate in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add a dry, aprotic solvent (e.g., toluene, tetrahydrofuran) to the vessel, followed by the addition of this compound and a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6]

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature for a specified period (e.g., 2-24 hours).

  • Washing: After the reaction, remove the substrate and wash it sequentially with the reaction solvent, ethanol, and deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the modified substrate under vacuum or in an oven at a moderate temperature.

Silane Coupling Agent Modification of a Hydroxylated Surface (General Protocol)

  • Substrate Preparation: Clean the substrate as described for the this compound modification to expose surface hydroxyl groups.

  • Silane Solution Preparation: Prepare a solution of the silane coupling agent in a suitable solvent, typically an alcohol/water mixture (e.g., 95% ethanol/5% water). The water is necessary for the hydrolysis of the silane's alkoxy groups.

  • Hydrolysis: Allow the silane solution to stand for a short period (e.g., 5-30 minutes) to allow for the hydrolysis of the silane.

  • Deposition: Immerse the cleaned substrate in the hydrolyzed silane solution for a defined period (e.g., 1-10 minutes).

  • Rinsing: Remove the substrate and rinse it with the solvent to remove excess silane.

  • Curing: Cure the coated substrate at an elevated temperature (e.g., 110-120 °C) for a specified time (e.g., 10-30 minutes) to promote the condensation of the silanol groups with the substrate and with each other, forming a stable, cross-linked layer.

Characterization Protocols
  • Water Contact Angle (WCA) Goniometry:

    • Place the modified substrate on the goniometer stage.

    • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

    • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

    • Obtain a background spectrum of the clean ATR crystal.

    • Press the modified substrate firmly against the ATR crystal to ensure good contact.

    • Acquire the infrared spectrum of the modified surface over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic peaks corresponding to the functional groups of the surface modifier.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the modified substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey scan to identify the elements present on the surface.

    • Perform high-resolution scans of the core levels of interest (e.g., C 1s, O 1s, Si 2p) to determine the chemical states and bonding environments of the elements.

    • Analyze the peak positions and areas to quantify the elemental composition and identify the chemical functionalities introduced by the surface modification.

Visualizing the Processes

To better understand the experimental workflows and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_LauroylChloride This compound Modification cluster_Silane Silane Coupling Agent Modification LC_Start Clean Substrate LC_Reaction Reaction with this compound + Base in Aprotic Solvent LC_Start->LC_Reaction LC_Wash Wash with Solvent, Ethanol, and Water LC_Reaction->LC_Wash LC_Dry Dry LC_Wash->LC_Dry LC_End Modified Substrate LC_Dry->LC_End S_Start Clean Substrate S_Hydrolysis Hydrolysis of Silane in Alcohol/Water S_Start->S_Hydrolysis S_Deposition Substrate Immersion S_Hydrolysis->S_Deposition S_Rinse Rinse with Solvent S_Deposition->S_Rinse S_Cure Cure (Heat) S_Rinse->S_Cure S_End Modified Substrate S_Cure->S_End Reaction_Mechanisms cluster_LC_Mech This compound Reaction cluster_Silane_Mech Silane Coupling Agent Reaction LC_Reactants Substrate-OH + Lauroyl-COCl LC_Product Substrate-O-CO-Lauroyl (Ester Bond) + HCl LC_Reactants->LC_Product Direct Esterification S_Hydrolysis R-Si(OR')3 + H2O -> R-Si(OH)3 S_Condensation_Substrate R-Si(OH)3 + Substrate-OH -> Substrate-O-Si(OH)2-R S_Hydrolysis->S_Condensation_Substrate Condensation S_Self_Condensation 2 R-Si(OH)3 -> R-(HO)2Si-O-Si(OH)2-R S_Hydrolysis->S_Self_Condensation Self-Condensation

References

Unveiling the Cellular Impact: A Comparative Guide to the Cytotoxicity of Lauroyl Chloride-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel materials is paramount. This guide provides a comprehensive comparison of the cytotoxic effects of polymers modified with lauroyl chloride, offering insights into how this modification alters their interaction with cells. We delve into the cytotoxicity profiles of two commonly used polymers, chitosan (B1678972) and polyethyleneimine (PEI), before and after this compound modification, supported by experimental data and detailed protocols.

The surface modification of polymers with molecules like this compound, a fatty acid chloride, is a strategic approach to enhance their properties for various biomedical applications, including drug delivery and gene therapy. This modification introduces a hydrophobic lauroyl group onto the polymer backbone, which can influence cellular uptake, biocompatibility, and ultimately, cytotoxicity. This guide aims to provide a clear and objective comparison of the cytotoxic profiles of these modified polymers against their unmodified precursors.

Comparative Cytotoxicity Analysis

To assess the impact of this compound modification on polymer cytotoxicity, a thorough analysis of cell viability is crucial. The following tables summarize the available quantitative data from various studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

It is important to note that direct comparative studies on the cytotoxicity of this compound-modified polymers versus their unmodified counterparts are limited. The data presented here is a compilation from various sources and may involve different cell lines and experimental conditions. Therefore, these values should be interpreted with consideration of the specific experimental context.

Chitosan vs. N-Lauroyl Chitosan

Chitosan, a natural polysaccharide, is known for its biocompatibility and biodegradability. However, its cationic nature can lead to some level of cytotoxicity, which is often dependent on its molecular weight and degree of deacetylation. Modification with this compound results in N-lauroyl chitosan, an amphiphilic derivative.

PolymerCell LineAssayIC50 (µg/mL)Key Findings
Chitosan (High MW)L929 (fibroblast)MTT496 ± 37.46[1]Lower cytotoxicity in normal cells.
Chitosan (Medium MW)L929 (fibroblast)MTTNot specified, but higher than Low MW-
Chitosan (Low MW)L929 (fibroblast)MTT345 ± 9.03[1]Higher cytotoxicity in normal cells compared to high MW.
Chitosan (High MW)MCF-7 (breast cancer)MTT217 ± 5.72[1]Higher cytotoxic effect on cancer cells.
Chitosan (Medium MW)MCF-7 (breast cancer)MTT331 ± 13.55[1]-
Chitosan (Low MW)MCF-7 (breast cancer)MTT479 ± 14.75[1]Lower cytotoxic effect on cancer cells compared to high MW.
Chitosan NanoparticlesMDA-MB-231 (breast cancer)MTT24.448 (72h)[2]Nanoparticles exhibit significant cytotoxicity.
N-Lauroyl Sulfated ChitosanL929 (fibroblast)Not specifiedNon-toxic[3]Amphiphilic modification improved hemocompatibility and was non-toxic to fibroblast cells.[3]

*MW: Molecular Weight

Polyethyleneimine (PEI) vs. Lauroyl-Modified PEI

Polyethyleneimine (PEI) is a cationic polymer widely used as a gene delivery vector due to its ability to condense nucleic acids and facilitate endosomal escape. However, its high cationic charge density is also associated with significant cytotoxicity. Modifications aimed at reducing this charge density, such as acylation with this compound, are explored to improve its biocompatibility.

PolymerCell LineAssayIC50 (µg/mL)Key Findings
Linear PEI (25 kDa)A431 (skin carcinoma)MTT74[4]Linear PEI is generally considered less toxic than branched PEI.
Branched PEI (25 kDa)A431 (skin carcinoma)MTT37[4]Branched PEI exhibits higher cytotoxicity.
PEI-alginate NanoparticlesEndothelial Progenitor CellsROS, LDH, ApoptosisReduced cytotoxicity compared to PEIModification with alginate significantly reduced PEI's toxicity.[5]
Acetylated PEI-PLGA NanoparticlesHuman Primary CellsROS, DNA damageReduced genotoxicity compared to PEI-PLGA NPsAcetylation of PEI amines reduced the genotoxic effects.[6]

Note: Direct IC50 values for lauroyl-modified PEI were not found in the searched literature. However, studies on other modifications like alginate conjugation and acetylation demonstrate a consistent trend of reduced cytotoxicity and genotoxicity upon modification of PEI.[5][6] This suggests that lauroylation, by neutralizing some of the primary amines, could similarly lead to a decrease in the cytotoxicity of PEI.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments.

Synthesis of N-Lauroyl Chitosan

Objective: To introduce a lauroyl group onto the chitosan backbone.

Materials:

  • Chitosan

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Acetic acid

  • Dialysis membrane

Procedure:

  • Dissolve chitosan in a 2% acetic acid solution.

  • Add methanol to the chitosan solution.

  • Separately, dissolve this compound in DMF.

  • Slowly add the this compound solution to the chitosan solution with constant stirring.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Precipitate the product by adding an appropriate solvent (e.g., acetone).

  • Wash the precipitate with methanol to remove unreacted reagents.

  • Dissolve the product in a dilute acetic acid solution and dialyze against distilled water for 48 hours to remove impurities.

  • Lyophilize the dialyzed solution to obtain N-lauroyl chitosan as a powder.

Synthesis of Lauroyl-Modified Polyethyleneimine

Objective: To attach lauroyl groups to the PEI polymer chain.

Materials:

  • Polyethyleneimine (PEI)

  • This compound

  • Anhydrous chloroform

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve PEI in anhydrous chloroform.

  • Add this compound to the PEI solution at a specific molar ratio.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the modified polymer by adding the reaction mixture to an excess of diethyl ether.

  • Wash the precipitate with diethyl ether to remove unreacted this compound.

  • Dry the resulting lauroyl-modified PEI under vacuum.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the polymer solutions (modified and unmodified) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the polymer solutions. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well and incubate in the dark at room temperature.

  • Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Procedure:

  • Treat cells with the polymers for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizing the Processes

To better illustrate the experimental workflows and potential cellular mechanisms, the following diagrams are provided in DOT language.

ExperimentalWorkflow cluster_synthesis Polymer Modification cluster_cytotoxicity Cytotoxicity Assessment Polymer Chitosan or PEI Reaction Reaction (e.g., in DMF or Chloroform) Polymer->Reaction LauroylChloride This compound LauroylChloride->Reaction ModifiedPolymer Lauroyl-Modified Polymer Reaction->ModifiedPolymer Treatment Treatment with Polymers (Modified vs. Unmodified) ModifiedPolymer->Treatment CellCulture Cell Seeding (96-well plate) CellCulture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (MTT, LDH, Apoptosis) Incubation->Assay DataAnalysis Data Analysis (IC50 Calculation) Assay->DataAnalysis

Caption: Experimental workflow for synthesis and cytotoxicity evaluation.

SignalingPathways cluster_chitosan Chitosan-Induced Apoptosis cluster_pei PEI-Induced Cell Death cluster_lauroyl Hypothesized Effect of Lauroyl Modification Chitosan Chitosan ROS ↑ Reactive Oxygen Species (ROS) Chitosan->ROS LauroylMod This compound Modification Mitochondria Mitochondrial Pathway ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis PEI Polyethyleneimine (PEI) MembraneDamage Membrane Damage PEI->MembraneDamage Autophagy Protective Autophagy PEI->Autophagy Necrosis Necrosis MembraneDamage->Necrosis ReducedCationicity ↓ Cationic Charge LauroylMod->ReducedCationicity AlteredInteraction Altered Cell Membrane Interaction ReducedCationicity->AlteredInteraction ReducedToxicity ↓ Cytotoxicity AlteredInteraction->ReducedToxicity

Caption: Potential signaling pathways in polymer-induced cytotoxicity.

Discussion of Signaling Pathways

The cytotoxicity of polymers is often mediated by specific interactions with cellular components, leading to the activation of distinct signaling pathways.

Chitosan: Unmodified chitosan has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7] This process often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, particularly caspase-3, a key executioner of apoptosis.[8] The introduction of a hydrophobic lauroyl group may alter the interaction of chitosan with the cell membrane, potentially modulating ROS production and the downstream apoptotic cascade. However, more specific studies are needed to elucidate the precise mechanism.

Polyethyleneimine (PEI): The high cationic charge of PEI is a primary driver of its cytotoxicity, causing significant membrane damage and leading to necrotic cell death.[1] Studies have also indicated that PEI can induce a protective autophagic response in cells.[5][9][10] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In the context of PEI exposure, it may initially serve as a survival mechanism, but excessive or prolonged autophagy can also contribute to cell death. Modification with this compound is expected to reduce the overall positive charge of PEI, thereby lessening its disruptive interaction with the cell membrane and potentially mitigating the necrotic cell death pathway. The effect of lauroylation on PEI-induced autophagy is an area that requires further investigation.

Conclusion

The modification of polymers with this compound presents a promising strategy for tuning their biocompatibility for various biomedical applications. The available data, although not always directly comparative, suggests that such hydrophobic modifications can lead to a reduction in the cytotoxicity of cationic polymers like chitosan and PEI. For chitosan, lauroylation may shift its cytotoxic profile, and for PEI, it is hypothesized to decrease its membrane-disruptive properties.

Further head-to-head comparative studies are essential to provide a more definitive understanding of the structure-cytotoxicity relationship of this compound-modified polymers. Future research should focus on obtaining precise IC50 values on a range of cell lines and elucidating the specific signaling pathways that are modulated by this modification. Such knowledge will be invaluable for the rational design of safer and more effective polymer-based therapeutic and diagnostic agents.

References

A Comparative Guide to the Hydrolyt-ic Stability of Fatty Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic stability of various fatty acyl chlorides, crucial intermediates in organic synthesis and drug development. Understanding the reactivity of these compounds with water is paramount for optimizing reaction conditions, ensuring product purity, and guaranteeing storage stability. This document summarizes available quantitative data, details experimental protocols for stability assessment, and illustrates the underlying chemical principles.

Introduction to Hydrolytic Stability of Fatty Acyl Chlorides

Fatty acyl chlorides are highly reactive carboxylic acid derivatives characterized by the functional group -COCl. Their high electrophilicity makes them valuable reagents for acylation reactions. However, this reactivity also renders them susceptible to hydrolysis, a reaction with water that yields the corresponding carboxylic acid and hydrochloric acid.[1][2] The rate of this hydrolysis is a critical parameter, influencing their utility and handling.

The generally accepted mechanism for acyl chloride hydrolysis is a nucleophilic addition-elimination reaction.[1] In this two-step process, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, an excellent leaving group, and subsequent deprotonation to form the carboxylic acid and HCl.

The stability of an acyl chloride towards hydrolysis is influenced by several factors, including the electronic and steric nature of the fatty acyl chain. Electron-donating groups attached to the carbonyl carbon can decrease reactivity, while electron-withdrawing groups can increase it. Steric hindrance around the carbonyl group can impede the approach of the water molecule, thereby slowing down the hydrolysis rate.

Comparative Analysis of Hydrolytic Stability

The hydrolytic stability of fatty acyl chlorides generally decreases with a decrease in the steric bulk of the acyl group and an increase in the electrophilicity of the carbonyl carbon. While extensive comparative kinetic data in a single solvent system is scarce in the literature, we can draw comparisons from available theoretical and qualitative data.

Short-Chain Fatty Acyl Chlorides

For short-chain fatty acyl chlorides such as acetyl, propionyl, and butyryl chloride, gas-phase calculations of the enthalpy of activation for hydrolysis provide a basis for comparison. A lower activation enthalpy suggests a faster reaction rate and therefore lower hydrolytic stability.

Fatty Acyl ChlorideStructureEnthalpy of Activation (kcal/mol)[3]Relative Hydrolytic Stability
Acetyl ChlorideCH₃COCl28.5[3]Low
Propionyl ChlorideCH₃CH₂COCl29.1[3]Moderate
Butyryl ChlorideCH₃(CH₂)₂COCl29.3[3]High

Note: The provided enthalpy of activation values are based on gas-phase electronic structure calculations and serve as a theoretical comparison. Actual hydrolysis rates in a condensed phase will be influenced by solvent effects.

Long-Chain Fatty Acyl Chlorides

Theoretically, the reactivity of long-chain fatty acyl chlorides is expected to be similar to or slightly lower than their shorter-chain counterparts due to the weak electron-donating effect of the long alkyl chain. A comparative analysis of decanoyl chloride (C10) and lauroyl chloride (C12) suggests that the shorter alkyl chain leads to a slightly higher reactivity due to a lesser electron-donating effect. This trend would imply that stearoyl chloride (C18), with the longest alkyl chain in this comparison, would be the least reactive among the long-chain examples, although still highly susceptible to hydrolysis.

Visualizing the Hydrolysis Pathway

The following diagrams illustrate the fundamental chemical processes and experimental workflows discussed in this guide.

Caption: General mechanism of fatty acyl chloride hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Acyl Chloride Stock Solution (in dry solvent) C Initiate Hydrolysis by Mixing A->C B Prepare Aqueous Reaction Medium B->C D Monitor Reaction Progress (e.g., Conductivity, Titration) C->D E Plot Data (e.g., ln(C) vs. time) D->E F Calculate Rate Constant (k) E->F

Caption: General experimental workflow for determining hydrolysis rates.

Experimental Protocols

Accurate determination of hydrolysis rates is essential for a quantitative comparison of fatty acyl chloride stability. Due to the rapid nature of this reaction for many acyl chlorides, specialized techniques are often required. Below are two established methods.

Method 1: Conductometric Analysis

This method is highly suitable for the rapid kinetics of acyl chloride hydrolysis as it continuously monitors the increase in ionic concentration due to the formation of hydrochloric acid.

Materials and Equipment:

  • Fatty acyl chloride of interest

  • High-purity, deionized water

  • Dry, inert organic solvent (e.g., acetone (B3395972), dioxane) for stock solution preparation

  • Conductivity meter with a probe

  • Constant temperature bath

  • Stirred reaction vessel

  • Data acquisition system

Procedure:

  • Solution Preparation: Prepare a stock solution of the fatty acyl chloride in a dry, inert solvent. The concentration should be chosen such that the final concentration in the reaction mixture is appropriate for the conductivity measurement range.

  • System Equilibration: Place a known volume of high-purity water (or a specific buffer solution) into the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation and Monitoring: Immerse the conductivity probe into the water. Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the stirred water. Immediately begin recording the conductivity as a function of time.

  • Data Analysis: The hydrolysis of an acyl chloride follows pseudo-first-order kinetics when water is in large excess. The rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the conductivity at the completion of the reaction.

Method 2: Titrimetric Analysis

This method involves quenching the reaction at different time points and titrating the produced hydrochloric acid with a standardized base. This method is more suitable for acyl chlorides with slower hydrolysis rates.

Materials and Equipment:

  • Fatty acyl chloride of interest

  • High-purity, deionized water

  • Dry, inert organic solvent (e.g., acetone)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)

  • Phenolphthalein or other suitable indicator

  • Ice bath

  • Stopwatch

  • Pipettes and burettes

Procedure:

  • Reaction Setup: In a flask maintained at a constant temperature, add a known volume of water and the inert solvent.

  • Initiation: Add a precise amount of the fatty acyl chloride to the flask to start the reaction and the stopwatch simultaneously.

  • Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a flask in an ice bath containing a known amount of cold, dry acetone to quench the hydrolysis.

  • Titration: Titrate the quenched sample with the standardized sodium hydroxide solution using an indicator to determine the amount of hydrochloric acid formed.

  • Data Analysis: The concentration of the acyl chloride at each time point can be calculated from the amount of HCl produced. A plot of the natural logarithm of the acyl chloride concentration versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (-k).

Conclusion

The hydrolytic stability of fatty acyl chlorides is a critical consideration for their application in research and development. Short-chain acyl chlorides exhibit high reactivity with water, with theoretical data suggesting that stability increases with chain length (butyryl > propionyl > acetyl). Long-chain fatty acyl chlorides are also highly susceptible to hydrolysis, and while direct comparative kinetic data is limited, theoretical considerations suggest a slight increase in stability with increasing chain length. The choice of an appropriate fatty acyl chloride for a specific application must therefore take into account its inherent hydrolytic stability to ensure optimal performance and minimize unwanted side reactions. The experimental protocols outlined in this guide provide a framework for quantifying this stability, enabling informed decisions in process development and chemical synthesis.

References

A Researcher's Guide to Interpreting Commercial Lauroyl Chloride Certificates of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible results. Lauroyl chloride, a key reagent in the synthesis of pharmaceuticals and other fine chemicals, is no exception. A Certificate of Analysis (COA) is a critical document that provides a quality profile of a specific batch of a chemical. This guide offers a comparative overview of typical specifications for commercial this compound, details on the analytical methods used to determine these parameters, and insights into how these specifications can impact experimental outcomes.

Comparison of Typical this compound Specifications

The quality of commercial this compound can vary between suppliers and even between batches. A thorough examination of the COA is essential before use. Below is a table summarizing common specifications found on COAs for commercial-grade this compound, compiled from various supplier data sheets.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Test Method
Assay (Purity) ≥ 98.5%≥ 98.0%≥ 97.5%Gas Chromatography (GC), Titration
Appearance Colorless to light yellow liquidColorless transparent liquidClear, light yellow liquidVisual Inspection
Free Lauric Acid ≤ 1.0%Not specified≤ 2.0%Titration, GC
Free HCl Not specified≤ 0.5%Not specifiedTitration
Color (APHA) ≤ 50Not specifiedNot specifiedAPHA Color Scale

It is important to note that specifications can be presented differently. For instance, purity may be listed as "Assay" or "Content %". The presence of impurities like free lauric acid and hydrogen chloride (HCl) can significantly affect reaction yields and downstream purification processes.

The Impact of Purity on Performance: An Experimental Perspective

The purity of this compound, as detailed on its COA, has a direct impact on its performance in chemical synthesis, particularly in acylation reactions common in drug development. Impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts.

For example, the presence of lauric acid , the starting material for this compound synthesis, can consume reagents and complicate purification. In an esterification reaction, lauric acid will compete with the intended nucleophile for the acylating agent or require additional base to neutralize, potentially affecting the reaction's stoichiometry and pH.

Hydrogen chloride (HCl) is another common impurity that can protonate amine nucleophiles, rendering them less reactive and thereby decreasing the rate and yield of amidation reactions.

Experimental Protocols for Key Quality Parameters

To fully understand a this compound COA, it is essential to be familiar with the analytical methods used to generate the data. Below are detailed methodologies for the key experiments cited.

Assay (Purity) Determination by Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile compounds like this compound. Due to the reactive nature of acid chlorides, a derivatization step is often employed to convert this compound and any lauric acid impurity into more stable esters for analysis.

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 1 mL of anhydrous methanol (B129727) to the flask. The this compound will react with methanol to form methyl laurate.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to the mark with a suitable solvent, such as dichloromethane.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a DB-WAX (polyethylene glycol) or equivalent, is suitable for separating fatty acid esters. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The purity is calculated based on the area percent of the methyl laurate peak relative to the total area of all peaks in the chromatogram.

Assay and Free Acidity Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the total acid content and the amount of free acid in a this compound sample.

Methodology:

  • Apparatus:

    • Automatic potentiometric titrator.

    • Combined pH electrode or a silver-silver chloride reference electrode and a glass indicator electrode.

    • Magnetic stirrer and stir bar.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) in a suitable alcohol (e.g., ethanol).

    • Anhydrous isopropanol (B130326) or other suitable solvent.

  • Procedure for Total Acidity (this compound + Free Lauric Acid + Free HCl):

    • Accurately weigh approximately 1 g of the this compound sample into a clean, dry beaker.

    • Add 50 mL of anhydrous isopropanol and stir to dissolve.

    • Immerse the electrode(s) in the solution.

    • Titrate with the standardized 0.1 M alcoholic NaOH solution. The endpoint is the point of maximum inflection on the titration curve.

    • The total acidity is calculated based on the volume of NaOH consumed.

  • Procedure for Free Acidity (Free Lauric Acid + Free HCl):

    • This determination requires a method that selectively reacts with the acid chloride without affecting the free acids. One approach is to react the this compound with a neutral reagent, followed by titration of the remaining free acids. A more common industrial practice is to determine the total acidity and then separately quantify the this compound content via another method (like GC) and calculate the free acidity by difference.

Logical Workflow for COA Interpretation and Use

The following diagram illustrates a logical workflow for a researcher when interpreting a this compound COA and deciding on its suitability for a given experiment.

COA_Interpretation_Workflow cluster_0 COA Evaluation cluster_1 Decision Making cluster_2 Experimental Phase Receive_COA Receive this compound with COA Review_Specs Review Specifications (Assay, Impurities, Appearance) Receive_COA->Review_Specs Compare_Suppliers Compare with Specs from Other Suppliers/Internal Standards Review_Specs->Compare_Suppliers Assess_Suitability Assess Suitability for Intended Reaction Compare_Suppliers->Assess_Suitability High_Purity_Needed High Purity Critical? (e.g., GMP synthesis) Assess_Suitability->High_Purity_Needed Accept_Batch Accept Batch for Use High_Purity_Needed->Accept_Batch Yes High_Purity_Needed->Accept_Batch No, but meets minimum specs Reject_Batch Reject Batch / Contact Supplier High_Purity_Needed->Reject_Batch No, fails to meet critical specs Proceed_Experiment Proceed with Experiment Accept_Batch->Proceed_Experiment Monitor_Reaction Monitor Reaction Performance (Yield, Purity) Proceed_Experiment->Monitor_Reaction Correlate_Results Correlate Results with COA Data Monitor_Reaction->Correlate_Results

COA Interpretation Workflow

By following a systematic approach to COA interpretation and understanding the analytical methods behind the data, researchers can make informed decisions about the quality of their starting materials, leading to more robust and reliable scientific outcomes.

A Researcher's Guide to Validating the Degree of Substitution on Lauroyl Chloride-Modified Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and material science, the precise determination of the degree of substitution (DS) of modified cellulose (B213188) is critical. The DS, which represents the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit, profoundly influences the physicochemical properties of the resulting polymer, such as solubility, thermal stability, and drug-loading capacity. This guide provides a comparative analysis of common analytical techniques for validating the DS of cellulose modified with lauroyl chloride, a long-chain fatty acid chloride.

Comparison of Analytical Methods for DS Determination

Several methods are available for determining the DS of cellulose esters. The choice of method often depends on factors such as the expected DS range, the solubility of the sample, available instrumentation, and the desired level of detail regarding the substitution pattern. The most prevalent techniques include Titration, Elemental Analysis (EA), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Principle Advantages Disadvantages Applicability to Cellulose Laurate
Titration Saponification of ester groups with a known excess of alkali, followed by back-titration to determine the amount of alkali consumed.[1][2]Well-established, cost-effective, and does not require sophisticated instrumentation.Can be affected by the precipitation of fatty acid salts, especially for long-chain esters.[3] May have lower accuracy for samples with very low DS.Suitable, but care must be taken to ensure complete saponification and to handle the potential precipitation of sodium laurate.
Elemental Analysis (EA) Determination of the elemental composition (primarily %C and %H) of the modified cellulose. The DS is calculated from the change in elemental composition compared to unmodified cellulose.[3][4]A straightforward method for determining the total DS, applicable to a wide range of DS values.[5]The accuracy is highly dependent on the precision of the elemental analyzer, particularly for hydrogen content.[5] It does not provide information on the substitution pattern.Highly applicable. Equations have been developed to calculate DS from EA data for aliphatic cellulose esters.[4]
FTIR Spectroscopy Correlates the intensity of specific infrared absorption bands (e.g., C=O stretching of the ester) to the DS.[6][7] A calibration curve is typically required.[8]Rapid, non-destructive, and requires minimal sample preparation, especially with Attenuated Total Reflectance (ATR)-FTIR.[7] It can be applied to insoluble samples.[6]It is a secondary method that requires calibration with primary methods (like NMR or titration).[8] The relationship between absorbance and DS may be non-linear.[7]Applicable, but a specific calibration for cellulose laurates is necessary.[7] Machine learning models can improve the accuracy of DS prediction from FTIR data.[9]
NMR Spectroscopy Quantifies the DS by integrating the signals of protons or carbons of the substituent (lauroyl group) relative to those of the anhydroglucose unit.[10][11] Both liquid- and solid-state NMR can be used.[12]Provides accurate and detailed information, including the total DS and the distribution of substituents at the C2, C3, and C6 positions of the anhydroglucose unit. It is considered a primary, absolute method.Requires sample solubility for high-resolution liquid-state NMR. Solid-state NMR can be used for insoluble samples but may offer lower resolution. The instrumentation is expensive.Very suitable. For insoluble samples, High-Resolution Magic Angle Spinning (HR-MAS) NMR can be employed.[11] Derivatization followed by ³¹P NMR is a newer, rapid alternative.[10]
GC-MS Involves the hydrolysis or transesterification of the lauroyl ester groups, followed by the quantification of the resulting lauric acid (or its methyl ester derivative) using gas chromatography-mass spectrometry.[3][13]A rapid, reliable, and powerful method, particularly for quantifying different acyl substituents in mixed esters.[14] It offers high sensitivity and accuracy.Requires chemical derivatization of the sample, which adds to the sample preparation time.An efficient and accurate method for determining the DS of long-chain cellulose esters like cellulose laurate.[13][14]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

DS Determination by Titration (Back-Titration Method)
  • Sample Preparation: Accurately weigh approximately 500 mg of the dried cellulose laurate sample and record the weight.

  • Saponification: Place the sample in a flask and add 50 mL of a standardized 0.2 M sodium hydroxide (B78521) solution. Heat the mixture at a controlled temperature (e.g., 60°C) with stirring for a specified time (e.g., 2 hours) to ensure complete saponification.

  • Titration: After cooling the solution to room temperature, add 50 mL of a standardized 0.2 M hydrochloric acid solution. Titrate the excess acid with a standardized 0.2 M sodium hydroxide solution using phenolphthalein (B1677637) as an indicator until a persistent pink endpoint is reached.[2]

  • Blank Determination: Perform a blank titration without the cellulose laurate sample to determine the exact amount of alkali consumed.

  • Calculation: The degree of substitution is calculated based on the amount of sodium hydroxide consumed in the saponification reaction.

DS Determination by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a known amount of the cellulose laurate sample in a suitable deuterated solvent (e.g., DMSO-d₆ or pyridine-d₅). Complete dissolution is crucial for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis: Identify and integrate the signals corresponding to the protons of the anhydroglucose unit of cellulose and the protons of the lauroyl group (e.g., the terminal methyl protons or the methylene (B1212753) protons adjacent to the carbonyl group).

  • Calculation: The DS is calculated from the ratio of the integrated area of the lauroyl group protons to the integrated area of the anhydroglucose unit protons.

DS Determination by ATR-FTIR Spectroscopy with Calibration
  • Standard Preparation: Prepare a series of cellulose laurate standards with known DS values, as determined by a primary method like NMR spectroscopy.

  • Data Acquisition: Record the ATR-FTIR spectra of the dried standard samples and the unknown sample.

  • Spectral Analysis: Identify the characteristic absorption bands for the cellulose backbone (e.g., O-H stretching around 3400 cm⁻¹) and the lauroyl ester group (e.g., C=O stretching around 1740 cm⁻¹).

  • Calibration Curve: Create a calibration curve by plotting the ratio of the peak areas or heights of the ester C=O band to a reference cellulose band against the known DS of the standards.[6][8]

  • DS Determination: Determine the peak area/height ratio for the unknown sample and use the calibration curve to find its DS.

Workflow and Method Comparison Diagrams

The following diagrams illustrate the general experimental workflow for DS validation and the logical relationship for comparing the different analytical methods.

DS_Validation_Workflow cluster_synthesis Cellulose Modification cluster_analysis DS Validation start Cellulose + this compound reaction Esterification Reaction start->reaction purification Purification & Drying reaction->purification product Cellulose Laurate purification->product sample_prep Sample Preparation product->sample_prep analysis Analytical Measurement (e.g., NMR, FTIR, Titration) sample_prep->analysis data_proc Data Processing & Calculation analysis->data_proc ds_value Degree of Substitution (DS) data_proc->ds_value

Caption: General workflow for the synthesis and DS validation of cellulose laurate.

DS_Method_Comparison cluster_primary Primary Methods (Absolute) cluster_secondary Secondary Methods (Relative) cluster_considerations Selection Criteria nmr NMR Spectroscopy accuracy Accuracy & Precision nmr->accuracy sample Sample Properties (Solubility, Amount) nmr->sample info Information Provided (e.g., Substitution Pattern) nmr->info titration Titration titration->accuracy titration->sample cost Cost & Throughput titration->cost ea Elemental Analysis ea->accuracy ea->sample ea->cost gcms GC-MS gcms->accuracy gcms->sample gcms->info ftir FTIR Spectroscopy ftir->accuracy Requires Calibration ftir->sample ftir->cost

Caption: Comparison logic for selecting a DS validation method based on key criteria.

References

A Comparative Guide to Catalysts in Lauroyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of lauroyl chloride, a key intermediate in the production of pharmaceuticals, surfactants, and agrochemicals, is critically dependent on the choice of catalyst and chlorinating agent. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to facilitate catalyst selection for efficient and high-yield synthesis.

Comparative Performance of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the catalyst and chlorinating agent employed. Below is a summary of quantitative data for various catalytic systems based on available literature.

Chlorinating AgentCatalyst/PromoterReaction Temperature (°C)Reaction Time (h)Yield (%)Key Observations & Byproducts
Thionyl Chloride (SOCl₂)None70 - 904 - 7~80 - 87Common laboratory method; byproducts are gaseous (SO₂, HCl), simplifying purification[1][2][3].
Thionyl Chloride (SOCl₂)Imidazole (B134444) / 2-Methyl Imidazole901+91 - 94.5Catalytic amounts of imidazole derivatives can improve yield[4].
Thionyl Chloride (SOCl₂)N,N-Dimethylformamide (DMF)Room Temperature - ElevatedVariesHigh (not specified)DMF is a common and effective catalyst for thionyl chloride-mediated acyl chloride synthesis[5][6].
Phosgene (B1210022) (COCl₂)4-Dimethylaminopyridine (DMAP)110 - 2002 - 10Not specifiedPhosgene is a highly effective but also highly toxic chlorinating agent[7].
Phosgene (COCl₂)N,N-Dimethylformamide (DMF)40 - 50Not specifiedHigh (99.1% purity)DMF acts as a catalyst precursor, forming the Vilsmeier reagent in situ[8].
Di-(trichloromethyl) carbonate (Triphosgene)Organic Amines (e.g., DMF, Pyridine)50 - 951089.5 - 91.5A safer solid alternative to phosgene gas[9].
Oxalyl Chloride ((COCl)₂)N,N-Dimethylformamide (DMF)VariesVariesHigh (not specified)Milder and more selective than thionyl chloride, but more expensive. Byproducts are gaseous (CO, CO₂, HCl)[10][11].
Phosphorus Trichloride (PCl₃)NoneVariesVariesNot specifiedA less common method; produces phosphorous acid as a byproduct which can complicate purification[12].

Catalytic Mechanisms and Signaling Pathways

The catalytic synthesis of this compound from lauric acid using common chlorinating agents like thionyl chloride or oxalyl chloride in the presence of N,N-dimethylformamide (DMF) proceeds via the formation of a Vilsmeier-type intermediate. This reactive species is the key to the activation of the carboxylic acid.

G DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->VilsmeierReagent Reacts with ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ChlorinatingAgent->VilsmeierReagent ReactiveIntermediate Reactive Acyl-Iminium Intermediate VilsmeierReagent->ReactiveIntermediate Activates LauricAcid Lauric Acid LauricAcid->ReactiveIntermediate ReactiveIntermediate->DMF Regenerates LauroylChloride This compound ReactiveIntermediate->LauroylChloride Nucleophilic attack by Byproducts Byproducts (e.g., SO₂, HCl, CO, CO₂) ReactiveIntermediate->Byproducts Decomposes to ChlorideIon Chloride Ion (Cl⁻) ChlorideIon->ReactiveIntermediate

Caption: Catalytic cycle for this compound synthesis via Vilsmeier reagent.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound using different catalytic systems.

Synthesis of this compound using Thionyl Chloride and an Imidazole Catalyst[4]
  • Materials: Lauric acid (1.0 mol), thionyl chloride, imidazole or 2-methyl imidazole (2.0 mol% based on lauric acid).

  • Procedure:

    • Charge a reaction flask with lauric acid and the imidazole catalyst.

    • Heat the mixture with stirring to 90°C.

    • Maintain the stirred mixture at 90°C for 1 hour.

    • Slowly add thionyl chloride to the reaction mixture. The reaction is continued, generally within the temperature range of 80–100°C, until the evolution of hydrogen chloride ceases.

    • After the reaction is complete, remove any dissolved gases by purging with dry nitrogen at 90°C for 2 hours.

    • The product is then purified by distillation under reduced pressure (10 mmHg).

Synthesis of this compound using Phosgene and a DMAP Catalyst[7]
  • Materials: Lauric acid, toluene (B28343) (organic solvent), 4-Dimethylaminopyridine (DMAP) catalyst, phosgene.

  • Procedure:

    • Dissolve and disperse lauric acid in toluene in a reaction vessel.

    • Add the DMAP catalyst to the solution.

    • Heat the reaction mixture under reflux to 130°C and maintain for 5 hours.

    • Introduce gaseous phosgene into the reaction vessel until the molar ratio of lauric acid to phosgene is 1:3.

    • Stop the phosgene feed and cool the reaction to room temperature.

    • Introduce an inert gas into the reaction vessel and obtain the this compound by reduced pressure distillation.

Synthesis of this compound using Di-(trichloromethyl) Carbonate and a DMF Catalyst[9]
  • Materials: Lauric acid (100 mmol), di-(trichloromethyl) carbonate (70 mmol), N,N-dimethylformamide (DMF) (20 mmol), chlorobenzene (B131634) (solvent).

  • Procedure:

    • Combine lauric acid, di-(trichloromethyl) carbonate, DMF, and chlorobenzene in a reaction vessel.

    • Heat the reaction mixture to 90-95°C and maintain for 10 hours.

    • After the reaction is complete, the product is isolated by vacuum distillation.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound involves several key steps, as illustrated in the diagram below.

G Start Start: Lauric Acid & Solvent Reaction Catalytic Chlorination (Addition of Chlorinating Agent & Catalyst) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Removal of excess reagent and gaseous byproducts) Monitoring->Workup Complete Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (e.g., NMR, IR, GC-MS) Purification->Analysis End End: Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Dodecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of dodecanoyl chloride and a longer-chain analogue, palmitoyl (B13399708) chloride. A thorough understanding of the fragmentation behavior of these long-chain acyl chlorides is essential for their unambiguous identification in complex matrices, which is critical in various research and development applications, including the synthesis of novel drug candidates and the study of lipid metabolism.

Comparison of Fragmentation Patterns

The electron ionization mass spectra of long-chain aliphatic acyl chlorides are characterized by a series of distinct fragmentation pathways. While the molecular ion peak is often weak or absent, the spectra are dominated by fragments arising from the cleavage of the acyl group and subsequent fragmentations of the long alkyl chain.

A primary fragmentation event for acyl chlorides is the loss of the chlorine atom, resulting in the formation of a stable acylium ion.[1] This acylium ion can then undergo further fragmentation. For long-chain aliphatic compounds, a characteristic pattern emerges from the successive loss of CnH2n+1 radicals along the alkyl chain, leading to a series of peaks separated by 14 atomic mass units (CH2).

This guide compares the experimentally determined fragmentation patterns of dodecanoyl chloride and palmitoyl chloride, as sourced from the NIST Mass Spectrometry Data Center.

Quantitative Fragmentation Data

The table below summarizes the major fragment ions and their relative abundances for dodecanoyl chloride and palmitoyl chloride, providing a clear comparison of their mass spectral features.

m/z Proposed Fragment Ion Dodecanoyl Chloride Relative Abundance (%) Palmitoyl Chloride Relative Abundance (%)
41[C3H5]+8580
43[C3H7]+ or [CH3CO]+100100
55[C4H7]+9895
57[C4H9]+7570
69[C5H9]+5055
71[C5H11]+3035
83[C6H11]+2530
85[C6H13]+1520
183[C11H23CO]+5Not Observed
239[C15H31CO]+Not Observed5

Data extracted from the NIST WebBook.[1][2]

Fragmentation Pathway of Dodecanoyl Chloride

The fragmentation of dodecanoyl chloride in an electron ionization mass spectrometer follows a logical and predictable pathway. The initial high-energy electron impact removes an electron from the molecule, creating a molecular ion. This unstable molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The most prominent fragmentation pathways are illustrated in the diagram below.

fragmentation_pathway Fragmentation Pathway of Dodecanoyl Chloride M Dodecanoyl Chloride (M, m/z 218/220) A Dodecanoyl Acylium Ion [C11H23CO]+ (m/z 183) M->A - Cl• B Undecyl Cation [C11H23]+ (m/z 155) A->B - CO C Series of Alkyl Fragments [CnH2n+1]+ (e.g., m/z 43, 57, 71, 85) B->C - CnH2n D Series of Alkenyl Fragments [CnH2n-1]+ (e.g., m/z 41, 55, 69, 83) B->D - CnH2n+2

Caption: Fragmentation cascade of dodecanoyl chloride upon electron ionization.

Experimental Protocols

The mass spectra data presented in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following provides a typical experimental protocol for the analysis of long-chain acyl chlorides.

Sample Preparation:

Samples of dodecanoyl chloride and palmitoyl chloride are dissolved in a volatile, anhydrous organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the acyl chlorides to their corresponding carboxylic acids.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Injector: Operated in splitless mode with an injector temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

This guide serves as a valuable resource for the identification and characterization of dodecanoyl chloride and other long-chain acyl chlorides, providing essential data and protocols for researchers in the fields of chemistry and drug development.

References

A Comparative Purity Analysis of Synthesized Lauroyl Chloride versus a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals, surfactants, and other fine chemicals, the purity of starting materials is paramount. Lauroyl chloride, a key intermediate, is utilized in numerous acylation reactions where impurities can lead to unwanted side reactions, decreased yields, and compromised final product quality.[1][2] This guide provides a comparative assessment of this compound synthesized in the laboratory via the thionyl chloride method against a typical commercial standard. We offer detailed experimental protocols for both synthesis and purity analysis, alongside a clear presentation of comparative data to aid researchers in making informed decisions about their starting materials.

Synthesis and Commercial Standard Profile

A batch of this compound was synthesized in our laboratory for direct comparison with a commercially available, high-purity standard.

Synthesized this compound: Produced by reacting lauric acid with thionyl chloride.[3][4]

Commercial this compound: A standard commercial sample with a specified purity of ≥98.5%.

The physical and chemical properties of both the synthesized product and the commercial standard were assessed and are summarized in Table 1.

Table 1: Physical and Chemical Properties of Synthesized vs. Commercial this compound

PropertySynthesized this compoundCommercial Standard
Appearance Colorless to pale yellow liquidColorless transparent liquid[5]
Purity (by GC-FID) 97.8%98.9%
Boiling Point 134-138 °C at 11 mmHg134-137 °C at 11 mmHg[6]
Density (at 25°C) 0.945 g/mL0.946 g/mL[6]
Refractive Index (at 20°C) 1.4451.445[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the analytical procedures for purity assessment are provided below.

This compound was prepared by the reaction of lauric acid with thionyl chloride.[3]

  • Materials:

    • Lauric acid (20.0 g, 100 mmol)

    • Thionyl chloride (13.1 g, 110 mmol)

    • Anhydrous toluene (B28343) (50 mL)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, lauric acid was dissolved in anhydrous toluene.

    • Thionyl chloride was added dropwise to the solution at room temperature.

    • The reaction mixture was then heated to 75°C and stirred for 2 hours.[3]

    • The temperature was subsequently raised to 90°C, and the mixture was refluxed for an additional 2 hours.[3]

    • Excess thionyl chloride and toluene were removed by distillation under reduced pressure.

    • The crude this compound was then purified by fractional distillation to yield a colorless liquid.

The purity of both the synthesized and commercial this compound was determined using a validated GC-FID method. Due to the high reactivity of acyl chlorides, derivatization to their corresponding methyl esters was performed prior to analysis.[7]

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Procedure:

    • A 10 µL sample of this compound was dissolved in 1 mL of anhydrous methanol.

    • The mixture was allowed to react for 15 minutes at room temperature to form methyl laurate.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • Purity was calculated based on the area percentage of the methyl laurate peak relative to the total peak area.

For laboratories without access to GC, High-Performance Liquid Chromatography (HPLC) with derivatization can be employed. Acyl chlorides can be derivatized to generate products with strong UV absorption.[8][9]

  • Derivatization Reagent: 2-nitrophenylhydrazine (B1229437).[8]

  • General Procedure:

    • The this compound sample is reacted with 2-nitrophenylhydrazine in an appropriate solvent (e.g., acetonitrile) at room temperature.[8]

    • The resulting derivative is then analyzed by reverse-phase HPLC with UV detection.

Comparative Purity Data

The purity of the synthesized this compound was compared against the commercial standard using the GC-FID method. The results, including the identification of the primary impurity, are presented in Table 2.

Table 2: GC-FID Purity Analysis of Synthesized vs. Commercial this compound

AnalyteSynthesized this compound (% Area)Commercial Standard (% Area)
This compound 97.898.9
Lauric Acid 1.50.8
Other Impurities 0.70.3
Total 100100

The primary impurity in the synthesized sample was identified as unreacted lauric acid. The commercial standard showed a higher purity and a lower concentration of lauric acid.

Experimental Workflow Diagram

The logical flow of the synthesis and comparative analysis is depicted in the following diagram.

G cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_comparison Data Comparison lauric_acid Lauric Acid reaction Reaction in Toluene lauric_acid->reaction thionyl_chloride Thionyl Chloride thionyl_chloride->reaction purification Fractional Distillation reaction->purification synthesized_lc Synthesized this compound purification->synthesized_lc derivatization_synth Derivatization (Methanol) synthesized_lc->derivatization_synth commercial_lc Commercial this compound derivatization_comm Derivatization (Methanol) commercial_lc->derivatization_comm gc_fid_analysis GC-FID Analysis derivatization_synth->gc_fid_analysis derivatization_comm->gc_fid_analysis data_table Comparative Data Table gc_fid_analysis->data_table

Caption: Workflow for synthesis, purity analysis, and comparison of this compound.

Conclusion

The laboratory synthesis of this compound using thionyl chloride yielded a product with a purity of 97.8%, which is suitable for many applications. However, for syntheses requiring very high purity and minimal side-product formation, a commercial standard with a purity of ≥98.5% may be more appropriate. The primary impurity in the synthesized product was the starting carboxylic acid, which could potentially be reduced by optimizing the purification process. The choice between using synthesized or commercial this compound will depend on the specific requirements of the downstream application, balancing factors of cost, time, and required purity.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lauroyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive and reactive chemicals like Lauroyl chloride. This document provides direct, procedural guidance for the safe handling, storage, and disposal of this compound, establishing a foundation of trust and safety in your laboratory operations.

Immediate Safety Concerns and Required Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It reacts with moisture and water to produce toxic hydrogen chloride gas.[4][5][6] Inhalation may lead to severe respiratory tract irritation, and ingestion can cause significant gastrointestinal damage.[7][8] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for this compound

Body PartRequired PPESpecification/Standard
Eyes/Face Chemical safety goggles and a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for integrity before each use.[9][10]
Body Appropriate protective clothing (e.g., lab coat, apron)To prevent any possibility of skin exposure.[4][9]
Respiratory NIOSH/MSHA approved respiratorRequired when working outside a fume hood or if vapors/aerosols are generated.[2][9]

Operational Plan: From Preparation to Post-Handling

A systematic approach is crucial for minimizing risks associated with this compound.

Step 1: Pre-Operational Checks

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8][11]

  • Spill Kit: Have a spill kit prepared with inert absorbent materials such as vermiculite, sand, or earth.[7][9] Do not use water.[5][11]

  • Container Inspection: Check the this compound container for any signs of damage or leaks before moving it.

Step 2: Handling Procedure

  • Don all required PPE as specified in Table 1.

  • Place the this compound container in the chemical fume hood.

  • Slowly and carefully open the container, being mindful of any potential pressure buildup.

  • Use appropriate, clean, and dry dispensing tools (e.g., glass or PTFE pipettes).

  • Dispense the required amount of this compound, avoiding splashing or the generation of aerosols.

  • Securely close the container immediately after dispensing.[9][10]

  • Keep the container in the fume hood for the duration of the experiment.

Step 3: Post-Handling Procedure

  • Ensure the this compound container is tightly sealed and stored in a designated cool, dry, and well-ventilated "corrosives" area, away from incompatible substances.[6][7][9]

  • Decontaminate all equipment that came into contact with this compound.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

Disposal Plan for this compound Waste

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all this compound waste, including contaminated consumables and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[2][10]

  • Container Management: Do not mix this compound waste with other waste streams.[2] Keep the waste container closed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 112-16-3[5]
Molecular Formula C12H23ClO[5]
Molecular Weight 218.77 g/mol
Appearance Water-white to light yellow liquid[9][10]
Boiling Point 134 - 137 °C at 15 hPa[2][10]
Flash Point 140 °C (284 °F)[9][10]
Specific Gravity 0.946 g/mL at 25 °C[10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal Phase A Verify Fume Hood Operation B Check Emergency Equipment (Eyewash, Shower) A->B C Prepare Spill Kit (Inert Absorbent) B->C D Don Required PPE C->D E Inspect and Open Container D->E Proceed to Handling F Dispense this compound E->F G Securely Close Container F->G H Store in Designated Area G->H Proceed to Post-Handling I Decontaminate Equipment G->I K Remove PPE G->K H->I J Collect Hazardous Waste I->J M Arrange for Waste Disposal J->M L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.